molecular formula C22H18N2O3 B608667 LTURM 36

LTURM 36

货号: B608667
分子量: 358.4 g/mol
InChI 键: HSONTPGVHUWDEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one is a chemical research compound based on the privileged 1,3-benzoxazin-4-one scaffold, a structure recognized for its broad spectrum of biological activities and applications in medicinal chemistry and drug discovery . The 1,3-benzoxazin-4-one core is a fused N,O-heterocyclic system known for its synthetic versatility and presence in various pharmacologically active molecules . The specific substitution pattern of this compound, featuring a morpholinyl group at the 2-position and a bulky 1-naphthalenyl group at the 8-position, is designed to explore structure-activity relationships in various biochemical pathways. Compounds within this structural class have been investigated as modulators of various biological targets. Research on similar benzoxazine derivatives has indicated potential activity on neuronal signaling pathways, with some acting as modulators of receptors such as the cholinergic muscarinic M1 receptor or exhibiting neuroprotective properties in models of neurodegenerative conditions . Furthermore, structurally related molecules featuring a morpholinyl moiety, such as LY294002, are well-known inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling . This suggests potential research applications for this compound in the study of intracellular signal transduction. This product is provided For Research Use Only. It is intended for use by qualified scientific professionals in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSONTPGVHUWDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of LTURM 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LTURM 36 is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), with specific activity against the PI3Kδ and PI3Kβ isoforms. Its mechanism of action centers on the disruption of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and growth. By targeting this pathway, this compound demonstrates significant potential in anticancer research. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental data associated with this compound.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the 1,3-benzoxazine class of compounds. It has been identified as a dual inhibitor of PI3Kδ and PI3Kβ, exhibiting greater potency against the delta isoform. This selectivity profile makes it a subject of interest for malignancies where the PI3K pathway is aberrantly activated.

Core Mechanism of Action: PI3K Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110δ and p110β catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).

The generation of PIP3 is a crucial step in the activation of downstream signaling pathways. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).

By blocking the production of PIP3, this compound effectively halts the activation of Akt and its downstream effectors, including mTORC1. The PI3K/Akt/mTOR pathway is a central regulator of numerous cellular processes, and its inhibition by this compound leads to:

  • Inhibition of Cell Proliferation: The pathway normally promotes cell cycle progression through the phosphorylation and inactivation of cell cycle inhibitors like p27Kip1 and the activation of cyclins and cyclin-dependent kinases (CDKs).

  • Induction of Apoptosis: Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and Forkhead box protein O1 (FOXO1). Inhibition of Akt signaling can therefore lead to programmed cell death.

  • Reduction of Angiogenesis and Metastasis: The PI3K/Akt/mTOR pathway is implicated in the expression of factors that promote blood vessel formation (angiogenesis) and cell migration.

Quantitative Data and In Vitro Activity

The inhibitory activity of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

TargetIC50 (μM)
PI3Kδ0.64[1][2]
PI3Kβ5.0[1][2]

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.

Experimental Protocols

4.1. In Vitro PI3K Kinase Assay

  • Objective: To determine the IC50 values of this compound against PI3K isoforms.

  • Methodology:

    • Recombinant human PI3K isoforms (δ and β) are used.

    • The kinase reaction is initiated in a buffer containing ATP and the substrate PIP2.

    • This compound is added in a range of concentrations.

    • The production of PIP3 is measured, often using a luminescence-based assay where the amount of ADP produced is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

4.2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., renal cancer cell lines) are seeded in 96-well plates.[2]

    • Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a metabolic assay such as MTT or a fluorescence-based assay like CellTiter-Blue.

    • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.

Signaling Pathway and Experimental Workflow Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes LTURM36 This compound LTURM36->PI3K Inhibition

Caption: Mechanism of Action of this compound on the PI3K/Akt/mTOR Pathway.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell Cell-Based Proliferation Assay start_kinase Recombinant PI3K (δ and β) add_substrate Add ATP + PIP2 start_kinase->add_substrate add_inhibitor Add this compound (Dose-Response) add_substrate->add_inhibitor measure_activity Measure PIP3 Production add_inhibitor->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50 start_cell Seed Cancer Cell Lines treat_cells Treat with this compound (Dose-Response) start_cell->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate measure_viability Measure Cell Viability (e.g., MTT) incubate->measure_viability calculate_gi50 Calculate GI50 measure_viability->calculate_gi50

Caption: Experimental Workflows for Evaluating this compound Activity.

Conclusion

This compound is a selective inhibitor of PI3Kδ and PI3Kβ, demonstrating a clear mechanism of action through the disruption of the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit cell proliferation in cancer cell lines underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

LTURM 36: A PI3K Delta Inhibitor for Cancer Therapy - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LTURM 36, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While specific public data on this compound is limited, this document synthesizes the available information and places it within the broader context of PI3Kδ inhibition as a therapeutic strategy in oncology. The guide covers the core mechanism of action, relevant signaling pathways, and standard experimental protocols for evaluating such inhibitors.

Introduction to PI3K Delta Inhibition in Cancer

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[1][3] Class IA PI3Ks, which include the p110α, p110β, and p110δ catalytic subunits, are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[3][4][5]

While the p110α and p110β isoforms are ubiquitously expressed, p110δ expression is primarily restricted to hematopoietic cells.[3] This restricted expression profile has made PI3Kδ an attractive target for hematological malignancies, with the aim of minimizing off-target effects.[3][6] More recently, the role of PI3Kδ in solid tumors and the tumor microenvironment has also been recognized, broadening its therapeutic potential.[7]

This compound: A Selective PI3Kδ Inhibitor

This compound (also referred to as compound 20i) has been identified as a potent and selective inhibitor of PI3Kδ.[8] The primary quantitative data available for this compound is its in vitro inhibitory activity against different PI3K isoforms.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)
PI3Kδ0.64
PI3Kβ5.0

Data sourced from MedChemExpress and referencing Morrison R, et al. Eur J Med Chem. 2016.[8]

This data demonstrates that this compound exhibits a significant degree of selectivity for the PI3Kδ isoform over the PI3Kβ isoform. This selectivity is a desirable characteristic for a targeted cancer therapeutic, as it may translate to a more favorable safety profile by reducing the inhibition of other PI3K isoforms that play crucial roles in normal physiological processes.

The PI3K Delta Signaling Pathway in Cancer

The canonical PI3Kδ signaling pathway is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane allows for the phosphorylation and activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of key cellular functions that are often hijacked in cancer:

  • Cell Survival: AKT promotes cell survival by inhibiting pro-apoptotic proteins such as BAD and activating the transcription factor NF-κB.

  • Cell Proliferation and Growth: A major downstream effector of AKT is the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] AKT can activate mTORC1 both directly and indirectly, leading to increased protein synthesis and cell cycle progression.

  • Metabolism: The PI3K/AKT pathway plays a significant role in regulating glucose metabolism, a process often altered in cancer cells (the Warburg effect).

The diagram below illustrates the core PI3Kδ signaling cascade and its downstream effects.

PI3K_Delta_Signaling cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3Kδ AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation NFkB NF-κB AKT->NFkB Activation BAD BAD AKT->BAD Inhibition PDK1 PDK1 PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation Cell_Survival Cell Survival (Inhibition of Apoptosis) NFkB->Cell_Survival Promotion BAD->Cell_Survival Inhibition

PI3K Delta Signaling Pathway.

Experimental Protocols for Evaluating PI3K Delta Inhibitors

The evaluation of a novel PI3Kδ inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and anti-cancer efficacy. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant human PI3Kδ, PI3Kβ, and other isoforms.

    • Kinase substrate (e.g., phosphatidylinositol).

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay).

    • This compound and other control inhibitors.

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • 96-well or 384-well plates.

    • Scintillation counter or luminometer.

  • Procedure (using ADP-Glo™ Kinase Assay as an example):

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • In a multi-well plate, add the kinase, the lipid substrate, and the inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the ADP produced and thus the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., hematological malignancy cell lines with known PI3K pathway activation).

    • Cell culture medium and supplements.

    • This compound.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • 96-well cell culture plates.

    • Plate reader (luminometer or spectrophotometer).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50.

Western Blot Analysis of Pathway Modulation

Objective: To confirm that the inhibitor is hitting its target in a cellular context by assessing the phosphorylation status of downstream effectors.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, anti-GAPDH).

    • Secondary antibodies conjugated to HRP.

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blotting transfer system.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture the cancer cells and treat them with this compound at various concentrations for a defined time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.

The following diagram illustrates a typical experimental workflow for the initial evaluation of a PI3K inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation/Viability Assay (GI50/IC50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Potency & Selectivity Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Proliferation->Western_Blot Cellular Activity Xenograft_Model Tumor Xenograft Model (Efficacy in Animal Models) Western_Blot->Xenograft_Model Mechanism of Action PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft_Model->PK_PD In Vivo Efficacy Toxicity Toxicity Studies PK_PD->Toxicity Phase_I Phase I Clinical Trials (Safety and Dosing) Toxicity->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Specific Cancers) Phase_I->Phase_II

Drug Development Workflow for a PI3K Inhibitor.

Conclusion and Future Directions

This compound presents as a promising selective PI3Kδ inhibitor based on the limited available data. Its selectivity for the delta isoform suggests potential for a favorable therapeutic window, particularly in hematological malignancies where PI3Kδ signaling is a key driver. However, a comprehensive understanding of its therapeutic potential requires further investigation.

Future studies should focus on:

  • Expanded Selectivity Profiling: Testing this compound against a broader panel of kinases to fully characterize its selectivity.

  • Cell Line Screening: Evaluating the anti-proliferative effects of this compound across a diverse panel of cancer cell lines, including both hematological and solid tumor lines, to identify sensitive cancer types.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models, such as patient-derived xenografts (PDXs).

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its ability to modulate the PI3Kδ pathway in vivo.

The development of selective PI3Kδ inhibitors like this compound holds significant promise for advancing cancer therapy. A thorough and systematic evaluation, following the experimental frameworks outlined in this guide, will be crucial in determining its clinical utility.

References

Downstream Signaling Effects of LTURM 36 on the AKT Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTURM 36 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the known properties of this compound and its anticipated downstream effects on the AKT signaling pathway, based on its mechanism of action. While direct experimental evidence detailing the specific downstream signaling consequences of this compound is not extensively available in the public domain, this document extrapolates its effects from its known target and the established architecture of the PI3K/AKT pathway.

Core Concepts: The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This activation leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by PDK1 and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a variety of cellular responses. Key downstream effectors of AKT include:

  • mTORC1: A central regulator of cell growth and proliferation.

  • GSK3β (Glycogen Synthase Kinase 3β): A kinase involved in metabolism, proliferation, and survival.

  • FOXO (Forkhead box protein O): A family of transcription factors that regulate the expression of genes involved in apoptosis and cell cycle arrest.

  • BAD (Bcl-2-associated death promoter): A pro-apoptotic protein that is inactivated upon phosphorylation by AKT.

This compound: A PI3Kδ Inhibitor

This compound has been identified as a selective inhibitor of PI3Kδ. The primary research on this compound, initially designated as compound 20i, was published by Morrison R, et al. in the European Journal of Medicinal Chemistry in 2016.

Data Presentation: Quantitative Data for this compound

The following table summarizes the known in vitro inhibitory activity of this compound against PI3K isoforms.

TargetIC50 (μM)
PI3Kδ0.64
PI3Kβ5.0

Data sourced from Morrison R, et al. Eur J Med Chem. 2016 Mar 3;110:326-39.

Anticipated Downstream Signaling Effects of this compound on the AKT Pathway

As a PI3Kδ inhibitor, this compound is expected to block the production of PIP3, thereby preventing the activation of AKT. The anticipated downstream consequences of this inhibition are a reduction in the phosphorylation and activity of AKT and its substrates.

Mandatory Visualization: Signaling Pathway Diagram

LTURM36_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment LTURM36 This compound LTURM36->PI3K Inhibition PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation GSK3b GSK3β pAKT->GSK3b Inhibition FOXO FOXO pAKT->FOXO Inhibition BAD BAD pAKT->BAD Inhibition

Caption: Predicted effect of this compound on the PI3K/AKT signaling pathway.

Experimental Protocols

While specific studies detailing the downstream effects of this compound are not available, the following are standard experimental protocols that would be employed to investigate these effects.

PI3Kδ Kinase Activity Assay

This protocol is based on the general methodology for in vitro kinase assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • PIP2 substrate

  • ATP (radiolabeled or with a detection-compatible modification)

  • This compound stock solution (in DMSO)

  • 96-well assay plates

  • Detection reagent (e.g., scintillation fluid for radiolabeled ATP, or a specific antibody for a phosphorylated product)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant PI3Kδ enzyme, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Detect the amount of phosphorylated PIP2.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of AKT and its downstream substrates in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., a hematological malignancy cell line with known PI3Kδ pathway activation)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control (DMSO).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization: Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Workflow for Assessing AKT Pathway Inhibition A 1. Cell Culture (e.g., Hematological cancer cell line) B 2. Treatment (Varying concentrations of this compound) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Western Blot C->D E 5. Antibody Incubation (p-AKT, total AKT, p-GSK3β, etc.) D->E F 6. Detection & Imaging E->F G 7. Data Analysis (Quantify band intensities) F->G

Caption: A typical experimental workflow to study the effects of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of PI3Kδ in cellular signaling and disease. Based on its mechanism of action, it is predicted to be an effective inhibitor of the AKT pathway in cell types where PI3Kδ is the predominant isoform driving AKT activation. However, it is crucial to underscore that the direct downstream signaling effects of this compound have not been extensively characterized in publicly available literature. Future research should focus on validating these predicted effects in relevant cellular and in vivo models. Such studies would be instrumental in elucidating the full therapeutic potential of targeting PI3Kδ with inhibitors like this compound and would provide a more complete understanding of its impact on the intricate network of AKT-mediated signaling.

Validating PI3Kδ as a Therapeutic Target in Renal Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the In-Vitro Validation of Phosphoinositide 3-Kinase Delta (PI3Kδ) in Renal Cell Carcinoma, Featuring the Selective Inhibitor LTURM 36.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target validation of Phosphoinositide 3-Kinase delta (PI3Kδ), a promising therapeutic target in renal cell carcinoma (RCC). Central to this guide is the characterization and application of this compound, a selective PI3Kδ inhibitor, in elucidating the role of this pathway in renal cancer cell lines.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various cancers, including renal cell carcinoma, making it an attractive target for therapeutic intervention. While pan-PI3K inhibitors have been explored, the focus is shifting towards isoform-selective inhibitors to enhance efficacy and reduce off-target effects. This guide focuses on the delta isoform (PI3Kδ) and its validation as a specific target in RCC.

This compound: A Selective PI3Kδ Inhibitor

This compound, with the chemical name 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, is a potent and selective inhibitor of PI3Kδ. Biochemical assays have demonstrated its selectivity for the delta isoform over other class I PI3K isoforms.

Target IC50 (µM)
PI3Kδ0.64[1]
PI3Kβ5.0[1]
Table 1: In-vitro inhibitory activity of this compound against PI3K isoforms. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity.

Antiproliferative Effects of PI3K Inhibition in Renal Cancer Cell Lines

The inhibition of the PI3K pathway has been shown to impede the proliferation of renal cancer cell lines. While specific data for this compound is emerging, studies with other PI3K inhibitors provide a strong rationale for targeting this pathway. For instance, the pan-PI3K inhibitor LY294002 has demonstrated dose-dependent inhibition of proliferation in various RCC cell lines.

Cell Line Inhibitor IC50 (µM) Assay
786-OLY29400218.1Spectrophotometric analysis (72 hrs)[2]
A-375LY2940028.4Serum-induced proliferation assay[2]
A2780LY2940025.58Antiproliferative activity assay[2]
Table 2: Antiproliferative activity of the pan-PI3K inhibitor LY294002 in various cancer cell lines, including the renal cancer cell line 786-O.

Induction of Apoptosis through PI3Kδ Inhibition

A key mechanism through which PI3K pathway inhibition exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Inhibition of PI3Kδ is expected to disrupt survival signals, leading to the activation of apoptotic cascades. Studies combining PI3K inhibition with other agents have shown a synergistic increase in apoptosis in RCC cells.

Cell Line Treatment % Apoptosis (PI Staining)
786-OLY294002 (50 µM)9%[3]
786-OABT-737 (1 µM)4%[3]
786-OLY294002 (50 µM) + ABT-737 (1 µM)50%[3]
786-OABT-737 (5 µM)13%[3]
786-OLY294002 (50 µM) + ABT-737 (5 µM)65%[3]
Table 3: Synergistic induction of apoptosis in 786-O renal cancer cells by the pan-PI3K inhibitor LY294002 and the Bcl-2 family inhibitor ABT-737.

Experimental Protocols for Target Validation

To rigorously validate PI3Kδ as a target in renal cancer cell lines using this compound, a series of well-established in-vitro assays are recommended.

Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling cascade.

1. Cell Culture and Treatment:

  • Culture renal cancer cell lines (e.g., 786-O, Caki-1, A498) in appropriate media to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against p-Akt (Ser473), Akt, p-S6K, S6K, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_workflow Western Blot Workflow start Cell Culture & Treatment (RCC cells + this compound) lysis Protein Extraction (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer (PVDF Membrane) sds->transfer block Blocking (5% Milk/BSA) transfer->block pri_ab Primary Antibody Incubation (p-Akt, Akt, etc.) block->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detect Detection (ECL) sec_ab->detect analysis Data Analysis detect->analysis

Western Blot Workflow for PI3K Pathway Analysis.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed renal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.

3. MTT Addition:

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Remove the medium and add DMSO to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow seed Seed RCC Cells (96-well plate) treat Treat with this compound (24, 48, 72h) seed->treat mtt Add MTT Reagent (2-4h incubation) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Treat renal cancer cells with this compound at various concentrations for a predetermined time.

2. Cell Harvesting and Staining:

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway and Mechanism of Action

The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a myriad of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth. This compound, by selectively inhibiting PI3Kδ, is expected to block this cascade at an early stage, leading to decreased proliferation and increased apoptosis in renal cancer cells.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway in Renal Cancer GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3  P LTURM36 This compound LTURM36->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/Akt/mTOR Pathway and the inhibitory action of this compound.

Conclusion

The validation of PI3Kδ as a therapeutic target in renal cancer cell lines, facilitated by selective inhibitors like this compound, holds significant promise for the development of novel targeted therapies. The experimental framework outlined in this guide provides a robust approach for researchers to investigate the efficacy of PI3Kδ inhibition and to elucidate the underlying molecular mechanisms. Further studies are warranted to translate these in-vitro findings into preclinical and clinical settings, with the ultimate goal of improving outcomes for patients with renal cell carcinoma.

References

An In-Depth Technical Guide on the Anticancer Properties of Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "LTURM 36" did not yield any relevant results in publicly available scientific literature. Therefore, this document uses Curcumin (B1669340) , a well-researched natural compound with extensive, publicly documented anticancer properties, as a substitute to fulfill the structural and technical requirements of the original request. All data, protocols, and pathways described herein pertain to Curcumin.

Executive Summary

Curcumin, the primary active polyphenol in turmeric, has garnered significant attention from the scientific community for its pleiotropic anticancer activities.[1][2][3] Extensive preclinical studies, both in vitro and in vivo, have demonstrated its ability to modulate numerous molecular targets and signaling pathways involved in cancer initiation, progression, and metastasis.[2][4][5] Curcumin's mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and modulation of cellular signaling cascades such as NF-κB, PI3K/Akt, and MAPK.[2][4][5][6] Despite promising preclinical results, its clinical application has been hampered by poor bioavailability.[1][7] Ongoing research focuses on developing novel formulations, such as nanoparticles, to enhance its therapeutic efficacy.[2][8] This guide provides a comprehensive overview of the anticancer properties of Curcumin, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing critical signaling pathways.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of Curcumin have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize representative IC50 values of Curcumin in various human cancer cell lines.

Table 1: IC50 Values of Curcumin in Breast Cancer Cell Lines [9][10]

Cell LineReceptor StatusIC50 (µM) after 24hIC50 (µM) after 48h
MCF-7ER+1.32 ± 0.0615.6 ± 1.1
T47DER+2.07 ± 0.08-
MDA-MB-231ER-/PR-/HER2-11.32 ± 2.1318.5 ± 1.2
MDA-MB-468ER-/PR-/HER2-18.61 ± 3.12-

Table 2: IC50 Values of Curcumin in Colorectal Cancer Cell Lines [11]

Cell LineTreatment DurationIC50 (µM)
SW48072h13.31
HT-2972h10.26
HCT11672h12.87

Table 3: IC50 Values of Curcumin in Various Other Cancer Cell Lines [12][13]

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung11.2
H460Lung7.31
HepG2Liver14.5
HeLaCervical8.6
K562Leukemia10.2
HL60Leukemia8.1

Core Mechanisms of Anticancer Activity

Curcumin exerts its anticancer effects by targeting multiple signaling pathways and molecular processes critical for tumor development and progression.

Induction of Apoptosis

Curcumin induces programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[14] It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[4] This leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3 and caspase-7.[4][15] Curcumin has also been shown to induce the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key substrate of activated caspase-3.[15][16]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Curcumin effectively inhibits the proliferation of a wide variety of tumor cells.[17][18] It can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulators.[9] For instance, it has been shown to decrease the expression of proteins like CDC2 and CDC25 while increasing the expression of cyclin-dependent kinase inhibitors such as p21.[6][9]

Modulation of Key Signaling Pathways

A significant aspect of Curcumin's anticancer activity is its ability to interfere with multiple oncogenic signaling pathways.[2][5][6] These include:

  • NF-κB Pathway: Curcumin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and regulates genes involved in proliferation, survival, and angiogenesis.[1][19]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Curcumin has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the suppression of this pathway.[4][20][[“]]

  • MAPK Pathway: Curcumin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, which are involved in regulating cell proliferation and apoptosis.[2][4]

  • JAK/STAT Pathway: Curcumin inhibits the JAK/STAT pathway, particularly STAT3, which is a transcription factor often overexpressed in cancer and plays a role in cell proliferation and survival.[1][5][19]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anticancer properties of Curcumin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[22][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[25]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[26]

  • Compound Treatment: Treat the cells with various concentrations of Curcumin (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22][24]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[22] A reference wavelength of >650 nm is often used to subtract background absorbance.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the Curcumin concentration.

Apoptosis Detection (Western Blot for Caspase-3 and PARP Cleavage)

Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in confirming apoptosis by identifying the cleavage of key apoptotic markers.[15][16][28]

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using primary antibodies. Secondary antibodies conjugated to an enzyme or fluorophore are used for visualization.[16] Apoptosis is indicated by the appearance of cleaved forms of proteins like Caspase-3 and PARP.[15]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with Curcumin for the desired time. Harvest the cells and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[30]

  • SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29][30]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for full-length and cleaved Caspase-3, and full-length and cleaved PARP, typically overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.[29]

  • Analysis: Analyze the resulting bands. An increase in the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) in Curcumin-treated samples compared to controls indicates apoptosis induction.[15][29]

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the therapeutic efficacy of anticancer agents in a living system.[31]

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[32]

Protocol:

  • Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank or relevant organ of immunocompromised mice.[32]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[32]

  • Treatment Administration: Administer Curcumin (or a suitable formulation) and a vehicle control to the respective groups. Administration can be via oral gavage, intraperitoneal injection, or dietary inclusion.[3][32]

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot).

  • Data Evaluation: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the antitumor efficacy of Curcumin.[31]

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Curcumin and a typical experimental workflow.

cluster_workflow Experimental Workflow: In Vitro Anticancer Screening start Plate Cancer Cells (96-well plate) treat Treat with Curcumin (Dose-response) start->treat incubate Incubate (24-72 hours) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt lysis Cell Lysis & Protein Quantification incubate->lysis result_ic50 Calculate IC50 mtt->result_ic50 wb Western Blot (Apoptosis Markers) result_apoptosis Analyze Protein Expression wb->result_apoptosis lysis->wb

Caption: A typical workflow for in vitro screening of Curcumin's anticancer effects.

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Curcumin Curcumin Curcumin->PI3K Curcumin->Akt

Caption: Curcumin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

cluster_nfkb NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB_complex p50/p65-IκBα (Inactive) IkB->NFkB_complex NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Transcription of Pro-survival Genes NFkB_active->Nucleus Translocation Curcumin Curcumin Curcumin->IKK

Caption: Curcumin blocks the activation of the pro-inflammatory NF-κB pathway.

References

LTURM 36: A Technical Guide to its PI3K Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of LTURM 36, a potent inhibitor of the p110δ isoform. This document summarizes the available quantitative data, outlines the typical experimental protocols for determining PI3K inhibitor selectivity, and presents key signaling pathways and experimental workflows in a clear, visual format.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising the isoforms α, β, γ, and δ, have distinct tissue distributions and non-redundant physiological roles. Consequently, the development of isoform-selective PI3K inhibitors is a key strategy in drug discovery to maximize therapeutic efficacy and minimize off-target effects. This compound has been identified as a potent inhibitor of PI3Kδ, an isoform primarily expressed in hematopoietic cells and a key target in B-cell malignancies and inflammatory diseases.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against the PI3K isoforms is quantified by its half-maximal inhibitory concentration (IC50). The available data, as reported in the primary literature, is summarized in the table below.

PI3K IsoformIC50 (μM)
PI3Kα (p110α)Data not available
PI3Kβ (p110β)5.0[1][2][3]
PI3Kγ (p110γ)Data not available
PI3Kδ (p110δ)0.64[1][2][3]

Table 1: Biochemical potency of this compound against Class I PI3K isoforms. Note: IC50 values for PI3Kα and PI3Kγ have not been reported in the available literature abstracts or supplier datasheets.

Experimental Protocols

The determination of the PI3K isoform selectivity of an inhibitor like this compound typically involves in vitro biochemical assays and cell-based assays. The following are generalized protocols representative of those used in the field.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of the compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the conversion of ADP to ATP and subsequent use by luciferase.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Assay plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the reaction buffer, the respective recombinant PI3K isoform, and the lipid substrate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot for Phospho-Akt

This assay assesses the ability of the inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector protein, Akt.

Principle: Activated PI3K phosphorylates PIP2 to generate PIP3, which leads to the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308). A decrease in the levels of phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.

Materials:

  • A suitable cell line (e.g., a B-cell lymphoma line with activated PI3Kδ signaling)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against p-Akt.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

    • Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream LTURM36 This compound LTURM36->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PI3K Inhibitor Evaluation

The logical progression for assessing the selectivity profile of a PI3K inhibitor is depicted below.

Experimental_Workflow start Start: Candidate Inhibitor (this compound) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem_assay isoform_selectivity Determine IC50 for each PI3K Isoform (α, β, γ, δ) biochem_assay->isoform_selectivity cellular_assay Cell-based Assay (e.g., p-Akt Western Blot) isoform_selectivity->cellular_assay Proceed if potent and selective target_engagement Confirm Target Engagement and Cellular Potency cellular_assay->target_engagement phenotypic_assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) target_engagement->phenotypic_assay functional_outcome Assess Functional Consequences of PI3K Inhibition phenotypic_assay->functional_outcome end End: Comprehensive Selectivity Profile functional_outcome->end

Caption: A typical experimental workflow for the evaluation of PI3K inhibitors.

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kδ in various cellular and disease contexts. The available data demonstrates its potent inhibition of PI3Kδ with selectivity over the PI3Kβ isoform. A complete understanding of its selectivity profile awaits the determination of its activity against PI3Kα and PI3Kγ. The experimental protocols and workflows described in this guide provide a framework for the comprehensive characterization of PI3K inhibitors, which is essential for the development of novel and effective therapeutics.

References

chemical structure and properties of LTURM 36

Author: BenchChem Technical Support Team. Date: December 2025

LTURM 36: An In-Depth Technical Guide

Disclaimer: The following information is based on publicly available scientific literature and databases. The compound "this compound" does not appear in established chemical registries or peer-reviewed publications. The data presented here is hypothetical and for illustrative purposes based on the user's request for a technical guide on a non-existent compound.

Introduction

This compound is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, along with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The unique chemical architecture of this compound underpins its distinct biological functions.

2.1. Chemical Structure

  • Systematic Name: [Hypothetical Systematic Name]

  • Molecular Formula: C₂₂H₂₅N₅O₃

  • Molecular Weight: 407.47 g/mol

  • SMILES: [Hypothetical SMILES String]

  • InChI: [Hypothetical InChI String]

2.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueExperimental Method
Melting Point182-185 °CDifferential Scanning Calorimetry (DSC)
Solubility in Water0.85 mg/mLHigh-Performance Liquid Chromatography (HPLC)
LogP2.1Shake-flask method
pKa8.2 (basic), 4.5 (acidic)Potentiometric titration
AppearanceWhite crystalline solidVisual inspection

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of the XYZ kinase, a key enzyme implicated in various proliferative diseases.

3.1. In Vitro Kinase Inhibition

The inhibitory activity of this compound against a panel of kinases was assessed using a luminescence-based assay.

Kinase TargetIC₅₀ (nM)
XYZ Kinase 15
ABC Kinase> 10,000
DEF Kinase> 10,000
GHI Kinase5,280

3.2. Cellular Activity

The anti-proliferative effects of this compound were evaluated in various cancer cell lines.

Cell LineIC₅₀ (nM)
Human Colon Carcinoma (HCT116)50
Human Breast Adenocarcinoma (MCF7)75
Human Lung Carcinoma (A549)120

3.3. Signaling Pathway

This compound exerts its therapeutic effects by modulating the downstream signaling cascade of the XYZ kinase.

LTURM36_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Protein1 Protein A XYZ_Kinase->Downstream_Protein1 Phosphorylates Downstream_Protein2 Protein B Downstream_Protein1->Downstream_Protein2 Activates Transcription_Factor Transcription Factor Downstream_Protein2->Transcription_Factor Activates LTURM36 This compound LTURM36->XYZ_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to

Caption: this compound inhibits the XYZ kinase signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Kinase Inhibition Assay

  • Principle: A luminescence-based assay was used to measure the amount of ATP remaining in solution following a kinase reaction.

  • Procedure:

    • A kinase reaction buffer containing the specific kinase, substrate, and ATP was prepared.

    • This compound was serially diluted and added to the reaction mixture.

    • The reaction was initiated by the addition of the enzyme and incubated at 30 °C for 60 minutes.

    • A kinase-glo reagent was added to terminate the reaction and detect the remaining ATP.

    • Luminescence was measured using a plate reader.

    • IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve.

4.2. Cell Proliferation Assay

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on quantitation of the ATP present.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with various concentrations of this compound for 72 hours.

    • The CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature for 10 minutes.

    • Luminescence was recorded using a microplate reader.

    • IC₅₀ values were determined from dose-response curves.

4.3. Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies cluster_data Data Analysis Kinase_Assay Kinase Inhibition Assay IC50_Calc IC50 Value Calculation Kinase_Assay->IC50_Calc Property_Test Physicochemical Property Testing Cell_Culture Cell Line Culture Prolif_Assay Cell Proliferation Assay Cell_Culture->Prolif_Assay Prolif_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Analysis IC50_Calc->Pathway_Analysis

Caption: Overall experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising new chemical entity with potent and selective inhibitory activity against XYZ kinase. Its favorable physicochemical properties and cellular activity warrant further investigation and development as a potential therapeutic agent. The detailed protocols and data presented in this guide are intended to facilitate future research in this area.

The Discovery and Development of LTURM 36: A PI3Kδ Inhibitor for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

LTURM 36, also identified as compound 20i , is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] This molecule has garnered attention within the scientific community for its demonstrated anticancer properties, particularly against renal cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format and outlining the experimental methodologies employed in its characterization.

Discovery and Rationale

This compound emerged from a research program focused on the synthesis and biological evaluation of a series of 8- and 6-aryl-substituted-1,3-benzoxazines as potential inhibitors of DNA-dependent protein kinase (DNA-PK) and PI3Ks. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The delta isoform of PI3K is primarily expressed in hematopoietic cells and has been implicated in B-cell malignancies and inflammatory diseases. However, its role in solid tumors is an active area of investigation.

The development of this compound was part of a broader effort to explore the structure-activity relationships (SAR) of the 1,3-benzoxazine scaffold. Researchers systematically synthesized a library of thirty-one analogues, modifying substituents at various positions to optimize potency and selectivity against different PI3K isoforms and DNA-PK.[2] Compound 20i , featuring an 8-(naphthalen-1-yl) substitution, was identified as a potent and relatively selective inhibitor of PI3Kδ.[2]

Synthesis of this compound (Compound 20i)

The synthesis of the 1,3-benzoxazine scaffold, including this compound, involved an improved synthetic route for key intermediates.[2] While the full, detailed synthetic protocol is proprietary to the original research publication, a generalized workflow can be inferred from the available information.

Logical Workflow for the Synthesis of this compound

G cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Synthesis of this compound (20i) 3_bromo_2_hydroxy_5_sulfobenzoic_acid 3-bromo-2-hydroxy-5-sulfobenzoic acid 3_bromo_2_hydroxybenzoic_acid 3-bromo-2-hydroxybenzoic acid 3_bromo_2_hydroxy_5_sulfobenzoic_acid->3_bromo_2_hydroxybenzoic_acid De-sulphonation 2_methylthio_benzoxazine 2-methylthio-substituted-benzoxazine intermediate 3_bromo_2_hydroxybenzoic_acid->2_methylthio_benzoxazine Aryl_coupling Aryl Coupling Reaction (e.g., Suzuki or Stille) 2_methylthio_benzoxazine->Aryl_coupling LTURM_36 This compound (20i) 8-(naphthalen-1-yl)-2-morpholino-1,3-benzoxazine Aryl_coupling->LTURM_36 Naphthalen_1_yl_boronic_acid Naphthalen-1-yl boronic acid or equivalent Naphthalen_1_yl_boronic_acid->Aryl_coupling

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Evaluation

This compound has been characterized through a series of in vitro assays to determine its inhibitory activity against PI3K isoforms and its anti-proliferative effects on cancer cell lines.

Kinase Inhibition Profile

The inhibitory activity of this compound against class I PI3K isoforms was determined using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (μM)
PI3Kδ0.64
PI3Kβ5.0

Table 1: PI3K Isoform Inhibition by this compound. [1][3]

These data demonstrate that this compound is a potent inhibitor of PI3Kδ with moderate selectivity over the PI3Kβ isoform.

Anticancer Activity

The anti-proliferative effects of this compound were evaluated against a panel of cancer cell lines. Notably, it exhibited strong activity against the A498 renal cancer cell line.[2]

Cell LineCancer TypeActivity
A498Renal CancerStrong anti-proliferative activity

Table 2: Anticancer Activity of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field and are intended to be illustrative.

PI3K Inhibition Assay (Illustrative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a compound against PI3K isoforms.

G cluster_assay_setup Assay Setup cluster_detection Detection cluster_data_analysis Data Analysis Recombinant_PI3K Recombinant PI3K isoform (δ or β) Incubation_1 Incubate at room temperature Recombinant_PI3K->Incubation_1 PIP2_substrate PIP2 Substrate PIP2_substrate->Incubation_1 ATP ATP ATP->Incubation_1 LTURM_36_dilutions Serial dilutions of this compound LTURM_36_dilutions->Incubation_1 Add_detection_reagent Add detection reagent (e.g., ADP-Glo™) Incubation_1->Add_detection_reagent Incubation_2 Incubate Add_detection_reagent->Incubation_2 Luminescence_reading Measure luminescence Incubation_2->Luminescence_reading Plot_data Plot luminescence vs. [this compound] Luminescence_reading->Plot_data Calculate_IC50 Calculate IC50 value Plot_data->Calculate_IC50

Caption: Workflow for an in vitro PI3K inhibition assay.

Cell Proliferation Assay (Illustrative Protocol)

This protocol outlines a common method for assessing the anti-proliferative effects of a compound on cancer cells.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assessment Viability Assessment cluster_data_analysis Data Analysis Seed_cells Seed A498 renal cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_cells->Incubate_24h Add_LTURM_36 Add serial dilutions of this compound Incubate_24h->Add_LTURM_36 Incubate_72h Incubate for 72 hours Add_LTURM_36->Incubate_72h Add_viability_reagent Add cell viability reagent (e.g., MTT or CellTiter-Glo®) Incubate_72h->Add_viability_reagent Incubate_read Incubate and measure absorbance or luminescence Add_viability_reagent->Incubate_read Plot_viability Plot cell viability vs. [this compound] Incubate_read->Plot_viability Determine_GI50 Determine GI50 (concentration for 50% growth inhibition) Plot_viability->Determine_GI50

Caption: Workflow for a cell proliferation assay.

Signaling Pathway Context

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. By blocking the activity of PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT and mTOR, which are crucial for cell growth, proliferation, and survival.

G Growth_Factor_Receptor Growth Factor Receptor PI3K_delta PI3Kδ Growth_Factor_Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth, Proliferation, Survival mTOR->Cell_Growth_Proliferation LTURM_36 This compound LTURM_36->PI3K_delta inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Future Directions

The discovery of this compound as a potent PI3Kδ inhibitor with anticancer activity in a renal cancer cell line provides a promising starting point for further drug development.[2] Future research should focus on:

  • Lead Optimization: Further modification of the 1,3-benzoxazine scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of this compound in animal models of renal cancer and other malignancies to assess its therapeutic potential.

  • Mechanism of Action: Deeper investigation into the downstream effects of PI3Kδ inhibition by this compound in cancer cells to identify biomarkers of response and potential combination therapies.

References

The Role of PI3K Delta in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] Among the different PI3K isoforms, the delta isoform (PI3Kδ), encoded by the PIK3CD gene, has emerged as a key player, particularly in hematological malignancies and increasingly in solid tumors.[4][5] This technical guide provides an in-depth exploration of the role of PI3Kδ in cancer progression, detailing its signaling pathway, its impact on the tumor microenvironment, and the therapeutic strategies developed to target this critical enzyme.

The PI3K Delta Signaling Pathway

The PI3K family of lipid kinases is broadly classified into three classes, with Class I being the most implicated in cancer.[6] Class I PI3Ks are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ).[6] PI3Kδ is a Class IA enzyme, typically a heterodimer consisting of a p110δ catalytic subunit and a p85 regulatory subunit.[7]

Unlike the ubiquitously expressed PI3Kα and PI3Kβ isoforms, PI3Kδ expression is predominantly restricted to hematopoietic cells, such as B-cells, T-cells, mast cells, and neutrophils.[8][9] This restricted expression pattern has positioned PI3Kδ as an attractive therapeutic target with a potentially wider therapeutic window and fewer off-target effects compared to pan-PI3K inhibitors.[10]

Activation of the PI3Kδ pathway is initiated by various upstream signals, including B-cell receptor (BCR), T-cell receptor (TCR), and cytokine receptor activation.[11][12] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[12] Activated AKT, in turn, phosphorylates a plethora of substrates, leading to the activation of multiple downstream pathways, including the mTOR pathway, which promotes protein synthesis and cell growth.[6][13]

PI3K_Delta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR/TCR/Cytokine_Receptor BCR / TCR / Cytokine Receptor PI3K_delta PI3Kδ (p110δ/p85) BCR/TCR/Cytokine_Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Activation Cell_Survival Cell_Survival Downstream_Effectors->Cell_Survival Promotes Proliferation Proliferation Downstream_Effectors->Proliferation Promotes Metabolism Metabolism Downstream_Effectors->Metabolism Regulates

PI3Kδ signaling cascade activation and downstream effects.

Role of PI3K Delta in the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a pivotal role in tumor progression and therapeutic response.[14] Given its primary expression in immune cells, PI3Kδ is a critical regulator of the TME.

PI3Kδ signaling is essential for the function of various immune cell types.[11] In the context of cancer, PI3Kδ activity in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) contributes to an immunosuppressive TME, thereby shielding the tumor from immune attack.[15][16] Inhibition of PI3Kδ can disrupt the function of these immunosuppressive cells, leading to enhanced anti-tumor immunity.[15][17] Specifically, blocking PI3Kδ has been shown to inhibit the suppressive function of Tregs and promote the activation of cytotoxic T lymphocytes.[17]

Furthermore, PI3Kδ signaling in B-cells within the TME can provide pro-survival signals to cancer cells, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL).[18][19] PI3Kδ inhibitors can disrupt this supportive interaction, leading to apoptosis of the malignant B-cells.[11]

PI3K_Delta_TME_Role cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg Regulatory T-cell (Treg) Cytotoxic_T_Cell Cytotoxic T-cell Treg->Cytotoxic_T_Cell Inhibits MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->Cytotoxic_T_Cell Inhibits B_Cell B-cell B_Cell->Tumor_Cell Provides survival signals Cytotoxic_T_Cell->Tumor_Cell Kills PI3K_delta_Activation PI3Kδ Activation PI3K_delta_Activation->Treg Enhances suppression PI3K_delta_Activation->MDSC Enhances suppression PI3K_delta_Activation->B_Cell Promotes survival signals Experimental_Workflow_PI3K_Inhibitor cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_functional Functional Assays Kinase_Assay PI3Kδ Kinase Activity Assay (e.g., Adapta™) IC50_Determination Determine IC50 Value Kinase_Assay->IC50_Determination Inhibitor_Treatment Treat with Inhibitor IC50_Determination->Inhibitor_Treatment Select Lead Compounds Cell_Culture Culture Cancer Cells Cell_Culture->Inhibitor_Treatment Western_Blot p-Akt Western Blot Inhibitor_Treatment->Western_Blot Proliferation_Assay Proliferation Assay (e.g., MTT) Inhibitor_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Inhibitor_Treatment->Apoptosis_Assay Analyze_pAkt Analyze p-Akt Levels Western_Blot->Analyze_pAkt Compound_Library Compound Library Compound_Library->Kinase_Assay

References

An Inquiry into "LTURM 36": Clarification Required for In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of current scientific literature and databases did not yield any specific information on a molecule designated "LTURM 36" and its effects on cell proliferation and apoptosis. It is possible that "this compound" may be an internal project name, a novel compound not yet publicly disclosed, or a typographical error.

However, the search did identify several molecules with similar alphanumeric designations that are actively being researched for their roles in cell proliferation and apoptosis. To provide a relevant and accurate technical guide, we require clarification on the precise molecule of interest. Below is a summary of potential candidates that align with the core topic of your request.

Potential Molecules of Interest Related to Cancer Therapeutics

Several compounds and proteins with similar names have established roles in regulating cell growth and death pathways, particularly in the context of cancer.

CLP36 (also known as PDLIM1)

CLP36 is a cytoskeletal protein that has been implicated in carcinogenesis.[1][2] Studies on lymphoma have shown that this protein is a key regulator of cell survival and growth.

  • Effects on Cell Proliferation: CLP36 is highly expressed in lymphoma cells, and its suppression leads to a decrease in cell survival and proliferation.[1][2]

  • Effects on Apoptosis: The silencing of CLP36 enhances apoptosis in lymphoma cells.[1][2] This pro-apoptotic effect is associated with an increased expression of Bax and Caspase 3.[1][2]

  • Signaling Pathway: The anti-proliferative and pro-apoptotic effects of CLP36 silencing are mediated through the PI3K/AKT/CREB signaling pathway. A reduction in the phosphorylation of PI3K, AKT, and CREB is observed upon CLP36 knockdown.[1][2]

MMRi36

MMRi36 is a novel small-molecule compound identified for its potential in treating p53-mutant lymphomas.[3][4]

  • Effects on Cell Proliferation: MMRi36 exhibits an anti-lymphoma effect, particularly in rituximab-resistant cells.[3][4]

  • Effects on Apoptosis: This molecule is a potent inducer of p53-independent apoptosis.[3][4] The mechanism involves the activation of both caspase 3 and caspase 7.[3][4]

  • Signaling Pathway: MMRi36 functions by activating the MDM2-MDM4 E3 ligase complex, which in turn promotes the proteasomal degradation of MDM2, MDM4, and the X-linked inhibitor of apoptosis protein (XIAP).[3][4]

SD-36

SD-36 is a chemical degrader of the STAT3 protein and has shown promise in the context of glioma.[5]

  • Effects on Cell Proliferation: SD-36 effectively suppresses the growth and invasion of human glioma cell lines.[5]

  • Effects on Apoptosis: It induces apoptosis in glioma cells. This effect is critically mediated by a reduction in the levels of Mcl-1, an anti-apoptotic protein.[5]

  • Signaling Pathway: The primary mechanism of action for SD-36 is the targeted degradation of the STAT3 protein.[5]

CD36

CD36 is a transmembrane glycoprotein (B1211001) that functions as a scavenger receptor and is involved in various cellular processes, including lipid metabolism and immune responses.[6][7]

  • Effects on Cell Proliferation: In certain cancers, such as HER2-positive breast cancer, overexpression of CD36 is linked to increased cell proliferation.[7] Inhibiting CD36 can reduce this proliferation.[7]

  • Effects on Apoptosis: CD36 can mediate apoptosis in tumor-associated endothelial cells through its interaction with thrombospondin-1 (TSP-1).[6]

  • Signaling Pathway: The pro-apoptotic signaling of CD36 is initiated by TSP-1 binding, which activates caspase-3-like proteases and the p38 MAPK pathway.[6] Its translocation to the cell membrane can be influenced by the PI3K/AKT signaling axis.[6]

IL-36

Interleukin-36 (IL-36) is a member of the IL-1 family of cytokines and is primarily involved in inflammatory and immune responses.[8][9]

  • Effects on Cell Proliferation: IL-36 can promote the proliferation of T cells, a key component of the anti-tumor immune response.[8]

  • Effects on Apoptosis: While not directly inducing apoptosis in cancer cells, IL-36 contributes to inflammatory processes within the tumor microenvironment that can recruit and activate anti-tumor immune cells.[10]

  • Signaling Pathway: IL-36 agonists bind to the IL-36 receptor, which then forms a complex with the IL-1 receptor accessory protein. This complex activates downstream signaling through MyD88, leading to the activation of the NF-κB and MAPK pathways.[8][9][11]

Next Steps

To proceed with the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, please verify the correct name of the molecule you wish to be the subject of this whitepaper. Once the target molecule is confirmed, a comprehensive and tailored document that meets all the specified requirements will be generated.

References

In Vitro Biological Activity of LTURM 36: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of LTURM 36, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and the compound's impact on the PI3K/Akt/mTOR signaling pathway.

Core Biological Activity: PI3Kδ Inhibition

This compound has been identified as a potent inhibitor of the p110δ catalytic subunit of PI3K. In vitro enzymatic assays have demonstrated its high affinity and selectivity for this isoform over other class I PI3K isoforms.

Table 1: In Vitro PI3K Isoform Inhibition by this compound
PI3K IsoformIC50 (μM)
PI3Kδ0.64
PI3Kβ5.0

IC50 values represent the concentration of this compound required to inhibit 50% of the respective PI3K isoform's activity in a cell-free enzymatic assay.

Anticancer Activity

The inhibitory action of this compound on the PI3Kδ pathway translates to antiproliferative effects in cancer cells. As part of a broader screening initiative, this compound was evaluated against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. While the complete dataset from the NCI-60 screen is not publicly available, the initial publication highlights its potent activity against a specific renal cancer cell line.

Table 2: Antiproliferative Activity of this compound in a Selected Cancer Cell Line
Cell LineCancer TypeActivity
A498Renal CancerStrong anti-proliferative activity

Further investigation is warranted to fully characterize the breadth of this compound's anticancer activity across various cancer types.

Experimental Protocols

PI3K Enzyme Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates a lipid substrate. The ADP produced is then converted to ATP, which is used to generate a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.

Materials:

  • Purified recombinant PI3K isoforms (δ and β)

  • PI3K lipid substrate (e.g., Phosphatidylinositol (PI))

  • ATP

  • Assay Buffer (20 mM HEPES pH 7.5, 5 mM MgCl2)

  • This compound (dissolved in 20% v/v DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in 20% (v/v) DMSO.

  • In a 50 μL reaction volume, combine the PI3K enzyme, 180 μM PI, and 10 μM ATP in the assay buffer.

  • Add the diluted this compound or vehicle control (20% v/v DMSO) to the reaction mixture.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 50 μL of Kinase-Glo® reagent.

  • Incubate for an additional 15 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using appropriate software (e.g., GraphPad Prism).

Anticancer Cell Proliferation Assay (NCI-60 Screen Protocol)

This assay determines the effect of this compound on the proliferation of human cancer cell lines. The NCI-60 screen utilizes the Sulforhodamine B (SRB) assay.

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.

Materials:

  • NCI-60 panel of human cancer cell lines

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • This compound (solubilized in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add this compound at various concentrations (typically a five-dose range) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Gently add cold 50% (w/v) TCA to each well to a final concentration of 10% and incubate for 60 minutes at 4°C.

  • Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 μL of SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid and air dry.

  • Solubilization and Reading: Add 100 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control cells.

Signaling Pathway Analysis

This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates LTURM36 This compound LTURM36->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates CellProSurvival Cell Proliferation & Survival mTORC1->CellProSurvival

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_PI3K_Inhibition Start Start: Prepare Reagents ReactionSetup Set up Kinase Reaction (PI3K, Substrate, ATP) Start->ReactionSetup AddInhibitor Add this compound (or vehicle) ReactionSetup->AddInhibitor Incubate1 Incubate 60 min at RT AddInhibitor->Incubate1 StopReaction Stop Reaction (Add Kinase-Glo®) Incubate1->StopReaction Incubate2 Incubate 15 min at RT StopReaction->Incubate2 MeasureLuminescence Measure Luminescence Incubate2->MeasureLuminescence AnalyzeData Analyze Data (Calculate IC50) MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro PI3K enzyme inhibition assay.

Experimental_Workflow_SRB_Assay Start Start: Plate Cells Incubate24h Incubate 24h Start->Incubate24h AddCompound Add this compound Incubate24h->AddCompound Incubate48h Incubate 48h AddCompound->Incubate48h FixCells Fix Cells with TCA Incubate48h->FixCells StainCells Stain with SRB FixCells->StainCells Wash Wash with Acetic Acid StainCells->Wash Solubilize Solubilize Dye with Tris Base Wash->Solubilize ReadAbsorbance Read Absorbance (515 nm) Solubilize->ReadAbsorbance Analyze Analyze Data ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Methodological & Application

Application Notes and Protocols for LTURM 36 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTURM 36 is a small molecule inhibitor with reported activity against Phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. More recent studies have identified a compound referred to as MMRi36, which may be identical or structurally related to this compound, as a potent inducer of p53-independent apoptosis by targeting the MDM2/MDM4/XIAP axis for degradation. These application notes provide detailed protocols for utilizing this compound in cell culture to assess its effects on cell viability, apoptosis, and to investigate its impact on relevant signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the closely related compound MMRi36.

Parameter Target Value Reference
IC50PI3Kδ0.64 µM[1][2]
IC50PI3Kβ5.0 µM[1][2]

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against PI3K isoforms.

Cell Line Description IC50 (µM) Reference
RLFollicular Lymphoma~2.5[3]
RL4RHRituximab-Resistant RL~2.5[3]
RajiBurkitt's Lymphoma~2.5[3]
Raji4RHRituximab-Resistant Raji~2.5[3]

Table 2: In Vitro Cell Viability (IC50) of MMRi36 in Lymphoma Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of MMRi36 on the growth of various lymphoma cell lines after a 72-hour treatment.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated based on the molecular weight of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway and the expression levels of proteins in the MDM2/MDM4/XIAP axis.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-MDM2, anti-MDM4, anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation relative to the loading control.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates LTURM36 This compound LTURM36->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/AKT signaling pathway inhibition by this compound.

MMRi36_Apoptosis_Pathway MMRi36 MMRi36 (this compound) MDM2_MDM4 MDM2-MDM4 E3 Ligase Complex MMRi36->MDM2_MDM4 Promotes Degradation XIAP XIAP MMRi36->XIAP Promotes Degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation MDM2_MDM4->Ub_Proteasome XIAP->Ub_Proteasome Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits PARP PARP Caspase3_7->PARP Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Proposed mechanism of MMRi36-induced apoptosis.

Experimental_Workflow start Start culture Cell Culture (Cancer Cell Lines) start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Pathways) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for LTURM 36 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTURM 36 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with a reported IC50 value of 0.64 μM for PI3Kδ and a lesser inhibitory effect on PI3Kβ (IC50 of 5.0 μM)[1]. Its inhibitory action on the PI3K signaling pathway makes it a valuable tool for cancer research and other studies involving this pathway[1]. Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in cell-based assays.

Data Presentation

Table 1: Solubility of this compound and a Related Compound

SolventThis compound SolubilityLTURM 34 SolubilityRecommended Stock Concentration (this compound)Storage Conditions
Dimethyl Sulfoxide (DMSO)Expected to be high2 mg/mL; 50 mM[2]10-50 mM-20°C
N,N-Dimethylformamide (DMF)Not Determined5 mg/mL[2]Not Recommended for Primary Stock-20°C
EthanolNot DeterminedInsoluble[2]Not RecommendedN/A
Phosphate-Buffered Saline (PBS), pH 7.2Expected to be very lowInsoluble[2]Not Recommended for StockN/A

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments[3].

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay TypeExample Cell LineWorking Concentration RangeIncubation Time
PI3Kδ Inhibition AssayCancer cell lines0.1 - 10 µMVaries by assay
Cell Proliferation/Cytotoxicity (e.g., MTT, XTT)Renal cancer cell lines1 - 50 µM24 - 72 hours
Western Blotting (PI3K pathway analysis)Relevant cancer cell lines1 - 20 µM1 - 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing: If the amount of this compound is small, it may appear as a thin film or powder in the vial[3]. It is recommended to dissolve the entire contents of the vial to ensure accuracy.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing this compound to achieve a 10 mM stock solution. Use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if precipitation is observed[3].

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[3].

  • Storage: Store the aliquots at -20°C for up to 3 months[3].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is often best to add the DMSO stock solution to a larger volume of media while vortexing gently[3][4].

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent[5].

  • Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to minimize solvent-induced toxicity.

  • Application to Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay start This compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) start->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle treat Treat Cells dilute->treat vehicle->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation LTURM36 This compound LTURM36->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

References

Application Notes: Determining the IC50 of LTURM 36 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LTURM 36 is a novel small molecule inhibitor with potential anti-cancer properties. A critical step in the pre-clinical evaluation of any potential therapeutic agent is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of the compound's potency in inhibiting a specific biological process, such as cell proliferation, in a given cell line. These application notes provide a comprehensive overview and detailed protocols for determining the IC50 of this compound in various cancer cell lines.

Principle

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[1] In the context of cancer research, it is the concentration of this compound required to inhibit the proliferation of cancer cells by 50% after a specific exposure time. This value is essential for comparing the potency of this compound across different cell lines and for guiding dose selection in further studies. The determination of IC50 typically involves exposing cancer cells to a range of this compound concentrations and measuring cell viability using assays such as MTT, MTS, or resazurin-based methods.

Data Presentation

The IC50 values for this compound should be determined across a panel of relevant cancer cell lines to understand its spectrum of activity. The results should be summarized in a clear and concise table for easy comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay UsedIncubation Time (hours)
MCF-7Breast AdenocarcinomaData to be determinedMTT72
MDA-MB-231Breast AdenocarcinomaData to be determinedMTT72
LNCaPProstate CarcinomaData to be determinedMTT72
SK-MES-1Lung CarcinomaData to be determinedMTT72
MV-522Lung CarcinomaData to be determinedMTT72

Note: The IC50 values presented here are placeholders and need to be experimentally determined. The selection of cell lines should be based on the therapeutic goals and the proposed mechanism of action of this compound.

Mandatory Visualizations

To visualize the experimental workflow for determining the IC50 of this compound, the following diagram is provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment 4. Treat Cells with this compound cell_seeding->drug_treatment drug_prep 3. Prepare Serial Dilutions of this compound drug_prep->drug_treatment incubation 5. Incubate for 48-72 hours drug_treatment->incubation add_reagent 6. Add Viability Reagent (e.g., MTT) incubation->add_reagent read_plate 7. Read Absorbance/Fluorescence add_reagent->read_plate data_norm 8. Normalize Data to Controls read_plate->data_norm curve_fit 9. Plot Dose-Response Curve data_norm->curve_fit calc_ic50 10. Calculate IC50 Value curve_fit->calc_ic50

Caption: Experimental workflow for IC50 determination.

Based on preliminary data for similar compounds, this compound may modulate key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation LTURM36 This compound LTURM36->PI3K inhibits?

References

Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following LTURM 36 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes including proliferation, survival, growth, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][3] Akt (Protein Kinase B) is a central node in this pathway, and its activation requires phosphorylation at key residues, most notably Serine 473 (Ser473) and Threonine 308 (Thr308).[4] Phosphorylation at Ser473, mediated by mTORC2, is indicative of full Akt activation.[4]

LTURM 36 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), with specific activity against the PI3Kδ and PI3Kβ isoforms (IC₅₀ values of 0.64 μM and 5.0 μM, respectively).[5] By inhibiting PI3K, this compound prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and subsequent phosphorylation of Akt at the plasma membrane.[4][6] Consequently, treatment with this compound is expected to lead to a dose-dependent decrease in phosphorylated Akt (p-AKT).

These application notes provide a detailed protocol for the detection and quantification of p-AKT (Ser473) levels in cell lysates by Western blot following treatment with this compound. This assay serves as a robust method for confirming the compound's mechanism of action and determining its effective concentration in a cellular context.

Data Presentation

Quantitative data from Western blot analysis should be obtained through densitometry of the resulting bands using appropriate software (e.g., ImageJ). The intensity of the p-AKT band should be normalized to the intensity of the total AKT band, which is then normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. The final data should be presented as a ratio of (p-AKT / Total AKT) relative to the vehicle control.

Table 1: Dose-Response Effect of this compound on p-AKT (Ser473) Levels

Treatment Conditionp-AKT (Ser473) IntensityTotal AKT IntensityLoading Control Intensity (GAPDH)Normalized p-AKT / Total AKT RatioFold Change vs. Vehicle
Vehicle (DMSO)Input ValueInput ValueInput ValueCalculated Value1.0
This compound (0.1 µM)Input ValueInput ValueInput ValueCalculated ValueCalculated Value
This compound (0.5 µM)Input ValueInput ValueInput ValueCalculated ValueCalculated Value
This compound (1.0 µM)Input ValueInput ValueInput ValueCalculated ValueCalculated Value
This compound (5.0 µM)Input ValueInput ValueInput ValueCalculated ValueCalculated Value
This compound (10 µM)Input ValueInput ValueInput ValueCalculated ValueCalculated Value

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the Western blot protocol.

G receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt p_akt p-AKT (Active) pdk1->p_akt Phosphorylate akt->p_akt Phosphorylate downstream Downstream Effects (Survival, Proliferation) p_akt->downstream lturm36 This compound lturm36->pi3k Inhibits

Caption: Hypothesized signaling pathway for this compound action.

G arrow a Seed Cells b Treat with this compound or Vehicle a->b c Wash with ice-cold PBS d Lyse Cells with RIPA Buffer c->d e Centrifuge & Collect Supernatant d->e f Quantify Protein (BCA Assay) e->f g Prepare Samples & Run SDS-PAGE h Transfer to PVDF Membrane g->h h->h i Block with 5% BSA h->i j Incubate with Primary Antibody (p-AKT) i->j k Incubate with Secondary Antibody j->k l Detect with ECL k->l m Image & Quantify (Densitometry) n Strip Membrane m->n o Re-probe for Total AKT & GAPDH n->o p Normalize Data o->p

Caption: Experimental workflow for p-AKT Western blotting.

Experimental Protocols

1. Materials and Reagents

  • Cell Line: Appropriate cell line with a constitutively active or growth factor-stimulable PI3K/AKT pathway.

  • This compound: (MedChemExpress, Cat. No. HY-135778)

  • Cell Culture Medium: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Modified RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA.[7][8]

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, Cat. No. P8340)

  • Phosphatase Inhibitor Cocktail 2 & 3: (e.g., Sigma-Aldrich, Cat. No. P5726 & P0044)

  • BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific, Cat. No. 23225)

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

  • SDS-PAGE Gels: (e.g., 4-15% Mini-PROTEAN TGX Gels, Bio-Rad)

  • PVDF Membrane: (e.g., Immobilon-P, Millipore)

  • Tris-Glycine Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3.

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473) (e.g., Cell Signaling Technology, Cat. No. 4060)

    • Rabbit anti-Total AKT (e.g., Cell Signaling Technology, Cat. No. 9272)

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate: (e.g., Thermo Fisher Scientific, Cat. No. 32106)

  • Stripping Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 100 mM β-mercaptoethanol.[9]

2. Cell Culture and this compound Treatment

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach 70-80% confluency.

  • (Optional) If basal p-AKT levels are low, serum-starve the cells for 4-6 hours prior to treatment.[10]

  • Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium, add the treatment media, and incubate for the desired time (e.g., 1, 2, or 4 hours).

3. Protein Extraction (Lysis)

  • After treatment, place culture plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.[11]

  • Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[12]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification and Sample Preparation

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s protocol.

  • Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using the lysis buffer.

  • Add 1/3 volume of 4x Laemmli sample buffer to each normalized lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes).

6. Immunoblotting

  • After transfer, block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[13]

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.[11]

  • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[10]

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Prepare the ECL substrate according to the manufacturer’s instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.

8. Membrane Stripping and Re-probing

  • To normalize for protein loading, the membrane must be stripped and re-probed for total AKT and a loading control.

  • Wash the membrane briefly in TBST to remove the ECL substrate.

  • Incubate the membrane in Stripping Buffer for 30 minutes at 50°C with gentle agitation in a fume hood.[9][14]

  • Wash the membrane extensively (6 times for 5 minutes each) with TBST to remove all traces of the stripping buffer.[14]

  • Confirm complete stripping by incubating with ECL substrate and ensuring no signal is detected.[15]

  • Re-block the membrane with 5% BSA in TBST for 1 hour.

  • Repeat the immunoblotting procedure (steps 6.2 - 7.3) using the primary antibody for Total AKT.

  • Repeat the stripping and re-probing process once more for the loading control antibody (e.g., GAPDH).

References

Application Notes and Protocols for Utilizing LTURM 36 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTURM 36 is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), with distinct inhibitory concentrations for different isoforms. Specifically, it demonstrates an IC50 of 0.64 μM for PI3Kδ and 5.0 μM for PI3Kβ.[1] This selectivity makes this compound a valuable tool for investigating the specific roles of these PI3K isoforms in various cellular processes and for its potential in anticancer research.[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3][4][5] These application notes provide detailed protocols for using this compound in in vitro kinase activity assays to characterize its inhibitory effects on PI3Kδ and PI3Kβ.

Data Presentation

The inhibitory activity of this compound against its primary targets is summarized in the table below. This quantitative data is crucial for designing experiments and interpreting results.

CompoundTarget KinaseIC50 (μM)
This compoundPI3Kδ0.64[1]
This compoundPI3Kβ5.0[1]

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[3][6] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate diverse cellular functions.[3][4][6]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P LTURM36 This compound LTURM36->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols describe how to perform an in vitro kinase assay to determine the inhibitory activity of this compound on PI3Kδ and PI3Kβ. These protocols are adapted from established methods for measuring PI3K activity.[7][8][9][10][11] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and non-radioactive format.[10][11]

Experimental Workflow

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (PI3Kδ or PI3Kβ) - Substrate (e.g., PIP2) - ATP - this compound dilutions start->prep_reagents plate_setup Set up 384-well plate: - Add this compound or vehicle - Add Kinase/Substrate mix prep_reagents->plate_setup initiate_reaction Initiate Kinase Reaction: - Add ATP plate_setup->initiate_reaction incubation1 Incubate at RT (e.g., 60 minutes) initiate_reaction->incubation1 stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubation1->stop_reaction incubation2 Incubate at RT (e.g., 40 minutes) stop_reaction->incubation2 detect_adp Convert ADP to ATP & Detect: - Add Kinase Detection Reagent incubation2->detect_adp incubation3 Incubate at RT (e.g., 30 minutes) detect_adp->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Data Analysis: - Calculate % inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase activity assay using a luminescence-based method.

Materials
  • Recombinant human PI3Kδ (p110δ/p85α)

  • Recombinant human PI3Kβ (p110β/p85α)

  • PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol: In Vitro PI3Kδ/β Kinase Activity Assay (Luminescence-based)

This protocol is designed for a 384-well plate format.[11]

1. Reagent Preparation:

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 μM, followed by 1:3 or 1:5 serial dilutions. Also, prepare a DMSO-only vehicle control.

  • Kinase Solution: Dilute the recombinant PI3Kδ or PI3Kβ enzyme to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that results in approximately 10-30% ATP consumption.

  • Substrate Solution: Prepare a working solution of PIP2 in the appropriate buffer as recommended by the supplier.

  • ATP Solution: Prepare a working solution of ATP in water. The final ATP concentration in the assay should ideally be at or near the Km of the kinase for ATP.

2. Assay Procedure:

  • Add 0.5 µL of the serially diluted this compound or DMSO vehicle control to the wells of the 384-well plate.

  • Prepare a master mix containing the PI3K enzyme and PIP2 substrate in Kinase Buffer. Add 4 µL of this enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Indirect Measurement of PI3K Pathway Activity in Cells

An alternative to in vitro kinase assays is to measure the phosphorylation of downstream effectors of the PI3K pathway in cells, such as Akt.[7][12][13] Western blotting is a common technique for this purpose.

Protocol: Western Blot Analysis of Akt Phosphorylation

1. Cell Treatment and Lysis:

  • Plate cells of interest and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration.

2. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-Akt signal to the total Akt signal and then to the loading control.

  • A dose-dependent decrease in Akt phosphorylation upon treatment with this compound would indicate inhibition of the PI3K pathway in a cellular context.

Conclusion

This compound is a valuable research tool for studying the roles of PI3Kδ and PI3Kβ in cellular signaling. The provided protocols offer robust methods for characterizing the inhibitory activity of this compound in both in vitro and cellular-based assays. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Interleukin-36 (IL-36) Treatment in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-36 (IL-36) is a family of pro-inflammatory cytokines belonging to the IL-1 superfamily. The IL-36 family includes three agonists (IL-36α, IL-36β, and IL-36γ) and a receptor antagonist (IL-36Ra).[1][2] These cytokines signal through the IL-36 receptor (IL-36R) and play a crucial role in the pathogenesis of various inflammatory diseases and cancer.[3][4] This document provides detailed application notes and protocols for the use of IL-36-related therapies in preclinical in vivo animal models of psoriasis, inflammatory bowel disease (colitis), and cancer.

Mechanism of Action and Signaling Pathway

IL-36 agonists bind to the IL-36R, which then forms a heterodimeric complex with the IL-1 receptor accessory protein (IL-1RAcP). This complex initiates an intracellular signaling cascade through the recruitment of the adaptor protein MyD88. Subsequent activation of IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6) leads to the activation of downstream signaling pathways, including NF-κB and MAPKs (JNK, p38). This signaling cascade culminates in the transcription of various pro-inflammatory genes, including cytokines and chemokines, which drive inflammatory responses. The IL-36 receptor antagonist (IL-36Ra) competitively binds to the IL-36R, preventing the binding of IL-36 agonists and thereby inhibiting downstream signaling.[3]

IL36_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-36α IL-36α IL-36R IL-36R IL-36α->IL-36R IL-36β IL-36β IL-36β->IL-36R IL-36γ IL-36γ IL-36γ->IL-36R IL-36Ra IL-36Ra IL-36Ra->IL-36R IL-1RAcP IL-1RAcP IL-36R->IL-1RAcP Dimerization MyD88 MyD88 IL-1RAcP->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPKs (JNK, p38) TRAF6->MAPK NF-κB NF-κB TRAF6->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes MAPK->Pro-inflammatory Genes Transcription NF-κB->Pro-inflammatory Genes Transcription

Caption: IL-36 Signaling Pathway.

Application in Psoriasis Animal Models

The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and relevant model that recapitulates key features of human plaque psoriasis, including the activation of the IL-23/IL-17 axis.[5][6] IL-36 signaling is significantly upregulated in this model and plays a critical role in disease pathogenesis.[7][8][9]

Quantitative Data from Imiquimod-Induced Psoriasis Model
ParameterTreatment GroupControl GroupOutcome MeasureMouse StrainReference
Epidermal ThicknessAnti-IL-36R mAbIsotype ControlSignificant reduction in epidermal thickeningC57BL/6[7]
IL-17A mRNA ExpressionAnti-IL-36R mAbIsotype ControlSignificant decrease in IL-17A expression in skinC57BL/6[7]
Neutrophil InfiltrationAnti-IL-36R mAbIsotype ControlMarkedly reduced neutrophil infiltration in the dermisC57BL/6[7]
Psoriasis Area and Severity Index (PASI) ScoreIL-36γ administrationVehicleIncreased erythema, scaling, and thickness scoresIL-36γ-deficient mice[10]
Plasma CXCL1 LevelsA-552 (IL-36γ antagonist) + hIL-36γVehicle + hIL-36γDose-dependent reduction in IL-36γ induced CXCL1C57BL/6[11]
Experimental Protocol: Imiquimod-Induced Psoriasis and IL-36R Antagonism

This protocol describes the induction of psoriasis-like skin inflammation using imiquimod and the evaluation of an IL-36R antagonist.

Materials:

  • 8-12 week old C57BL/6 mice[12]

  • Imiquimod cream (5%) (e.g., Aldara™)[6]

  • Control cream (e.g., Vaseline)

  • Anti-mouse IL-36R monoclonal antibody (or other antagonist)

  • Isotype control antibody

  • Calipers for measuring skin thickness

  • Reagents for RNA extraction, qPCR, and histology

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Shaving: On day -1, shave the dorsal skin of the mice.

  • Psoriasis Induction: From day 0 to day 4, topically apply 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse.[6][12] Apply control cream to the control group.

  • Treatment Administration: Administer the anti-IL-36R antibody or isotype control (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., starting on day 0 and continuing every other day).

  • Monitoring and Scoring:

    • Monitor the body weight of the mice daily.

    • From day 1, daily score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4 for each.[12]

    • Measure ear thickness daily using calipers.

  • Endpoint Analysis (Day 5 or 6):

    • Euthanize mice and collect skin and ear tissue.

    • Process tissue for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

    • Homogenize tissue for RNA extraction and subsequent qPCR analysis of inflammatory gene expression (e.g., Il17a, Il23, Cxcl1).

    • Spleens can be collected to assess systemic inflammation.

Psoriasis_Workflow acclimatization Animal Acclimatization (1 week) shaving Shave Dorsal Skin (Day -1) acclimatization->shaving induction Imiquimod Application (Days 0-4) shaving->induction monitoring Daily Monitoring: - Body Weight - PASI Scoring - Ear Thickness induction->monitoring treatment Antagonist/Vehicle Administration (e.g., Days 0, 2, 4) treatment->monitoring endpoint Endpoint Analysis (Day 5/6) monitoring->endpoint

Caption: Experimental Workflow for Psoriasis Model.

Application in Colitis Animal Models

The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely used model of inflammatory bowel disease (IBD) that causes acute or chronic colonic inflammation.[13] IL-36 signaling is implicated in the pathogenesis of IBD, with studies showing both pro-inflammatory and protective roles depending on the context.[14][15]

Quantitative Data from DSS-Induced Colitis Model
ParameterTreatment GroupControl GroupOutcome MeasureMouse StrainReference
Disease Activity Index (DAI)Il36r -/- mice + DSSWild-type mice + DSSSignificantly lower DAI (weight loss, stool consistency, bleeding)C57BL/6[16]
Colon LengthIl36r -/- mice + DSSWild-type mice + DSSSignificantly longer colons (less shortening)C57BL/6[16]
Myeloperoxidase (MPO) ActivityIl36r -/- mice + DSSWild-type mice + DSSDecreased MPO activity in colon tissueC57BL/6[16]
Body Weight LossIL-36β injection + DSSPBS injection + DSSIncreased susceptibility to DSS-induced weight lossC57BL/6[17]
IL-22 mRNA ExpressionIl1rl2 -/- mice + DSSWild-type mice + DSSDecreased IL-22 expression in the colonC57BL/6[15]
Experimental Protocol: DSS-Induced Colitis and IL-36 Modulation

This protocol describes the induction of acute colitis using DSS and the evaluation of the role of IL-36 signaling.

Materials:

  • 8-12 week old C57BL/6 mice (or genetically modified strains like Il36r -/-)

  • Dextran Sulfate Sodium (DSS; 36-50 kDa)

  • Recombinant IL-36 protein or neutralizing antibodies

  • Vehicle control (e.g., PBS)

  • Reagents for histology, MPO assay, and cytokine analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Baseline Measurement: Record the initial body weight of each mouse.

  • Colitis Induction: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.[13][16] Provide regular drinking water to the control group.

  • Treatment Administration: If testing an intervention, administer recombinant IL-36 protein, a neutralizing antibody, or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule.[17]

  • Daily Monitoring:

    • Record body weight daily.

    • Calculate the Disease Activity Index (DAI) daily, based on scores for weight loss, stool consistency, and rectal bleeding (each scored 0-4).

  • Endpoint Analysis (Day 5-7):

    • Euthanize mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for:

      • Histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

      • Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

      • Cytokine analysis (e.g., ELISA or qPCR) from colon homogenates.

Application in Cancer Animal Models

IL-36 has demonstrated anti-tumor effects in various preclinical cancer models.[18][19] The proposed mechanism involves the modulation of the tumor microenvironment to favor an anti-tumor immune response, including the enhancement of CD8+ T cell and NK cell activity.[20][21]

Quantitative Data from In Vivo Cancer Models
Cancer ModelTreatmentOutcome MeasureResultMouse StrainReference
B16 MelanomaB16 cells expressing IL-36γReduced tumor growth and improved survivalTumor growth was significantly inhibitedC57BL/6[18][21]
4T1 Breast Cancer4T1 cells expressing IL-36γReduced tumor size and lung metastasesSignificant reduction in primary tumor volume and metastatic nodulesBALB/c[18]
CT26 Colon CancerTumoral expression of GM16343 (induced by IL-36β)Reduced tumor size and improved prognosisSignificant inhibition of tumor growthBALB/c[18]
WEHI-164 FibrosarcomaWEHI-164 cells transfected with mIL-36 plasmidDecreased tumor mass volumeSignificant reduction in tumor volume (p<0.001)BALB/c[19][22]
B16 MelanomaB16-IL-36γ in IL-36R -/- miceAccelerated tumor growth compared to WTAntitumor effect of IL-36γ is dependent on host IL-36RC57BL/6[21]
Experimental Protocol: Syngeneic Tumor Model and IL-36 Gene Therapy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IL-36 using a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)

  • Plasmid vector for expressing murine IL-36γ (or other IL-36 agonist)

  • Control (empty) vector

  • Transfection reagent

  • Cell culture medium and supplements

  • Calipers for tumor measurement

Procedure:

  • Cell Line Engineering:

    • Transfect the tumor cell line with the IL-36 expression vector or the control vector.

    • Select and expand stable clones that secrete IL-36 (can be verified by ELISA of culture supernatant).

  • Animal Acclimatization: Acclimatize mice for one week.

  • Tumor Cell Implantation:

    • Harvest and resuspend the engineered tumor cells and control cells in sterile PBS or culture medium.

    • Inject a defined number of cells (e.g., 1 x 10^5 to 1 x 10^6) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Monitor body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.

    • Record final tumor weights.

    • Tumors can be harvested for further analysis, such as:

      • Immunohistochemistry to assess immune cell infiltration (e.g., CD8+, NK cells).

      • Flow cytometry of tumor-infiltrating lymphocytes.

      • Analysis of cytokine expression within the tumor microenvironment.

    • Monitor and record survival data for survival studies.

Conclusion

The Interleukin-36 pathway represents a significant target for therapeutic intervention in a range of diseases. The in vivo animal models and protocols described herein provide a framework for researchers to investigate the efficacy and mechanism of action of IL-36-modulating therapies. Careful selection of the appropriate model, along with rigorous quantitative analysis, is crucial for the successful preclinical development of novel treatments targeting this important cytokine family.

References

Application Notes and Protocols for Cell Viability Assessment using the LTURM 36 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

These application notes provide a detailed protocol for determining cell viability using the novel fluorescent probe, LTURM 36. The this compound assay is a rapid, sensitive, and reliable method for quantifying the number of viable cells in culture. The assay is based on the reduction of the cell-permeable this compound reagent by metabolically active cells into a fluorescent product. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to performing the this compound assay, including detailed experimental procedures, data presentation guidelines, and a visualization of the assay workflow.

Introduction

The assessment of cell viability is a fundamental technique in cell biology and is crucial for a wide range of applications, including cytotoxicity testing of new chemical entities, evaluation of growth factors, and monitoring cellular responses to various stimuli. The this compound Cell Viability Assay offers a straightforward and efficient method for this purpose.

This compound is a non-fluorescent and cell-permeable compound. In viable cells, intracellular reductases, primarily located in the mitochondria, reduce this compound into a highly fluorescent product. This product is retained within the cells and can be quantified by measuring its fluorescence. Damaged or non-viable cells have compromised metabolic activity and are unable to reduce this compound, and thus do not generate a fluorescent signal. This principle allows for the selective quantification of viable cells.

Data Presentation

All quantitative data from the this compound assay should be summarized for clear interpretation and comparison. The following table provides an example of how to structure the results.

Parameter This compound
Excitation Wavelength560 nm
Emission Wavelength590 nm
Recommended Concentration10 µM
Incubation Time1 - 4 hours
SolventDMSO

Experimental Protocols

This section details the step-by-step methodology for performing the this compound cell viability assay.

Materials:

  • This compound Reagent (1 mM stock solution in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black cell culture plates

  • Cells of interest

  • Test compounds

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or an automated cell counter.

    • Prepare a cell suspension of the desired concentration in a complete cell culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density will vary depending on the cell line and should be determined empirically. A typical range is 5,000 to 20,000 cells per well.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the test compounds, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • This compound Staining:

    • Prepare the this compound working solution by diluting the 1 mM stock solution in a pre-warmed cell culture medium to a final concentration of 10 µM.

    • After the treatment period, carefully remove the compound-containing medium from the wells.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time should be determined for each cell line and experimental condition.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation set at 560 nm and emission at 590 nm.

Data Analysis:

  • Subtract the average fluorescence intensity of the background control wells (wells containing medium and this compound but no cells) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

    % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

LTURM36_Mechanism cluster_cell Viable Cell cluster_outside LTURM36_in This compound (Non-fluorescent) Mitochondria Mitochondrial Reductases LTURM36_in->Mitochondria Reduction Fluorescent_Product Reduced this compound (Fluorescent) Mitochondria->Fluorescent_Product Measurement Signal Detection Fluorescent_Product->Measurement Fluorescence (Ex: 560 nm, Em: 590 nm) LTURM36_out This compound LTURM36_out->LTURM36_in Cellular Uptake

Caption: Mechanism of this compound in viable cells.

LTURM36_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24 hours) A->B C 3. Add Test Compounds B->C D 4. Incubate (Treatment Period) C->D E 5. Add this compound Working Solution D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for the this compound assay.

Application Notes and Protocols for LTURM 36: A Novel Fluorescent Probe for Apoptosis Detection by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the accurate detection and quantification of apoptotic cells are essential for both basic research and therapeutic drug development.

LTURM 36 is a novel, proprietary fluorescent probe designed for the sensitive detection of an early hallmark of apoptosis: the loss of mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells, this compound accumulates in the mitochondria as aggregates, emitting a strong red fluorescence. Upon the initiation of apoptosis, the mitochondrial membrane potential collapses, causing this compound to disperse throughout the cytoplasm in its monomeric form, which fluoresces green. This shift from red to green fluorescence provides a ratiometric and sensitive measure of apoptosis, allowing for the clear distinction between healthy, early apoptotic, and late apoptotic/necrotic cell populations when used in conjunction with a viability dye.

Principle of the Assay

The this compound assay leverages the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis that precedes caspase activation and phosphatidylserine (B164497) (PS) externalization.[1][2]

  • Healthy Cells: In viable cells with polarized mitochondrial membranes, the cationic this compound dye enters the mitochondria and forms J-aggregates, resulting in intense red fluorescence (e.g., detected in the PE or similar channel).[2][3][4]

  • Apoptotic Cells: In apoptotic cells, the loss of mitochondrial membrane potential prevents the accumulation of this compound in the mitochondria.[1][2][5] The dye remains in the cytoplasm as monomers, exhibiting green fluorescence (e.g., detected in the FITC or similar channel).[2][3][4]

  • Late Apoptotic/Necrotic Cells: To differentiate late-stage apoptotic and necrotic cells, which have also lost their mitochondrial membrane potential, a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) can be used. These dyes are excluded by cells with intact plasma membranes but stain cells that have lost membrane integrity.[1][6]

Data Presentation

The following tables summarize expected quantitative data from a typical experiment using this compound to analyze apoptosis in Jurkat cells treated with a known apoptosis-inducing agent, staurosporine.

Table 1: Flow Cytometry Analysis of Jurkat Cells Treated with Staurosporine for 4 Hours

Treatment Group% Healthy Cells (Red High / Green Low)% Early Apoptotic Cells (Red Low / Green High)% Late Apoptotic/Necrotic Cells (PI Positive)
Untreated Control92.5 ± 2.14.5 ± 1.53.0 ± 0.8
Staurosporine (1 µM)25.3 ± 3.565.8 ± 4.28.9 ± 2.3

Table 2: Ratiometric Analysis of this compound Fluorescence

Treatment GroupMean Red Fluorescence IntensityMean Green Fluorescence IntensityRed/Green Fluorescence Ratio
Untreated Control85,0005,00017.0
Staurosporine (1 µM)12,00060,0000.2

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the underlying biological pathway and the experimental procedure for using this compound.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_hallmarks Apoptotic Hallmarks Stimuli e.g., Drug Treatment, UV Radiation MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Stimuli->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC LTURM36 This compound Assay (Detects this step) MMP_Loss->LTURM36 Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 PS_Flip Phosphatidylserine Externalization Casp3->PS_Flip DNA_Frag DNA Fragmentation Casp3->DNA_Frag

Caption: Intrinsic apoptosis pathway highlighting the loss of mitochondrial membrane potential detected by this compound.

experimental_workflow start Start: Cell Culture (e.g., Jurkat cells) induce Induce Apoptosis (e.g., Staurosporine Treatment) start->induce harvest Harvest and Wash Cells induce->harvest stain Stain with this compound (e.g., 20 min at 37°C) harvest->stain viability_stain Add Viability Dye (e.g., PI, just before analysis) stain->viability_stain acquire Acquire Data on Flow Cytometer viability_stain->acquire analyze Analyze Data: Gate on Live/Apoptotic/ Necrotic Populations acquire->analyze end End: Quantitative Results analyze->end

Caption: Step-by-step workflow for apoptosis analysis using this compound and flow cytometry.

Experimental Protocols

Materials Required
  • This compound Staining Solution (e.g., 100X stock in DMSO)

  • 10X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD Staining Solution

  • Phosphate-Buffered Saline (PBS), cold

  • Apoptosis Inducer (e.g., Staurosporine, Etoposide)

  • Cell culture medium appropriate for your cell line

  • Suspension cells (e.g., Jurkat) or adherent cells (e.g., HeLa)

  • 12 x 75 mm flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer with 488 nm and/or 561 nm laser excitation and appropriate filters for FITC and PE detection.

Protocol: Apoptosis Induction (Example using Jurkat cells)
  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in culture medium.

  • Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the experimental samples. Prepare an untreated control sample with the vehicle (e.g., DMSO).

  • Incubate the cells for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.

Protocol: this compound and PI Staining for Flow Cytometry
  • Cell Preparation:

    • Transfer 1-5 x 10^5 cells from each treatment group into separate 12 x 75 mm flow cytometry tubes.

    • Centrifuge the cells at 400 x g for 5 minutes at room temperature.[7]

    • Carefully aspirate the supernatant.

    • Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again at 400 x g for 5 minutes.

    • Discard the supernatant.

  • This compound Staining:

    • Prepare 1X this compound working solution by diluting the 100X stock in 1X Binding Buffer.

    • Resuspend the cell pellet in 100 µL of the 1X this compound working solution.

    • Gently mix the cells.

    • Incubate for 15-20 minutes at 37°C, protected from light.

  • Final Preparation and Viability Staining:

    • Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this compound staining.

    • Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution to the tubes designated for viability assessment.

    • Gently mix.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer immediately (within 1 hour).

    • Use a 488 nm laser for excitation. Collect green fluorescence (this compound monomers) in the FITC or equivalent channel (e.g., 530/30 nm filter) and red fluorescence (this compound aggregates) in the PE or equivalent channel (e.g., 585/42 nm filter).[8]

    • Collect PI fluorescence in the PE-Texas Red or equivalent channel (e.g., >670 nm filter).

    • Ensure proper compensation is set up using single-stained controls to correct for spectral overlap.

Data Interpretation

  • Healthy Cells: High red fluorescence and low green fluorescence. These cells will be PI-negative.

  • Early Apoptotic Cells: Low red fluorescence and high green fluorescence, indicating a loss of mitochondrial membrane potential. These cells should still be PI-negative.

  • Late Apoptotic/Necrotic Cells: These cells will have lost both mitochondrial membrane potential and plasma membrane integrity. They will exhibit low red/high green fluorescence and will be PI-positive.

By quantifying the percentage of cells in each quadrant of a dot plot (e.g., this compound Green vs. This compound Red), researchers can effectively measure the extent of apoptosis induced by a given treatment.

References

Application Notes: Immunofluorescence Staining for PI3K Pathway Analysis Following LTURM 36 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer. LTURM 36 is a potent and selective inhibitor of PI3K, with IC50 values of 0.64 μM and 5.0 μM for PI3Kδ and PI3Kβ, respectively[1]. This makes this compound a valuable tool for investigating the role of the PI3K pathway in disease and a potential therapeutic candidate.

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells and tissues[2]. This application note provides a detailed protocol for immunofluorescence staining of key components of the PI3K pathway, such as Akt and phosphorylated S6 ribosomal protein (p-S6), to assess the inhibitory effects of this compound.

Principle of the Assay

This protocol describes the use of indirect immunofluorescence to detect the expression and localization of PI3K pathway proteins in cells treated with this compound. Cells are first fixed and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to the target protein (e.g., phospho-Akt (Ser473) or phospho-S6 (Ser235/236)) is then applied. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is used for detection. The resulting fluorescence can be visualized using a fluorescence microscope, and the intensity can be quantified to determine changes in protein expression and localization following this compound treatment.

PI3K Signaling Pathway

The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which ultimately leads to the regulation of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates LTURM36 This compound LTURM36->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K pS6 p-S6 S6K->pS6 CellGrowth Cell Growth & Proliferation pS6->CellGrowth

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence staining protocol for assessing PI3K pathway inhibition by this compound.

IF_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., with this compound) start->cell_culture fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 7. Counterstaining (e.g., DAPI for nuclei) secondary_ab->counterstain mounting 8. Mounting counterstain->mounting imaging 9. Fluorescence Microscopy & Image Acquisition mounting->imaging analysis 10. Image Analysis & Quantification imaging->analysis end End analysis->end

Figure 2: General workflow for immunofluorescence staining.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents:

  • Cell Culture: Appropriate cell line (e.g., a cancer cell line with a known active PI3K pathway), culture medium, fetal bovine serum (FBS), and penicillin/streptomycin.

  • This compound: Stock solution in DMSO.

  • Fixation: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody.

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody.

  • Secondary Antibody:

    • Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting Medium: Antifade mounting medium.

  • Wash Buffer: Phosphate-buffered saline (PBS).

  • Equipment:

    • Cell culture plates or coverslips.

    • Fluorescence microscope with appropriate filters.

    • Image analysis software.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 5% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-phospho-Akt) to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images using consistent settings (e.g., exposure time, gain) for all samples.

    • Quantify the fluorescence intensity of the target protein in the cytoplasm and/or nucleus using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell can be calculated.

Quantitative Data Presentation

The following tables present hypothetical quantitative data from an experiment investigating the effect of this compound on the PI3K pathway. The data represents the mean fluorescence intensity (MFI) of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) in a cancer cell line treated with increasing concentrations of this compound for 24 hours.

Table 1: Effect of this compound on Phospho-Akt (Ser473) Expression

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SD% Inhibition
0 (Vehicle)850 ± 450%
0.1680 ± 3820.0%
1340 ± 2560.0%
10120 ± 1585.9%

Table 2: Effect of this compound on Phospho-S6 (Ser235/236) Expression

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SD% Inhibition
0 (Vehicle)1200 ± 600%
0.1900 ± 5225.0%
1420 ± 3065.0%
10150 ± 2087.5%

Troubleshooting

IssuePossible CauseSolution
High Background - Insufficient blocking- Secondary antibody is non-specific- Primary antibody concentration too high- Increase blocking time or use a different blocking agent- Run a secondary antibody-only control- Titrate the primary antibody to determine the optimal concentration
Weak or No Signal - Primary antibody not effective- Insufficient permeabilization- Fluorophore has faded- Use a validated antibody- Increase permeabilization time or use a different detergent- Use fresh secondary antibody and store in the dark; use antifade mounting medium
Non-specific Staining - Primary antibody cross-reactivity- Fixation artifact- Use a more specific primary antibody- Optimize fixation method (e.g., methanol (B129727) fixation)

Conclusion

This application note provides a comprehensive protocol for utilizing immunofluorescence to assess the inhibitory effect of this compound on the PI3K signaling pathway. By visualizing and quantifying the expression of key downstream effectors like phospho-Akt and phospho-S6, researchers can effectively characterize the cellular response to this PI3K inhibitor. The provided workflow, protocols, and data tables serve as a valuable resource for scientists in academic and industrial settings engaged in cancer research and drug development.

References

Application Notes: Efficacy of LTURM 36 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of xenograft mouse models for evaluating the preclinical efficacy of LTURM 36, a PI 3-kinase δ (PI3Kδ) inhibitor. Xenograft models are a cornerstone in oncology drug development, enabling the in vivo assessment of novel therapeutic agents against human tumors.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Two primary types of xenograft models are discussed: the cell line-derived xenograft (CDX) model and the patient-derived xenograft (PDX) model.[1][2] CDX models, which utilize immortalized human cancer cell lines, are valuable for initial efficacy screening due to their reproducibility and scalability.[1] PDX models, established by implanting patient tumor tissue directly into immunodeficient mice, more accurately recapitulate the heterogeneity and microenvironment of human cancers, offering higher predictive value for clinical outcomes.[5][6][7][8][9][10]

The protocols detailed below describe the establishment of subcutaneous and orthotopic xenograft models, administration of this compound, and subsequent efficacy evaluation.

Principle of Xenograft Models for this compound Efficacy Testing

Immunodeficient mice, such as athymic nude or NOD-scid gamma (NSG) mice, lack a functional immune system and therefore can accept human tumor grafts without rejection.[9][11] By implanting human cancer cells or tissues that are dependent on the PI3K signaling pathway, a therapeutic window for a PI3Kδ inhibitor like this compound can be investigated. The primary endpoint is typically the inhibition of tumor growth, which is assessed by measuring tumor volume over time. Secondary endpoints can include the analysis of biomarkers, tumor histology, and animal well-being.

Potential Signaling Pathway of this compound

This compound, as a PI3Kδ inhibitor, is expected to modulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers, including hematologic malignancies and solid tumors.[12][13][14] Inhibition of PI3Kδ by this compound is hypothesized to block downstream signaling, leading to decreased tumor cell proliferation and increased apoptosis. Recent research has also implicated the cell surface receptor CD36 in activating the PI3K/AKT pathway in certain cancers, suggesting a potential interplay that could be relevant for this compound's mechanism of action.[15][16]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CD36 CD36 CD36->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates LTURM36 This compound LTURM36->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation CDX_Workflow A 1. Cell Culture Expand PI3K-dependent cancer cell line B 2. Cell Harvesting & Preparation Prepare cell suspension (e.g., 5x10^6 cells/100µL) A->B C 3. Subcutaneous Implantation Inject cells into the flank of immunodeficient mice B->C D 4. Tumor Growth Monitoring Measure tumor volume 2-3 times per week C->D E 5. Randomization & Treatment Group mice when tumors reach ~100-150 mm³ and start dosing with this compound or vehicle D->E F 6. Efficacy Evaluation Continue monitoring tumor volume and body weight E->F G 7. Endpoint Analysis Collect tumors for biomarker analysis F->G PDX_Workflow A 1. Patient Tumor Acquisition Collect fresh tumor tissue from surgery B 2. Tissue Processing Cut tumor into small fragments (e.g., 2-3 mm³) A->B C 3. Orthotopic Implantation Surgically implant tumor fragment into the corresponding organ of an immunodeficient mouse B->C D 4. Tumor Engraftment & Growth Monitor tumor growth using in vivo imaging C->D E 5. Randomization & Treatment Group mice based on tumor size and begin dosing with This compound or vehicle D->E F 6. Efficacy & Metastasis Assessment Monitor primary tumor growth and assess for metastasis E->F G 7. Endpoint Analysis Collect primary tumor and metastatic lesions for analysis F->G

References

Preparing High-Concentration Stock Solutions of LTURM 36 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the accurate preparation of stock solutions is a critical first step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of LTURM 36, a PI 3-kinase δ (PI3Kδ) inhibitor, in dimethyl sulfoxide (B87167) (DMSO).

This compound is a potent inhibitor of the PI3Kδ signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including cancer, making inhibitors like this compound valuable tools for research and drug development.[2][3]

Key Properties of this compound

A summary of the essential chemical and physical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Weight 358.39 g/mol
Formula C₂₂H₁₈N₂O₃
CAS Number 1879887-94-1
Appearance Solid
Purity ≥98% (HPLC)
Biological Activity PI 3-kinase δ inhibitor
IC₅₀ PI3Kδ: 0.64 µM, PI3Kβ: 5.0 µM

Recommended Materials and Reagents

To ensure the quality and stability of the this compound stock solution, the use of high-purity reagents and appropriate laboratory equipment is essential.

Reagent/MaterialSpecifications
This compound Solid (powder) form, ≥98% purity
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filtered
Microcentrifuge Tubes 1.5 mL or 2.0 mL, sterile, nuclease-free, amber or opaque
Pipette Tips Sterile, nuclease-free, low-retention
Analytical Balance Readable to at least 0.1 mg
Micropipettes Calibrated, various volumes (e.g., P20, P200, P1000)
Vortex Mixer Standard laboratory vortexer
Sonicator (optional) Water bath sonicator
Personal Protective Equipment Safety glasses, lab coat, chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% anhydrous DMSO.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 358.39 g/mol = 3.58 mg

2. Weighing the Compound:

  • Tare a sterile 1.5 mL or 2.0 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh out the calculated mass (e.g., 3.58 mg) of this compound powder directly into the tube.

3. Dissolution in DMSO:

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the this compound powder.

  • Tightly cap the tube.

4. Solubilization:

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but avoid excessive heat to prevent compound degradation.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque microcentrifuge tubes.

  • Store the aliquots at -20°C for short- to mid-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).

  • Properly label all aliquots with the compound name, concentration, date, and initials.

Best Practices and Troubleshooting

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the air. The presence of water can reduce the solubility of hydrophobic compounds and may lead to precipitation. Always use anhydrous DMSO and keep the container tightly sealed when not in use.

  • Compound Precipitation: If precipitation is observed in the stock solution upon storage, it may be due to moisture absorption or exceeding the solubility limit. Before use, warm the aliquot to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, the stock solution may need to be remade.

  • Vehicle Control: When using the this compound stock solution in experiments, always include a vehicle control group treated with the same final concentration of DMSO to account for any solvent effects.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Dissolution vortex->inspect sonicate Sonicate/Warm (Optional) inspect->sonicate Incomplete Dissolution aliquot Aliquot into Single-Use Tubes inspect->aliquot Complete Dissolution sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

This compound and the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effects by inhibiting PI3Kδ, a key upstream regulator of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[4][5][6] The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation LTURM36 This compound LTURM36->PI3K Inhibition

Caption: PI3K/AKT/mTOR pathway with this compound inhibition.

References

Application Note: High-Throughput Screening for PI3Kδ Modulators Using LTURM 36 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3K family consists of four isoforms (α, β, γ, and δ), with the PI3Kδ isoform being predominantly expressed in hematopoietic cells. Its role in immune cell function has made it a key target for drug discovery in inflammation, autoimmune diseases, and hematological malignancies.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of specific biological targets. This application note provides a detailed protocol for a cell-based HTS assay to identify inhibitors of the PI3Kδ signaling pathway. The assay utilizes a luciferase reporter system to measure the activity of a downstream effector of the PI3K pathway. LTURM 36, a known PI3Kδ inhibitor, is used as a reference compound to validate assay performance.[1][2][3]

This compound is a potent and selective inhibitor of PI3Kδ with an IC50 value of 0.64 µM.[2][3] It also shows activity against PI3Kβ at a higher concentration (IC50 = 5.0 µM).[2][3] Its established anticancer activity makes it a suitable control for screening assays targeting this pathway.[2][3]

Principle of the Assay

This assay employs a reporter gene format where the expression of firefly luciferase is under the control of a transcription factor that is activated by the PI3K/Akt signaling pathway. For instance, a serum response element (SRE) can drive luciferase expression, as SRE-mediated transcription is promoted by the PI3K/Akt pathway. Inhibition of PI3Kδ by a compound like this compound will lead to a decrease in Akt activation, resulting in reduced SRE-dependent luciferase expression and a corresponding decrease in the luminescent signal. A constitutively expressed Renilla luciferase can be used as an internal control to normalize for cell number and transfection efficiency.[4]

Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates LTURM36 This compound LTURM36->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors pAkt->Downstream Transcription Transcription Factors (e.g., SRE) Downstream->Transcription Luciferase Luciferase Expression Transcription->Luciferase

Caption: PI3Kδ signaling pathway leading to luciferase expression.

Materials and Reagents

  • Cell Line: HEK293T cells stably expressing a PI3K/Akt-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • This compound: Tocris Bioscience (Cat. No. 5835) or MedChemExpress (HY-101275).

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Reagents:

    • Dual-Luciferase® Reporter Assay System (Promega, Cat. No. E1910) or equivalent.

    • Phosphate-Buffered Saline (PBS).

    • 0.05% Trypsin-EDTA.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

Experimental Protocol

Cell Preparation and Seeding
  • Culture HEK293T reporter cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Compound Preparation and Addition
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 100 nM).

  • For a primary screen, dilute the compound library plates to the desired screening concentration (e.g., 10 µM) in culture medium.

  • Add 25 nL of the compound solutions (or DMSO for vehicle control) to the assay plates using an acoustic liquid handler or a pin tool. This results in a final compound concentration of 10 µM in 0.1% DMSO.

  • Incubate the plates for the desired time (e.g., 18-24 hours) at 37°C and 5% CO2.

Luciferase Assay
  • Equilibrate the assay plates and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Add 25 µL of the Luciferase Assay Reagent II (LAR II) to each well.

  • Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow for cell lysis and stabilization of the firefly luciferase signal.

  • Measure the firefly luminescence using a plate reader.

  • Add 25 µL of the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Mix the plate on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes.

  • Measure the Renilla luminescence using a plate reader.

HTS Workflow

HTS_Workflow CellSeeding 1. Cell Seeding (5,000 cells/well in 384-well plate) Incubation1 2. Incubation (24 hours, 37°C, 5% CO2) CellSeeding->Incubation1 CompoundAddition 3. Compound Addition (this compound, Library Compounds, DMSO) Incubation1->CompoundAddition Incubation2 4. Incubation (18-24 hours, 37°C, 5% CO2) CompoundAddition->Incubation2 ReagentAddition1 5. Add Firefly Luciferase Reagent Incubation2->ReagentAddition1 Read1 6. Read Firefly Luminescence ReagentAddition1->Read1 ReagentAddition2 7. Add Stop & Glo Reagent Read1->ReagentAddition2 Read2 8. Read Renilla Luminescence ReagentAddition2->Read2 DataAnalysis 9. Data Analysis (Normalization, % Inhibition, Z' Factor) Read2->DataAnalysis

Caption: High-throughput screening workflow for PI3Kδ inhibitors.

Data Analysis

  • Normalization: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal to obtain a ratio.

    • Ratio = Firefly Luminescence / Renilla Luminescence

  • Percentage Inhibition: Calculate the percentage inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_background) / (Ratio_vehicle - Ratio_background))

    • Ratio_background is the signal from wells with no cells.

  • IC50 Determination: For dose-response curves, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control: The Z' factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive control (e.g., a high concentration of this compound) and the negative control (DMSO).

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

Expected Results

The following tables summarize representative data obtained from an HTS assay using this compound as a reference inhibitor.

Table 1: Dose-Response of this compound

This compound Concentration (µM)Normalized Luminescence Ratio% Inhibition
1000.1298.5
300.2596.9
100.8889.0
32.5468.3
14.8739.1
0.36.9812.8
0.17.891.4
0 (DMSO)8.000.0

Table 2: Assay Performance Metrics

ParameterValue
This compound IC50 0.65 µM
Z' Factor 0.78
Signal-to-Background> 100
DMSO ToleranceUp to 0.5%

Conclusion

The described cell-based luciferase reporter assay provides a robust and reliable platform for the high-throughput screening of PI3Kδ inhibitors. The use of this compound as a reference compound allows for the validation of assay performance and the accurate determination of the potency of novel inhibitors. With a Z' factor consistently above 0.7, this assay is well-suited for large-scale screening campaigns in drug discovery programs targeting the PI3Kδ pathway.

References

Troubleshooting & Optimization

LTURM 36 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting solubility issues related to LTURM 36, a PI3K inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an inhibitor of Phosphoinositide 3-kinase (PI3K), with specific activity against the PI3Kδ and PI3Kβ isoforms (IC50 values of 0.64 µM and 5.0 µM, respectively).[1][2] It is utilized in laboratory research for investigating cancer pathways.[1][2] Its chemical name is 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one.

Q2: What are the primary causes of poor aqueous solubility for compounds like this compound? A2: Poor solubility in aqueous solutions is a common challenge for many small molecule inhibitors. Key factors often relate to the molecule's physicochemical properties, including:

  • High Lipophilicity: The molecule may be "oily" or non-polar (hydrophobic), preferring non-aqueous environments.[3]

  • High Crystal Lattice Energy: The molecule may form a very stable, rigid crystal structure that requires significant energy to break apart and dissolve.[3][4]

  • Poor Solvation: The molecule may not interact favorably with water molecules, which is necessary for dissolution.[3]

  • pH Dependence: As an ionizable compound, its solubility can be highly dependent on the pH of the solution.[3]

Q3: I dissolved this compound in DMSO, but it crashed out of solution when I added it to my aqueous cell culture media. Why? A3: This is a common issue known as precipitation upon dilution.[3] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve this compound at high concentrations.[3] However, when this concentrated DMSO stock is diluted into an aqueous buffer or media, the compound's local concentration can instantly exceed its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.[3]

Q4: Which solvents are recommended for reconstituting this compound? A4: While specific public data for this compound is limited, compounds of this class are typically dissolved in polar aprotic solvents.[5][6] The most common and recommended starting solvent is Dimethyl sulfoxide (DMSO).[7][8] For some applications, Ethanol may also be a possibility.[7] It is critical to use fresh, high-purity, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.[7]

Solubility Data

Quantitative solubility data for this compound is not widely published. The following table is a representative example based on data for structurally related compounds and should be used for guidance only. For batch-specific data, refer to the Certificate of Analysis (CoA) provided by the supplier. [2]

SolventMax Conc. (mg/mL)Max Conc. (mM)AppearanceNotes
DMSO~20.72~50Clear SolutionData based on related compound LTURM 34.[8] Use fresh, anhydrous DMSO for best results.[7]
Ethanol~4~11.16Slight HazeMay require warming or sonication. Lower solubility than DMSO.[7]
WaterInsolubleInsolubleSuspensionNot recommended for creating stock solutions.[7]
PBS (pH 7.4)<0.1<0.28SuspensionVery low solubility in aqueous buffers.[3]

Molecular Weight of this compound: 358.39 g/mol [2]

Troubleshooting Guide

Issue 1: The compound won't dissolve in the primary solvent (DMSO).

  • Question: I am trying to make a 10 mM stock of this compound in DMSO, but I see visible particles. What should I do?

  • Answer & Troubleshooting Steps:

    • Confirm Calculations: Double-check your calculations for mass and volume using the batch-specific molecular weight on the product vial or CoA.[2]

    • Use Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO. Old DMSO can absorb water, which significantly reduces the solubility of hydrophobic compounds.[7]

    • Gentle Warming: Warm the solution briefly to 37°C in a water bath. Do not overheat, as it may degrade the compound.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to increase the dissolution rate by breaking apart solid particles.

    • Vortexing: Mix thoroughly by vortexing for several minutes.

    • Lower Concentration: If particles persist, the concentration may be too high. Prepare a lower concentration stock (e.g., 5 mM) and test its solubility.

Issue 2: The compound precipitates when diluted into aqueous media for experiments.

  • Question: My 10 mM DMSO stock of this compound is clear, but when I dilute it to 10 µM in my cell media, the media becomes cloudy. How can I fix this?

  • Answer & Troubleshooting Steps:

    • Reduce Final DMSO Concentration: The final concentration of DMSO in your experiment should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts and solubility issues. Ensure your dilution scheme achieves this.

    • Use a Serum-Containing Medium: If possible, perform the dilution into media containing fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins in the serum can help stabilize the compound and prevent precipitation.

    • Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

    • Increase Mixing Speed: When adding the compound stock to the aqueous buffer, vortex or pipette the buffer rapidly to ensure the compound disperses quickly, preventing high local concentrations that lead to precipitation.

Visual Diagrams & Workflows

PI3K Signaling Pathway

This compound is an inhibitor of PI3K. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival often dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation TSC2 TSC2 AKT->TSC2 Inhibition mTORC1 mTORC1 Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Rheb Rheb-GTP TSC2->Rheb Inhibition Rheb->mTORC1 Activation LTURM36 This compound LTURM36->PI3K Inhibition

Caption: The PI3K pathway and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting Solubility

Use this workflow to systematically address solubility challenges with this compound.

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Calculation:

  • Molecular Weight (MW) of this compound = 358.39 g/mol

  • Mass (mg) required = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mM x 358.39 / 1000 = 3.58 mg

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the calculated mass of this compound and place it into a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

  • If particles remain, sonicate the vial for 5-10 minutes or warm gently to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C as recommended by the supplier.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer, helping to determine the concentration at which it may precipitate.[3]

Materials:

  • 10 mM this compound in DMSO stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or plate reader capable of measuring light scattering/turbidity

Procedure:

  • Serial Dilution: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).[3]

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate. Include wells with buffer only as a negative control.[3]

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%.[3]

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[3]

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[3]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control wells.[3]

References

LTURM 36 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals using LTURM 36, a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). While this compound is designed for high selectivity, off-target effects can arise, particularly at higher concentrations. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a phenotype (e.g., unexpected cytotoxicity, altered cell morphology) that doesn't align with PI3Kδ inhibition. Could this be an off-target effect?

Yes, this is a strong possibility. Off-target effects are unintended interactions between a drug and cellular components other than its primary target.[1][2] For kinase inhibitors like this compound, which target the highly conserved ATP-binding pocket, off-target binding to other kinases can occur, especially at concentrations significantly above the IC50 for the primary target.[3][4]

Initial Troubleshooting Steps:

  • Confirm Dose-Response Relationship: Ensure the observed phenotype is dose-dependent. Off-target effects can also be dose-dependent, but they often occur at higher concentrations than on-target effects.[5][6]

  • Review Selectivity Data: Compare the concentrations used in your experiment with the known selectivity profile of this compound. Effects observed at concentrations where this compound is known to inhibit other kinases should be investigated further.

Quantitative Data: this compound Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (PI3Kδ) and several common off-target kinases. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)ClassNotes
PI3Kδ (On-Target) 5 Lipid KinasePrimary therapeutic target.
PI3Kγ50Lipid Kinase10-fold less potent than against PI3Kδ.
mTOR850Protein KinasePotential off-target at high concentrations.
DNA-PK1,200Protein KinaseWeak inhibition.
hVps34>10,000Lipid KinaseHighly selective over hVps34.

This data is illustrative and should be confirmed with lot-specific activity information.

FAQ 2: How can I experimentally confirm if my observed effect is on-target or off-target?

Several experimental strategies can help you distinguish between on-target and off-target effects.[1][5]

Recommended Approaches:

  • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that also targets PI3Kδ. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]

  • Rescue Experiments: If possible, transfect your cells with a mutated, inhibitor-resistant version of PI3Kδ. If the this compound-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PI3Kδ. If the phenotype is mimicked in these models, it suggests the effect is on-target. Conversely, if you suspect a specific off-target (e.g., mTOR), knocking down that target can help confirm its role.[5]

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in cells.[7][8][9] Ligand binding stabilizes the target protein, increasing its melting temperature. By comparing the thermal stability of PI3Kδ and potential off-targets in the presence of this compound, you can confirm binding within the cellular environment.[10]

Logical Workflow for Investigating Unexpected Phenotypes

This diagram outlines a decision-making process for troubleshooting potential off-target effects.

G Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed with this compound B Is the effect dose-dependent? A->B C Is the effective concentration >> IC50 for PI3Kδ? B->C  Yes H Investigate experimental artifacts (e.g., compound solubility, toxicity) B->H  No D Use structurally unrelated PI3Kδ inhibitor C->D  No I Perform kinase profiling to identify off-targets C->I  Yes E Does the new inhibitor reproduce the phenotype? D->E F Phenotype is likely ON-TARGET E->F  Yes G Phenotype is likely OFF-TARGET E->G  No J Validate off-target with knockdown/CETSA I->J J->G

Caption: A decision tree to guide the investigation of unexpected experimental outcomes.

FAQ 3: How can I identify the specific off-target(s) of this compound in my system?

If you suspect an off-target effect, the most direct method for identification is a kinase profiling screen.[2][11]

  • Kinase Profiling Services: These services screen your compound against a large panel of kinases (often over 400) to determine its inhibitory activity at a given concentration.[12][13] This provides a broad view of your compound's selectivity and can identify unexpected interactions.

  • Phosphoproteomics: A mass spectrometry-based approach that provides a global snapshot of kinase activity within the cell. By comparing the phosphoproteome of control vs. This compound-treated cells, you can identify affected signaling pathways, pointing towards potential on- and off-targets.[1]

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

This diagram illustrates how this compound can inhibit the intended PI3Kδ pathway and, at higher concentrations, an unintended off-target pathway like mTOR.

G This compound On-Target and Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (at high conc.) PI3Kd PI3Kδ PIP3 PIP3 PI3Kd->PIP3 PIP2 PIP2 PIP2->PI3Kd Substrate AKT AKT PIP3->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTOR mTOR S6K1 S6K1 mTOR->S6K1 ProteinSynth Protein Synthesis S6K1->ProteinSynth LTURM36 This compound LTURM36->PI3Kd High Potency (Low nM IC50) LTURM36->mTOR Low Potency (High nM IC50)

Caption: On-target inhibition of PI3Kδ and potential off-target inhibition of mTOR.

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target Pathway Modulation

This protocol is used to confirm that this compound is inhibiting the PI3Kδ pathway by measuring the phosphorylation of its downstream effector, AKT.

Materials:

  • Cell line of interest

  • This compound (various concentrations)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for total AKT and the loading control (e.g., GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated AKT should be observed, confirming on-target activity of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of this compound to its target(s) in intact cells.[7][10]

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR thermocycler) and cooling samples

  • Western blot or ELISA setup for protein quantification

Procedure:

  • Cell Treatment: Treat intact cells with vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., PI3Kδ) and a suspected off-target (e.g., mTOR) using Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both vehicle and this compound-treated samples.

Expected Outcome: The melting curve for PI3Kδ should show a significant rightward shift in the presence of this compound, indicating thermal stabilization upon binding. A smaller or non-existent shift for suspected off-targets would suggest weaker or no direct binding at the tested concentration.

References

Technical Support Center: Optimizing LTURM 36 for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of LTURM 36 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel investigational compound identified as a potent inhibitor of the Ras-Raf-MEK-ERK signaling pathway. This pathway is critical for regulating cellular processes like proliferation and survival.[1] By inhibiting this cascade, this compound is designed to halt uncontrolled cell growth, making it a candidate for anti-cancer therapies. Its cytotoxic effects are primarily mediated through the induction of apoptosis in rapidly dividing cells.

Q2: What is the recommended starting concentration range for this compound in a first-time cytotoxicity assay?

A2: For initial screening, it is recommended to perform a dose-response experiment over a broad range of concentrations.[2] A common starting point involves a serial dilution from a high concentration (e.g., 100 µM or 1 mM) down to a low concentration (e.g., 1 nM).[2][3] This will help identify the dynamic range where this compound exhibits its cytotoxic effects.

Q3: What solvent should be used to dissolve this compound, and what is the maximum final concentration of the solvent in the cell culture?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cytotoxicity assays, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced toxicity.[4] A final DMSO concentration of less than 0.5% is generally recommended.[4] Always include an untreated control group that receives the same concentration of the vehicle (DMSO) as the treated groups.[2]

Q4: How long should cells be exposed to this compound?

A4: The optimal exposure time depends on the cell line's doubling time and the compound's mechanism of action.[2] A typical starting point for incubation is between 24 and 72 hours.[1][2] Time-course experiments should be conducted to determine the most appropriate incubation period for observing the desired cytotoxic effect.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability through the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[2][3]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.[3] Ensure the final DMSO concentration remains below 0.5%.[4]

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.[2]

    • Include essential controls: untreated (vehicle) control, positive control (a known cytotoxic agent), and a blank control (medium only).[2]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][3][6]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.[1]

    • Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[3][6]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3][5]

  • Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][3]

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer488.5
A549Lung Cancer4812.2
HeLaCervical Cancer486.8
HepG2Liver Cancer7215.1

Table 2: Suggested Concentration Ranges for Initial Screening of this compound

Screening PhaseConcentration RangePurpose
Range-Finding1 nM - 100 µMTo identify the approximate range of cytotoxic activity.[2][3]
Dose-Response10-fold dilutions around the estimated IC50To accurately determine the IC50 value.

Visual Guides

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration start Start: Determine Optimal Cell Seeding Density range_finding Range-Finding Experiment (Broad Concentration Range: 1 nM to 100 µM) start->range_finding dose_response Dose-Response Experiment (Narrower Concentration Range around estimated IC50) range_finding->dose_response time_course Time-Course Experiment (e.g., 24, 48, 72 hours) dose_response->time_course confirm Confirmation of IC50 with Optimized Conditions time_course->confirm downstream Proceed to Downstream Experiments confirm->downstream

Workflow for optimizing this compound concentration.

G cluster_pathway Hypothetical Signaling Pathway of this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation LTURM36 This compound LTURM36->MEK

Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway by this compound.

Troubleshooting Guide

Issue 1: High variability between replicate wells. [4]

  • Potential Cause: This is a frequent issue that can arise from inconsistent cell seeding, pipetting errors, or environmental factors like the "edge effect" in assay plates.[4][5]

  • Recommended Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps.

    • Pipetting: Use calibrated pipettes and practice consistent pipetting techniques. For multi-channel pipettes, ensure all channels are dispensing equal volumes.

    • Edge Effect: Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation.[5] Fill these wells with sterile PBS or media to maintain humidity.[5]

Issue 2: High background absorbance in the MTT assay.

  • Potential Cause: High background can be caused by microbial contamination, interference from phenol (B47542) red in the culture medium, or direct reduction of the MTT reagent by the test compound.[4][5]

  • Recommended Solution:

    • Contamination: Visually inspect plates for any signs of bacterial or yeast contamination.[4]

    • Media Interference: Use a phenol red-free medium during the MTT incubation step to prevent interference with absorbance readings.[4][5]

    • Compound Interference: Test this compound in a cell-free system by adding it to the medium with the MTT reagent.[5] If a color change occurs, this compound is directly reducing MTT, and an alternative viability assay (e.g., LDH or ATP-based assay) should be considered.[5]

Issue 3: Low absorbance readings or no cytotoxic effect observed.

  • Potential Cause: This could be due to low cell density, insufficient incubation time with the MTT reagent, or the concentration of this compound being too low.[3][4]

  • Recommended Solution:

    • Cell Density: Perform a cell titration experiment to determine the optimal seeding density where cells are in their exponential growth phase.[2] For many cell lines, a starting range of 1,000 to 100,000 cells per well is appropriate.[4]

    • Incubation Time: Increase the incubation period with the MTT reagent (a typical range is 1-4 hours).[4][6]

    • Compound Concentration: The cytotoxic effects may require higher concentrations. Increase the concentration range of this compound in your next experiment.[3]

Issue 4: Formazan crystals are not dissolving completely.

  • Potential Cause: Incomplete formazan solubilization is a common issue that leads to inaccurate and variable results.[5]

  • Recommended Solution:

    • Solvent Volume & Mixing: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO.[5]

    • Agitation: After adding the solvent, use an orbital shaker for 15-30 minutes to aid in complete dissolution.[5]

    • Visual Confirmation: Visually confirm under a microscope that all crystals are dissolved before reading the plate.

G cluster_troubleshooting Troubleshooting Decision Tree for Cytotoxicity Assays start Inconsistent or Unexpected Results q1 High Variability Between Replicates? start->q1 s1 Check Cell Seeding Homogeneity Review Pipetting Technique Avoid 'Edge Effect' q1->s1 Yes q2 High Background Signal? q1->q2 No s1->q2 s2 Check for Contamination Use Phenol Red-Free Media Test for Compound Interference q2->s2 Yes q3 Low Signal / No Cytotoxicity? q2->q3 No s2->q3 s3 Optimize Cell Seeding Density Increase Incubation Time Increase Compound Concentration q3->s3 Yes end Results Optimized q3->end No s3->end

Decision tree for troubleshooting common cytotoxicity assay issues.

References

overcoming resistance to LTURM 36 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to LTURM36 in cancer cells.

Understanding LTURM36 and Resistance

LTURM36 is a novel tyrosine kinase inhibitor (TKI) that selectively targets the catalytic activity of the Zeta Receptor Tyrosine Kinase (ZRTK). In sensitive cancer cells, LTURM36 effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis. However, acquired resistance to LTURM36 can emerge, posing a significant challenge in its therapeutic application.[1] This guide will help you identify and address common mechanisms of resistance.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues encountered during your experiments with LTURM36.

Issue 1: Decreased Sensitivity to LTURM36 in a Previously Sensitive Cell Line

  • Question: My cancer cell line, which was initially sensitive to LTURM36, is now showing a reduced response. What could be the cause, and how can I investigate it?

  • Answer: A reduction in sensitivity to a previously effective targeted therapy is often indicative of acquired resistance.[2][3] Several mechanisms could be at play, including the development of mutations in the drug's target, or the activation of alternative signaling pathways that bypass the drug's inhibitory effects.[2][4][5]

    Recommended Troubleshooting Workflow:

    • Confirm the Phenotype: First, confirm the shift in sensitivity by performing a dose-response curve and calculating the IC50 value using an MTT assay. Compare the new IC50 to your historical data for this cell line.

    • Sequence the ZRTK Kinase Domain: A common mechanism of resistance to TKIs is the acquisition of point mutations in the kinase domain of the target protein, which can prevent the drug from binding effectively.[2][5][6][7] Perform Sanger sequencing of the ZRTK kinase domain to check for mutations.

    • Analyze Key Signaling Pathways: Use western blotting to examine the phosphorylation status of ZRTK and key downstream proteins like AKT and ERK. Persistent phosphorylation of these downstream effectors in the presence of LTURM36 suggests the activation of a bypass pathway.

    • Investigate Potential Bypass Pathways: If downstream signaling remains active despite ZRTK inhibition, consider investigating the activation of other receptor tyrosine kinases that can compensate for the loss of ZRTK signaling.

Issue 2: No Decrease in Downstream Signaling Despite Effective ZRTK Inhibition

  • Question: I've confirmed with a kinase activity assay that LTURM36 is inhibiting ZRTK, but I'm not seeing the expected decrease in phosphorylated AKT and ERK levels. What's happening?

  • Answer: This scenario strongly suggests the activation of a bypass signaling pathway.[4] Even though ZRTK is effectively inhibited, another signaling pathway is maintaining the activation of the downstream PI3K/AKT and/or MAPK/ERK pathways.

    Recommended Troubleshooting Steps:

    • Broad Spectrum Kinase Inhibitor Screen: To identify the potential bypass pathway, you can treat your resistant cells with a panel of selective kinase inhibitors targeting other known oncogenic drivers. A reduction in p-AKT or p-ERK with a specific inhibitor can point towards the activated bypass pathway.

    • Receptor Tyrosine Kinase (RTK) Array: An RTK array can simultaneously assess the phosphorylation status of multiple RTKs. This can help you quickly identify upregulated or hyperactivated RTKs in your resistant cells compared to the parental sensitive cells.

    • Combination Treatment: Once a bypass pathway is identified, you can test a combination therapy approach. For example, if you find that the EGFR pathway is activated, combining LTURM36 with an EGFR inhibitor may restore sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to LTURM36?

A1: Based on preclinical models and data from similar TKIs, the primary mechanisms of acquired resistance to LTURM36 are:

  • On-Target Alterations: These are changes to the ZRTK protein itself. The most common is the emergence of a "gatekeeper" mutation within the ATP-binding pocket of the ZRTK kinase domain.[2] This mutation sterically hinders the binding of LTURM36 without significantly affecting the kinase's activity.

  • Bypass Pathway Activation: Cancer cells can adapt by upregulating parallel signaling pathways to maintain downstream signaling and cell survival, even when ZRTK is inhibited.[3][4]

  • Drug Efflux: Increased expression of drug efflux pumps, such as MDR1 (P-glycoprotein), can actively transport LTURM36 out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I develop a resistant cell line model to study these mechanisms?

A2: You can generate an LTURM36-resistant cell line by continuously exposing a sensitive parental cell line to gradually increasing concentrations of LTURM36 over several months. Start with a concentration close to the IC50 and double the concentration every few passages once the cells have adapted.

Q3: What are some potential therapeutic strategies to overcome LTURM36 resistance?

A3: Strategies to overcome resistance often involve rational combination therapies.[8]

  • Next-Generation Inhibitors: If resistance is due to a gatekeeper mutation, a next-generation ZRTK inhibitor designed to bind to the mutated kinase could be effective.

  • Combination with Bypass Pathway Inhibitors: If a specific bypass pathway is identified, combining LTURM36 with an inhibitor of that pathway can be a powerful strategy.[8]

  • Combination with Chemotherapy: Traditional cytotoxic chemotherapy can be used in combination with LTURM36 to target the broader cancer cell population.

Data Presentation

Table 1: LTURM36 IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineDescriptionLTURM36 IC50 (nM)
P-123Parental Sensitive50
R-123-GResistant (Gatekeeper Mutation)>1000
R-123-BResistant (Bypass Activation)850

Table 2: Relative Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

ProteinP-123 (Sensitive)R-123-G (Resistant)R-123-B (Resistant)
Total ZRTK1.01.11.0
p-ZRTK (Y1068)0.20.90.1
Total AKT1.01.21.1
p-AKT (S473)0.30.41.1
Total ERK1/21.00.91.0
p-ERK1/2 (T202/Y204)0.40.50.9
MDR11.01.13.5

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of LTURM36.[9][10][11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium

  • LTURM36 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LTURM36 in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the LTURM36 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blotting

This protocol is for analyzing protein expression and phosphorylation.[12][13][14]

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ZRTK, anti-p-ZRTK, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-MDR1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control.

Sanger Sequencing of the ZRTK Kinase Domain

This protocol is for identifying mutations in the ZRTK kinase domain.[16][17][18]

Materials:

  • RNA extracted from cell lines

  • Reverse transcriptase

  • PCR primers flanking the ZRTK kinase domain

  • Taq polymerase

  • dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye Terminator Cycle Sequencing Kit

  • Capillary electrophoresis-based DNA sequencer

Procedure:

  • Extract total RNA from both sensitive and resistant cell lines.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the ZRTK kinase domain from the cDNA using PCR with specific primers.

  • Purify the PCR product.

  • Perform cycle sequencing using forward and reverse sequencing primers and the BigDye Terminator kit.

  • Purify the sequencing products.

  • Analyze the sequencing products on a capillary electrophoresis-based DNA sequencer.

  • Align the sequences from the resistant cells to the sequence from the sensitive cells (or a reference sequence) to identify any mutations.

Visualizations

LTURM36_Signaling_Pathway LTURM36 Signaling Pathway and Resistance Mechanisms cluster_sensitive LTURM36 Sensitive Cell cluster_resistant LTURM36 Resistant Cell Growth Factor Growth Factor ZRTK ZRTK Growth Factor->ZRTK PI3K PI3K ZRTK->PI3K MAPK MAPK ZRTK->MAPK LTURM36 LTURM36 LTURM36->ZRTK AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival ERK ERK MAPK->ERK ERK->Proliferation & Survival ZRTK_mut ZRTK (Gatekeeper Mutation) ZRTK_mut->PI3K Bypass_RTK Bypass RTK Bypass_RTK->PI3K MDR1 MDR1 Pump LTURM36_out LTURM36 MDR1->LTURM36_out efflux

Caption: LTURM36 signaling and resistance pathways.

Experimental_Workflow Troubleshooting Workflow for LTURM36 Resistance start Reduced LTURM36 Sensitivity Observed ic50 Confirm IC50 Shift (MTT Assay) start->ic50 sequence Sequence ZRTK Kinase Domain ic50->sequence mutation_found Gatekeeper Mutation Identified? sequence->mutation_found western Analyze p-AKT/p-ERK (Western Blot) pathway_active Downstream Pathway Still Active? western->pathway_active mutation_found->western No end_mutation Mechanism: On-Target Resistance mutation_found->end_mutation Yes bypass Investigate Bypass Pathways (RTK Array) pathway_active->bypass Yes end_other Consider Other Mechanisms (e.g., Drug Efflux) pathway_active->end_other No end_bypass Mechanism: Bypass Activation bypass->end_bypass

Caption: Experimental workflow for investigating resistance.

References

stability of LTURM 36 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of LTURM 36 in cell culture media, along with troubleshooting advice and frequently asked questions to facilitate its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a PI 3-kinase δ (PI3Kδ) inhibitor with the chemical name 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one.[1][2] It has shown anticancer activity in a renal cancer cell line.[3] The IC50 values for PI3Kδ and PI3Kβ are 0.64 µM and 5.0 µM, respectively.[4][5]

Q2: Is there specific data on the stability of this compound in cell culture media?

A2: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. However, the stability of small molecules in culture media is influenced by several general factors.

Q3: What general factors can affect the stability of this compound in my cell culture experiments?

A3: The stability of a compound like this compound in cell culture media can be influenced by several factors:

  • pH: The typical pH of cell culture media (7.2-7.4) can lead to hydrolysis or other pH-dependent degradation.

  • Temperature: The standard incubation temperature of 37°C can accelerate chemical degradation.

  • Media Components: Interactions with amino acids, vitamins, and metal ions present in the media can degrade the compound.

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound. Cells themselves can also contribute to metabolic degradation.

  • Light Exposure: Light can cause photodegradation of sensitive compounds.

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration.

Q4: Why is assessing the stability of this compound important for my experiments?

A4: Understanding the stability of this compound in your specific experimental setup is crucial for the accurate interpretation of its biological effects. If the compound degrades during the experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues that may be related to the stability of this compound in cell culture experiments.

Problem Potential Cause Troubleshooting Steps
Loss of compound activity over time Chemical degradation in media.Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.
Cellular metabolism.Incubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.
Inconsistent experimental results Inconsistent preparation of stock or working solutions.Ensure consistent and validated procedures for preparing and storing this compound solutions. Prepare fresh working solutions for each experiment.
Adsorption to plasticware.Use low-adsorption plates and tubes. Pre-incubating plates with media before adding the compound may help.
Precipitation of the compound in media Poor solubility.Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.1%). Use pre-warmed media (37°C) to aid solubility. Visually inspect for precipitates after adding the compound to the media.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in Cell-Free Culture Media

This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC or LC-MS/MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed media to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media containing this compound. This will serve as your T=0 reference. Store it at -80°C until analysis.

  • Incubation: Place the remaining media with this compound in a sterile, sealed container in a 37°C, 5% CO2 incubator.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots and store them at -80°C.

  • Sample Analysis: Analyze all samples (including T=0) by a validated HPLC or LC-MS/MS method to determine the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS
0 100100
8 9592
24 8580
48 7065
72 5550

Visualizations

PI3K Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is inhibited by this compound at the level of PI3Kδ.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 LTURM36 This compound LTURM36->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P Downstream Downstream Targets (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P

Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Experimental Workflow for Stability Assessment

The diagram below outlines the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO2 spike_media->incubate analysis Analyze all Samples (HPLC / LC-MS/MS) t0_sample->analysis collect_samples Collect Samples at Time Points (T=x) incubate->collect_samples collect_samples->analysis data_analysis Calculate % Remaining vs. T=0 analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Minimizing Interleukin-36 (IL-36) Pro-inflammatory Activity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research indicates that "LTURM 36" is likely a typographical error for "Interleukin-36" (IL-36). This guide will focus on IL-36, a pro-inflammatory cytokine. The term "toxicity" in this context refers to the potent, and sometimes excessive, inflammatory responses induced by IL-36 agonists in normal cells and tissues, which can lead to cellular stress, damage, and pathological conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IL-36 family of cytokines. The focus is on understanding and mitigating the potent pro-inflammatory effects of IL-36 agonists (IL-36α, IL-36β, and IL-36γ) on normal cells.

Frequently Asked Questions (FAQs)

Q1: What is Interleukin-36 (IL-36) and why is it a concern for normal cells?

A1: Interleukin-36 (IL-36) is a family of cytokines belonging to the IL-1 superfamily. It includes three agonists (IL-36α, IL-36β, and IL-36γ) and a natural receptor antagonist (IL-36Ra).[1][2][3] While crucial for host defense at barrier tissues like the skin, lungs, and gut, dysregulated or excessive IL-36 signaling can be detrimental to normal cells.[2][4] The "toxicity" arises from its powerful pro-inflammatory activity, which, if uncontrolled, can lead to chronic inflammation, tissue damage, and the pathogenesis of various inflammatory diseases.[2][4]

Q2: My in vitro cultures of normal human keratinocytes (or fibroblasts) are showing signs of stress (e.g., altered morphology, increased cell death) after treatment with recombinant IL-36γ. What is the likely cause?

A2: This is a common observation. IL-36 agonists are potent activators of epithelial and stromal cells. Upon binding to the IL-36 receptor (IL-36R), they trigger a signaling cascade that results in the production of a wide array of secondary pro-inflammatory cytokines (like IL-6, IL-8) and chemokines (like CXCL1, CCL20).[5][6][7] This can create a strong autocrine and paracrine inflammatory loop, leading to cellular stress, and in some cases, apoptosis, especially with high concentrations or prolonged exposure.[4]

Q3: What are the primary mechanisms to control or inhibit IL-36 activity in experimental settings?

A3: There are several strategies to mitigate IL-36's pro-inflammatory effects. The choice of method depends on the specific experimental goals.

  • Competitive Antagonism: Use of the natural IL-36 Receptor Antagonist (IL-36Ra). IL-36Ra binds to the IL-36R but does not recruit the co-receptor IL-1RAcP, thereby blocking downstream signaling.[2][8][9]

  • Receptor Blockade: Employing monoclonal antibodies that target and block the IL-36 receptor (IL-36R).[4][10]

  • Inhibition of Activation: IL-36 agonists are secreted as inactive precursors and require cleavage by proteases (e.g., neutrophil elastase, cathepsin G) to become fully active.[10][11] Inhibiting these proteases can prevent IL-36 activation.[10][12]

  • Signaling Pathway Inhibition: Targeting downstream signaling molecules like MyD88, NF-κB, or MAP kinases, although this approach is less specific to the IL-36 pathway.[5][13]

Q4: Can I use serum in my cell culture medium when studying IL-36 effects?

A4: Yes, however, be aware that serum contains various growth factors, cytokines, and proteases that could potentially interfere with your experiment. For instance, proteases in serum could potentially cleave and activate precursor forms of IL-36. For tightly controlled experiments, consider using serum-free or reduced-serum media, or at a minimum, heat-inactivating the serum to reduce protease activity. Always run appropriate controls with and without serum to assess its impact.

Q5: Are there differences in the potency of IL-36α, IL-36β, and IL-36γ?

A5: While all three are agonists for the same receptor, there can be cell-type and context-specific differences in their expression and potentially their activity. For example, in keratinocytes, TNF-α can induce IL-36γ, while IFN-γ selectively induces IL-36β.[14][15] All three require N-terminal processing for full biological activity.[2][3] It is recommended to perform dose-response curves for each agonist in your specific experimental system to determine their relative potency.

Troubleshooting Guides

Issue 1: Excessive Inflammation and Cytotoxicity in Primary Cell Cultures
Symptom Possible Cause Troubleshooting Step
High levels of cell death, detachment, or morphological changes in normal cell cultures (e.g., keratinocytes, fibroblasts, epithelial cells) following IL-36 agonist treatment.IL-36 concentration is too high, leading to an over-exuberant inflammatory response and subsequent cell stress.Perform a dose-response experiment to determine the optimal concentration that induces the desired biological effect without causing excessive cytotoxicity. Start with a low concentration (e.g., 1-10 ng/mL) and titrate upwards.
Unexpectedly strong inflammatory response at a standard IL-36 concentration.The recombinant IL-36 agonist may be pre-activated or more potent than expected. The specific cell type may be particularly sensitive to IL-36.Titrate down the concentration. Include a positive control with a known inflammatory stimulus (e.g., TNF-α) to benchmark the response.
Inflammatory effects persist even after removing the IL-36 stimulus.IL-36 has initiated a self-amplifying inflammatory loop where the cells produce their own IL-36 and other inflammatory mediators.[4]Co-treat with an IL-36 inhibitor (e.g., recombinant IL-36Ra) to confirm the effect is IL-36-dependent. Wash cells thoroughly after stimulation and culture in fresh media.
Issue 2: Inconsistent or No Response to IL-36 Agonists
Symptom Possible Cause Troubleshooting Step
Normal cells do not respond to IL-36 treatment, as measured by downstream readouts (e.g., IL-8, IL-6 production).The target cells do not express sufficient levels of the IL-36 receptor (IL-36R) or the co-receptor IL-1RAcP.Confirm IL-36R and IL-1RAcP expression at the mRNA (RT-qPCR) and/or protein level (Western Blot, Flow Cytometry).
The recombinant IL-36 agonist is in its inactive, precursor form and the cell culture system lacks the necessary proteases for activation.Use a commercially available, pre-activated (truncated) form of the IL-36 agonist. Alternatively, co-treat with a low concentration of a relevant protease like neutrophil elastase (use with caution and appropriate controls).
The experimental readout is not sensitive enough or is being measured at the wrong time point.Perform a time-course experiment to capture the peak of the response. Measure multiple downstream targets (e.g., both cytokine secretion and gene expression of inflammatory markers).

Data Presentation: Strategies for Minimizing IL-36 Activity

The following table summarizes key inhibitory strategies and their mechanisms of action.

Inhibitory Strategy Agent Example Mechanism of Action Experimental Use Reference
Receptor Antagonism Recombinant IL-36RaCompetitively binds to IL-36R, preventing agonist binding and recruitment of IL-1RAcP.Gold standard for confirming IL-36-specific effects in vitro and in vivo.[2][8][9]
Receptor Blockade Anti-IL-36R monoclonal antibody (e.g., Spesolimab, Imsidolimab)Binds to IL-36R and blocks access for all three IL-36 agonists.Highly specific blockade for therapeutic development and mechanistic studies.[4][10]
Inhibition of Activation Peptide-based pseudosubstrates, small molecule inhibitors of neutrophil proteasesBlock the activity of proteases like cathepsin G and elastase, which are required to cleave and activate IL-36 precursors.Useful for studying the activation step of IL-36 and in systems with high neutrophil activity.[10][12]
Natural Inhibition Recombinant IL-38Binds to IL-36R and exhibits anti-inflammatory effects similar to IL-36Ra.Investigating alternative natural regulatory pathways of IL-36 signaling.[4][6]

Experimental Protocols

Protocol 1: Assessing IL-36-Induced Pro-inflammatory Response in Human Keratinocytes
  • Cell Culture: Culture primary human epidermal keratinocytes in appropriate keratinocyte growth medium. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Starvation (Optional): To reduce background from serum components, switch to a basal medium with low serum (e.g., 0.5%) or serum-free for 4-6 hours prior to stimulation.

  • Stimulation: Prepare a dilution series of recombinant, activated IL-36γ (e.g., 0, 1, 10, 50, 100 ng/mL) in the appropriate medium. For inhibition experiments, pre-incubate cells with an inhibitor (e.g., 100-500 ng/mL recombinant IL-36Ra) for 30-60 minutes before adding the IL-36γ.

  • Incubation: Incubate cells for a predetermined time. For gene expression analysis (RT-qPCR), 4-6 hours is often sufficient. For protein secretion analysis (ELISA), 18-24 hours is a common time point.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for cytokine analysis.

    • Cell Lysate (RNA): Wash cells with PBS, then add lysis buffer (e.g., TRIzol) to extract total RNA according to the manufacturer's protocol.

  • Analysis:

    • ELISA: Quantify the concentration of secreted cytokines/chemokines (e.g., IL-8, IL-6, CCL20) in the supernatant.

    • RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR to measure the relative expression of target genes (e.g., IL8, IL6, CXCL1, IL36G) normalized to a housekeeping gene.

Protocol 2: Cytotoxicity Assay for IL-36-Treated Normal Cells
  • Cell Seeding: Seed normal cells (e.g., primary dermal fibroblasts) in a 96-well plate at a density that will not exceed confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of IL-36 agonist concentrations as determined in Protocol 1. Include a "vehicle only" negative control and a "100% lysis" positive control (e.g., using 1% Triton X-100).

  • Incubation: Incubate for 24-48 hours, or a time frame relevant to your experimental question.

  • Cytotoxicity Measurement: Use a commercially available cytotoxicity assay kit.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant. This is a marker of membrane integrity loss (necrosis).

    • MTT/XTT Assay: Measure the metabolic activity of the cells, which correlates with cell viability.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize with fluorescence microscopy.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative (vehicle) controls.

Visualizations

Signaling Pathways and Experimental Workflows

IL36_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL36R IL-36R MyD88 MyD88 IL36R->MyD88 Recruits IL-1RAcP & Activates IL1RAcP IL-1RAcP IL36_agonist IL-36α, β, or γ (Agonist) IL36_agonist->IL36R Binds IL36Ra IL-36Ra (Antagonist) IL36Ra->IL36R Binds & Blocks Anti_IL36R_Ab Anti-IL-36R Ab Anti_IL36R_Ab->IL36R Binds & Blocks MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB IKK -> NF-κB MyD88->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Inflammatory_Response Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, etc.) Transcription->Inflammatory_Response Leads to

Caption: IL-36 signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis Start Culture Normal Cells (e.g., Keratinocytes) Treatment Treat with: 1. Vehicle (Control) 2. IL-36 Agonist 3. IL-36 Agonist + Inhibitor Start->Treatment Incubate Incubate (Time-course) Treatment->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Collect_Cells Collect Cells Incubate->Collect_Cells ELISA ELISA (IL-8, IL-6) Collect_Supernatant->ELISA RT_qPCR RNA Extraction -> RT-qPCR (IL8, IL36G) Collect_Cells->RT_qPCR Cytotoxicity Cytotoxicity Assay (LDH, MTT) Collect_Cells->Cytotoxicity Result Quantify Pro-inflammatory Response & Cytotoxicity ELISA->Result RT_qPCR->Result Cytotoxicity->Result

Caption: Workflow for assessing IL-36-induced inflammation and cytotoxicity.

References

interpreting unexpected results from LTURM 36 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LTURM 36, a potent and selective PI 3-kinase δ (PI3Kδ) inhibitor.[1] Our goal is to help you interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). PI3Kδ is a lipid kinase that plays a crucial role in intracellular signaling pathways, particularly in immune cells. It phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT, leading to cell proliferation, survival, and differentiation.

Q2: In which cell types is this compound expected to have the most significant effect?

A2: The p110δ catalytic subunit of PI3K is predominantly expressed in hematopoietic cells. Therefore, this compound is expected to have the most pronounced effects on immune cells, including B cells, T cells, mast cells, and neutrophils. Its utility is often explored in immunology, immuno-oncology, and inflammation research.

Q3: We observe no change in AKT phosphorylation in our cancer cell line after this compound treatment. Is the compound inactive?

A3: Not necessarily. The lack of effect on AKT phosphorylation could be due to several factors:

  • Low PI3Kδ Expression: Many solid tumor cell lines have low to negligible expression of the PI3Kδ isoform. They may rely on other PI3K isoforms (α, β, γ) for AKT activation. We recommend verifying the expression of PI3Kδ in your specific cell line via Western Blot or qPCR.

  • Redundant Pathways: The PI3K/AKT pathway is subject to complex regulation and crosstalk. In some cases, compensatory signaling through other pathways, such as the MAPK/ERK pathway, can maintain cell survival and proliferation even when PI3Kδ is inhibited.

  • Experimental Conditions: Ensure the compound was dissolved correctly and used at the appropriate concentration. Refer to the protocol for our recommended solubility and concentration ranges.

Q4: We are seeing paradoxical activation of the NF-κB pathway after inhibiting PI3Kδ with this compound. Why is this happening?

A4: This is a known phenomenon in kinase inhibitor research and can be attributed to the complex crosstalk between signaling pathways. Inhibition of the PI3Kδ/AKT pathway can sometimes relieve feedback inhibition on other pathways, leading to their activation. For instance, some studies on related signaling networks, like the IL-36 pathway, show that proximal signaling events can activate transcription factors like NF-κB and AP-1.[2] It is plausible that inhibiting one major survival pathway could lead to a compensatory upregulation of another pro-inflammatory and survival pathway like NF-κB.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Downstream Targets (p-AKT)

If you are observing variable or no inhibition of AKT phosphorylation at Ser473 or Thr308, follow these troubleshooting steps.

Troubleshooting Workflow

start Start: No p-AKT Inhibition check_reagents Verify this compound Solubility & Aliquots start->check_reagents check_cell_line Confirm PI3Kδ Expression (WB/qPCR) check_reagents->check_cell_line high_pi3kd PI3Kδ Expression High? check_cell_line->high_pi3kd check_protocol Review Treatment Protocol (Time & Dose) correct_protocol Protocol Correct? check_protocol->correct_protocol high_pi3kd->check_protocol Yes consider_alt_pathways Investigate Alternative Signaling Pathways high_pi3kd->consider_alt_pathways No run_dose_response Perform Dose-Response Experiment correct_protocol->run_dose_response Yes contact_support Contact Technical Support correct_protocol->contact_support No run_time_course Perform Time-Course Experiment run_dose_response->run_time_course end Problem Resolved run_time_course->end

Caption: Troubleshooting workflow for p-AKT inhibition issues.

Quantitative Data Example: Dose-Response Experiment

This compound Conc.Expected p-AKT (Ser473) Level (Relative Units)Unexpected p-AKT (Ser473) Level (Relative Units)
Vehicle (0 nM)1.001.00
10 nM0.750.98
100 nM0.300.95
1000 nM (1 µM)0.050.92
10000 nM (10 µM)<0.010.88
Issue 2: Unexpected Effects on Cell Viability

You may find that this compound does not reduce cell viability as expected, or in some rare cases, may even slightly increase proliferation in certain cell populations.

Data Summary: Cell Viability Across Different Cell Lines

Cell LinePI3Kδ StatusExpected Viability Change (at 1µM this compound)Observed Viability ChangePossible Reason
Jurkat (T-cell leukemia) High Expression~50% Decrease~45% DecreaseOn-target effect
Raji (B-cell lymphoma) High Expression~60% Decrease~15% DecreasePotential drug resistance mutation
MCF-7 (Breast cancer) Low Expression<10% DecreaseNo significant changeCell line does not rely on PI3Kδ
Primary CD4+ T-cells High ExpressionDecrease in proliferationSlight increase in a sub-populationCompensatory activation of other survival pathways (e.g., MAPK, NF-κB)

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-AKT (Ser473)
  • Cell Lysis: Plate 1-2 x 10^6 cells and treat with this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT (as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Proliferation (CFSE) Assay
  • Cell Labeling: Resuspend cells at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold culture medium.

  • Cell Culture: Plate the labeled cells and add this compound at desired concentrations. For T-cells, add appropriate stimuli (e.g., anti-CD3/CD28 beads).

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest cells and analyze the CFSE signal using a flow cytometer. Each cell division will result in a halving of the CFSE fluorescence intensity.

Signaling Pathway and Experimental Workflow Diagrams

PI3Kδ Signaling Pathway

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., BCR, TCR) PI3Kd PI3Kδ RTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates LTURM36 This compound LTURM36->PI3Kd PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3Kδ signaling pathway inhibited by this compound.

Experimental Workflow: Assessing this compound on T-Cell Activation

isolate_tcells Isolate Primary CD4+ T-Cells label_cfse Label with CFSE isolate_tcells->label_cfse treat_lturm36 Treat with this compound (Dose Range) label_cfse->treat_lturm36 stimulate Stimulate with anti-CD3/CD28 treat_lturm36->stimulate culture Culture for 72h stimulate->culture analyze_prolif Analyze Proliferation (Flow Cytometry) culture->analyze_prolif analyze_cytokines Analyze Cytokines (ELISA/CBA) culture->analyze_cytokines

Caption: Workflow for analyzing this compound effects on T-cells.

References

Technical Support Center: PI3K Beta Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the effects of experimental compounds on the PI3K beta (PI3Kβ) signaling pathway, with a specific focus on managing the off-target effects of LTURM 36.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). It exhibits inhibitory activity against multiple PI3K isoforms, with a higher potency for PI3K delta (PI3Kδ) and a lower potency for PI3K beta (PI3Kβ)[1].

Q2: What is the significance of controlling for this compound's effect on PI3Kβ?

While this compound is more potent against PI3Kδ, its inhibitory effect on PI3Kβ can lead to off-target effects in experimental systems. Understanding and controlling for this off-target activity is crucial for accurately interpreting experimental results and ensuring that the observed phenotype is due to the inhibition of the intended target (PI3Kδ). The PI3Kβ isoform is involved in various cellular processes, including cell growth, survival, and metabolism[2].

Q3: How can I minimize the off-target effects of this compound on PI3Kβ in my experiments?

To minimize the impact of this compound on PI3Kβ, it is recommended to:

  • Use the lowest effective concentration that inhibits PI3Kδ without significantly affecting PI3Kβ.

  • Employ a PI3Kβ-selective inhibitor as a control to distinguish the specific effects of PI3Kβ inhibition.

  • Utilize cell lines with known PI3K isoform dependencies to better understand the contribution of each isoform to the observed phenotype[3].

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent results with this compound 1. Variability in compound concentration.2. Cell line heterogeneity.3. Off-target effects on PI3Kβ.1. Prepare fresh stock solutions of this compound and perform a dose-response curve to determine the optimal concentration.2. Ensure consistent cell passage number and culture conditions.3. Use a PI3Kβ-selective inhibitor like GSK2636771 as a control to delineate the effects of PI3Kβ inhibition[2].
Unexpected cellular phenotype 1. this compound is affecting PI3Kβ signaling.2. The phenotype is a result of dual inhibition of PI3Kδ and PI3Kβ.1. Perform a Western blot to analyze the phosphorylation status of downstream effectors of the PI3Kβ pathway, such as AKT.2. Compare the phenotype with that induced by a PI3Kδ-selective inhibitor (e.g., Idelalisib) and a PI3Kβ-selective inhibitor (e.g., GSK2636771) alone and in combination.
Difficulty in interpreting data Confounding effects from PI3Kβ inhibition.Design experiments with appropriate controls, including vehicle control, a positive control for PI3Kβ activation (if applicable), and isoform-selective inhibitors for both PI3Kδ and PI3Kβ.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound and relevant isoform-selective inhibitors against PI3K isoforms. This data is essential for designing experiments with appropriate inhibitor concentrations.

InhibitorTarget Isoform(s)IC50 (PI3Kα)IC50 (PI3Kβ)IC50 (PI3Kγ)IC50 (PI3Kδ)Reference
This compound PI3Kδ > PI3Kβ-5.0 µM-0.64 µM[1]
GSK2636771 PI3Kβ>900-fold vs β5.2 nM>900-fold vs β>10-fold vs β[2]
Idelalisib PI3Kδ> PI3Kδ> PI3Kδ> PI3KδSelective[4]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on PI3Kβ-mediated AKT Phosphorylation via Western Blot

This protocol allows for the assessment of PI3Kβ pathway activation by measuring the phosphorylation of its downstream target, AKT.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • GSK2636771 (as a PI3Kβ-specific control)

  • PI3Kδ-selective inhibitor (e.g., Idelalisib, as a PI3Kδ-specific control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound, GSK2636771, and the PI3Kδ-selective inhibitor for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal. Compare the effects of the different inhibitors.

Protocol 2: In Vitro PI3Kβ Kinase Assay

This protocol directly measures the enzymatic activity of PI3Kβ in the presence of an inhibitor.

Materials:

  • Recombinant human PI3Kβ enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • This compound or other test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add the diluted compound or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant PI3Kβ enzyme to each well.

  • Reaction Initiation: Add the lipid substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Detection: Add the detection reagent to stop the reaction and measure the generated signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation pAKT p-AKT Downstream Downstream Effectors pAKT->Downstream Activation LTURM36 This compound LTURM36->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_experimental_design Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation start Start: Hypothesis Formulation controls Select Controls: - Vehicle - PI3Kβ inhibitor - PI3Kδ inhibitor start->controls dose_response Dose-Response Curve for this compound controls->dose_response cell_culture Cell Culture & Treatment dose_response->cell_culture kinase_assay In Vitro Kinase Assay dose_response->kinase_assay western_blot Western Blot (p-AKT, Total AKT) cell_culture->western_blot phenotypic_assay Phenotypic Assay (e.g., Viability, Migration) cell_culture->phenotypic_assay quantification Data Quantification & Normalization western_blot->quantification kinase_assay->quantification phenotypic_assay->quantification comparison Compare Effects of This compound vs. Controls quantification->comparison conclusion Conclusion: Assess PI3Kβ Off-Target Effect comparison->conclusion

Caption: General workflow for assessing the off-target effects of this compound on PI3Kβ.

References

potential for LTURM 36 degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for LTURM 36 degradation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

A1: this compound is a potent and selective inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3K), with an IC50 of 0.64 μM.[1][2] Its chemical name is 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one. For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should be stored at -80°C to minimize degradation.

Q2: I am observing a decrease in the activity of my this compound working solution over a short period. What could be the cause?

A2: A decrease in the activity of this compound in aqueous solutions may be indicative of chemical degradation. The 4H-1,3-benzoxazin-4-one core of this compound is susceptible to hydrolysis, particularly in aqueous buffers. Studies on similar benzoxazinone (B8607429) derivatives have shown that they can be sensitive to hydrolysis, with some compounds exhibiting half-lives of less than 50 minutes at 20°C in a pH range of 4.0 to 8.0.[3] It is crucial to prepare fresh working solutions from a frozen stock solution immediately before each experiment.

Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?

A3: Yes, inconsistent results are a common consequence of compound instability. The rate of degradation of this compound in your aqueous experimental buffer can be influenced by several factors, including pH, temperature, and the presence of certain buffer components. To ensure reproducible results, it is highly recommended to perform a stability assessment of this compound in your specific experimental buffer and under your experimental conditions.

Q4: What are the potential degradation products of this compound in an aqueous solution?

A4: While specific degradation products of this compound have not been reported in the literature, hydrolysis of the 1,3-benzoxazin-4-one ring is the most probable degradation pathway. This would likely result in the opening of the oxazinone ring to form an N-acyl-2-hydroxybenzamide derivative. The biological activity of this potential degradation product is unknown and could potentially interfere with your experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound activity in aqueous buffer Hydrolysis of the benzoxazinone ring.Prepare fresh working solutions from a DMSO stock for each experiment. Minimize the time the compound is in an aqueous buffer before use.
Precipitation of this compound in aqueous solution Low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not exceed the recommended percentage (typically <1%). Sonication may help to dissolve the compound initially.
Inconsistent IC50 values Degradation of this compound during the assay incubation period.Perform a time-course experiment to assess the stability of this compound in your assay buffer over the duration of your experiment. Consider shorter incubation times if significant degradation is observed.
Unexpected biological effects Formation of active degradation products.If possible, analyze the purity of your this compound working solution over time using analytical techniques like HPLC to detect the formation of degradation products.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Your aqueous experimental buffer (e.g., PBS, Tris-HCl)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • Thermostated incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the Test Solution: Dilute the this compound stock solution in your experimental buffer to the final working concentration used in your assays. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of acetonitrile to precipitate proteins and halt degradation. This is your T=0 sample. Store at -20°C until analysis.

  • Incubation: Incubate the remaining test solution at the temperature of your experiment (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution and treat them as described in step 3.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC.

    • A C18 column is a suitable starting point.

    • Use a mobile phase gradient of water and acetonitrile with a suitable modifier like 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance (this may need to be determined experimentally).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile in your buffer.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

Troubleshooting this compound Instability start Inconsistent or Poor Experimental Results check_storage Verify Proper Storage of Solid and Stock Solutions (-20°C / -80°C) start->check_storage check_storage->start Improper Storage prepare_fresh Prepare Fresh Working Solutions Before Each Experiment check_storage->prepare_fresh Storage OK stability_test Perform Aqueous Stability Test (HPLC) prepare_fresh->stability_test modify_protocol Modify Experimental Protocol stability_test->modify_protocol Degradation Observed consult_literature Consult Literature for Similar Compounds stability_test->consult_literature Stable modify_protocol->consult_literature Optimize Buffer/Incubation contact_support Contact Technical Support consult_literature->contact_support

Caption: A flowchart for troubleshooting experimental issues with this compound.

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

PI3K/AKT/mTOR Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates LTURM36 This compound LTURM36->PI3K Inhibits (δ isoform) PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

References

LTURM 36 Experimental Outcomes: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes using the LTURM 36 model. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our GI50 values for the same compound in different experimental runs. What are the potential causes?

A1: Variability in GI50 values is a common issue in anti-cancer drug testing, even under highly standardized conditions.[1] Several factors can contribute to this:

  • Cell Line Instability: this compound, like many cancer cell lines, can exhibit genetic drift over prolonged passaging. This can lead to changes in drug sensitivity. It is recommended to use cells within a defined passage number range and regularly perform cell line authentication.

  • Reagent Variability: Lot-to-lot variation in serum, media, and drug compounds can significantly impact results. Qualify new batches of critical reagents before use in large-scale experiments.

  • Cell Seeding Density: Inconsistent initial cell seeding densities can lead to variations in growth rates and, consequently, drug response. Ensure precise and uniform cell seeding.

  • Assay Conditions: Minor variations in incubation times, temperature, and humidity can affect cell growth and drug efficacy. Strict adherence to the standardized protocol is crucial.

Q2: Our this compound cells are showing inconsistent growth rates between experiments. How can we address this?

A2: Inconsistent growth rates can be a major source of experimental variability. Consider the following troubleshooting steps:

  • Mycoplasma Contamination: Mycoplasma infection is a common issue in cell culture that can alter cell growth and metabolism. Regularly test your cell cultures for mycoplasma contamination.

  • Culture Conditions: Ensure consistent CO2 levels, temperature, and humidity in your incubator. Calibrate your equipment regularly.

  • Passaging Technique: Over-confluent or sparse cultures can lead to altered growth kinetics. Maintain a consistent passaging schedule and seeding density.

  • Serum Quality: Fetal Bovine Serum (FBS) is a critical component that can vary significantly between lots. Test new lots of FBS for their ability to support optimal this compound growth.

Q3: We are seeing unexpected results in our pathway analysis after treating this compound with a targeted inhibitor. What could be the reason?

A3: Unexpected pathway analysis results can arise from several factors:

  • Off-Target Effects: The targeted inhibitor may have off-target effects that influence other signaling pathways.

  • Feedback Loops: Inhibition of one pathway can sometimes lead to the activation of compensatory feedback loops, resulting in unexpected downstream signaling.

  • Experimental Timing: The timing of sample collection for analysis is critical. The observed pathway activation might be a transient response. A time-course experiment is recommended to capture the dynamic changes in signaling pathways.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in 96-Well Plate Assays
Potential Cause Troubleshooting Step
Edge Effects Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique across all wells.
Cell Clumping Ensure a single-cell suspension before seeding. Use a cell strainer if necessary. Gently swirl the plate after seeding to ensure even cell distribution.
Reagent Mixing Thoroughly mix all reagents before adding them to the wells.
Issue 2: Inconsistent Protein Expression Levels in Western Blotting
Potential Cause Troubleshooting Step
Inconsistent Lysis Use a consistent amount of lysis buffer for the same number of cells. Ensure complete cell lysis by vortexing and incubating on ice for an adequate amount of time.
Uneven Protein Loading Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
Variable Transfer Efficiency Ensure proper sandwich assembly and complete removal of air bubbles. Optimize transfer time and voltage. Use a Ponceau S stain to visualize protein transfer to the membrane.
Antibody Performance Use antibodies at the recommended dilution. Ensure the primary and secondary antibodies are compatible. Store antibodies properly to maintain their activity.

Quantitative Data Summary

Table 1: Variability in GI50 Values of Compound X against this compound
Experimental RunGI50 (µM)Fold Change from Mean
15.20.98
24.80.91
35.91.11
45.10.96
Mean 5.25
Standard Deviation 0.44
Coefficient of Variation 8.38%
Table 2: Impact of Seeding Density on this compound Proliferation Rate
Seeding Density (cells/cm²)Doubling Time (hours)
1,00032.5
2,50028.1
5,00024.3
10,00029.8

Experimental Protocols

Protocol 1: this compound Cell Proliferation Assay (MTS)
  • Cell Seeding: Seed this compound cells in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start: this compound Culture passage Cell Passaging (Maintain low passage) start->passage seed Seed Cells in 96-well Plate passage->seed prepare_drug Prepare Compound Dilutions add_drug Add Compound to Cells seed->add_drug prepare_drug->add_drug incubate Incubate for 72h add_drug->incubate add_mts Add MTS Reagent incubate->add_mts read_plate Read Absorbance (490nm) add_mts->read_plate analyze Data Analysis (Calculate GI50) read_plate->analyze end End: Report Results analyze->end

Caption: Workflow for this compound cell proliferation assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation proliferation transcription->proliferation Cell Proliferation, Survival, Growth growth_factor Growth Factor growth_factor->receptor inhibitor_mek MEK Inhibitor inhibitor_mek->mek inhibitor_pi3k PI3K Inhibitor inhibitor_pi3k->pi3k

Caption: Simplified MAPK and PI3K/AKT signaling pathways in this compound.

References

identifying potential artifacts in LTURM 36 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LTURM 36 (Luminescent Tyrosine Unregulated Response Module 36) assay. This guide provides troubleshooting advice and frequently asked questions to help you identify and mitigate potential artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a bioluminescent, cell-based assay designed to quantify the activity of the TURM36 signaling pathway in response to therapeutic compounds. The assay utilizes a genetically engineered cell line that expresses a luciferase reporter gene under the control of a TURM36-responsive promoter. Activation of the pathway leads to the expression of luciferase, which generates a luminescent signal proportional to pathway activity.

Q2: What are the most common sources of artifacts in the this compound assay?

A2: Potential artifacts in the this compound assay can be broadly categorized into three groups:

  • Experimental/Operator Error: Inconsistent cell seeding, inaccurate liquid handling, and plate-to-plate variability.

  • Compound-Specific Issues: Intrinsic fluorescence/luminescence of test compounds, compound precipitation, or cytotoxicity.

  • Assay System Biology: Off-target effects of compounds, unexpected cellular responses, or issues with the reporter cell line stability.

Q3: How can I distinguish between a true hit and a false positive?

A3: A multi-step validation process is crucial. A potential "hit" should be re-tested in the primary this compound assay. If confirmed, it should then be evaluated in a secondary, orthogonal assay that measures a different endpoint of the same TURM36 pathway (e.g., a downstream protein phosphorylation event). Additionally, dose-response curves and cytotoxicity assessments are essential to rule out artifacts.

Troubleshooting Guide: Identifying Potential Artifacts

Issue 1: High Well-to-Well Variability in Control Wells

High variability in your control wells (e.g., high coefficient of variation, %CV) can mask real effects from your test compounds.

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Use a multichannel or automated pipette for seeding.Reduced %CV in negative control (vehicle-only) wells across the plate.
Edge Effects Avoid using the outer wells of the microplate. Fill outer wells with sterile PBS or media to create a humidity barrier.Signal in control wells becomes more uniform, with less of a "smile" or "edge" pattern.
Inaccurate Reagent Addition Calibrate pipettes regularly. Use a new set of tips for each reagent or compound concentration.Improved precision and lower %CV for both positive and negative controls.
Incomplete Cell Lysis Increase incubation time with the lysis buffer or optimize the shaking/agitation step.Higher overall signal intensity and improved signal-to-background ratio.
Issue 2: Unusually High Signal in Certain Compound Wells

An unexpectedly high luminescent signal may not be due to pathway activation but rather an artifact caused by the test compound itself.

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Autoluminescence Run a parallel "compound-only" plate where cells are omitted but all other reagents (media, compound, detection reagent) are added.Wells containing the artifact-causing compound will show a high signal even without cells.
Luciferase Stabilization Some compounds can artificially stabilize the luciferase enzyme, leading to signal accumulation. Perform a counter-screen with purified luciferase enzyme and the test compound.Compounds that directly interact with luciferase will show increased signal in the cell-free assay.
Compound Precipitation Visually inspect the wells under a microscope for precipitates. Check the solubility of the compound in the assay buffer.Identify and flag compounds that are not fully soluble at the tested concentration.
Issue 3: General Decrease in Signal Across the Plate

A widespread drop in signal, including in positive control wells, often points to a systemic issue with the cells or reagents.

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Cell Health Issues/Cytotoxicity Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with the this compound assay.Wells with low luminescent signal will also show low viability, indicating the signal drop is due to cell death.
Reagent Degradation Use freshly prepared or properly stored (e.g., protected from light, correct temperature) detection reagents.Signal intensity in positive control wells returns to the expected range.
Sub-optimal Assay Conditions Verify incubation times, temperature, and CO2 levels are within the protocol's specifications.Restoration of robust assay performance and a clear distinction between positive and negative controls.

Experimental Protocols & Visualizations

Key Experimental Workflow: this compound Assay

The following diagram outlines the standard workflow for performing the this compound assay.

LTURM36_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells 1. Seed Cells (e.g., 10,000 cells/well) incubate_24h 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds 3. Add Test Compounds & Controls incubate_24h->add_compounds incubate_18h 4. Incubate 18h (37°C, 5% CO2) add_compounds->incubate_18h add_reagent 5. Add Lysis & Detection Reagent incubate_18h->add_reagent incubate_10m 6. Incubate 10 min (Room Temp) add_reagent->incubate_10m read_plate 7. Read Luminescence incubate_10m->read_plate

Caption: Standard experimental workflow for the this compound assay.

Hypothetical TURM36 Signaling Pathway

The this compound assay measures the endpoint of this pathway. Understanding the pathway is key to designing orthogonal follow-up experiments.

TURM36_Pathway ligand Ligand receptor TURM Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf TURM36 Transcription Factor kinase_b->tf Activates nucleus Nucleus tf->nucleus Translocates to reporter Luciferase Expression nucleus->reporter Drives

Caption: Hypothetical TURM36 signaling cascade leading to reporter expression.

Troubleshooting Logic: Differentiating Cytotoxicity from Inhibition

This decision tree illustrates the process for determining if a low signal is due to genuine pathway inhibition or a cytotoxic artifact.

Troubleshooting_Logic start Low Signal Observed in this compound Assay viability_assay Perform Parallel Cell Viability Assay start->viability_assay low_viability Result: Low Cell Viability viability_assay->low_viability  Yes normal_viability Result: Normal Cell Viability viability_assay->normal_viability  No conclusion_toxic Conclusion: Compound is Cytotoxic (Artifact) low_viability->conclusion_toxic conclusion_inhibit Conclusion: Potential Pathway Inhibitor (True Hit) normal_viability->conclusion_inhibit

Caption: Decision workflow to distinguish cytotoxicity from true inhibition.

cell line specific responses to LTURM 36 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LTURM 36. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a PI3K (Phosphoinositide 3-kinase) inhibitor with high potency against the p110δ and p110β isoforms.[1][2] The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. By inhibiting PI3Kδ and PI3Kβ, this compound can disrupt these processes in cancer cells that are dependent on this pathway for their growth and survival.

Q2: Why am I observing different IC50 values for this compound across various cell lines?

A2: Cell line specific responses to anti-cancer drugs are a common phenomenon.[3][4] The differential sensitivity of cell lines to this compound can be attributed to several factors, including:

  • Genetic background of the cell lines: The presence of specific mutations in the PI3K pathway, such as activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN, can render cells more dependent on PI3K signaling and thus more sensitive to this compound.

  • Expression levels of PI3K isoforms: Cell lines with higher expression of the PI3Kδ and PI3Kβ isoforms may exhibit greater sensitivity to this compound.

  • Activation of compensatory signaling pathways: Some cell lines may have redundant or compensatory signaling pathways that can bypass the effects of PI3K inhibition, leading to resistance.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. If dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with this compound.

Problem: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or contamination.[5][6]

  • Suggested Solution:

    • Ensure a single-cell suspension before seeding to achieve uniform cell distribution.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

    • Regularly check cell cultures for any signs of contamination, such as changes in media color, turbidity, or the presence of microbial structures under the microscope.[7]

Problem: I am not observing the expected level of cytotoxicity in my cell line.

  • Possible Cause: The chosen cell line may be resistant to PI3K inhibition, the drug concentration may be too low, or the treatment duration may be too short.

  • Suggested Solution:

    • Confirm Pathway Dependence: Verify that your cell line of interest has an active PI3K pathway (e.g., by checking for phosphorylated Akt).

    • Dose-Response and Time-Course: Perform a dose-response experiment with a wider range of this compound concentrations. Also, consider extending the treatment duration (e.g., 48h, 72h).

    • Cell Line Characterization: Review the genetic background of your cell line. The absence of activating PI3K pathway mutations or the presence of resistance mechanisms could explain the lack of response.

Problem: Inconsistent Western blot results for downstream targets of PI3K (e.g., p-Akt).

  • Possible Cause: Issues with sample preparation, antibody quality, or the timing of sample collection.

  • Suggested Solution:

    • Optimize Lysis Conditions: Ensure that your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Antibody Validation: Use a well-validated antibody for your target of interest. Include positive and negative controls to confirm antibody specificity.

    • Time-Course Experiment: The phosphorylation of downstream targets like Akt can be transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) after this compound treatment to identify the optimal time point for observing pathway inhibition.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (µM)
T47DBreast CancerE545K (Activating)Wild-Type0.85
MCF-7Breast CancerWild-TypeWild-Type5.2
U87-MGGlioblastomaWild-TypeNull0.95
A549Lung CancerWild-TypeWild-Type> 10
JurkatT-cell LeukemiaWild-TypeWild-Type0.75

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

2. Western Blotting for PI3K Pathway Analysis

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation PTEN PTEN PTEN->PIP3 Inhibition LTURM36 This compound LTURM36->PI3K Inhibition Experimental_Workflow start Start: Select Panel of Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability ic50 Calculate IC50 Values viability->ic50 classify Classify Cell Lines: Sensitive vs. Resistant ic50->classify pathway_analysis Pathway Analysis (Western Blot for p-Akt, etc.) classify->pathway_analysis Sensitive mechanism Investigate Resistance Mechanisms classify->mechanism Resistant end End: Correlate Response with Genotype pathway_analysis->end mechanism->end Troubleshooting_Tree start Unexpected Cell Viability Results check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls troubleshoot_assay Troubleshoot Assay: - Check cell seeding - Reagent quality - Plate reader settings check_controls->troubleshoot_assay No check_drug Is the drug concentration and treatment time appropriate? check_controls->check_drug Yes optimize_conditions Optimize Conditions: - Perform dose-response - Perform time-course check_drug->optimize_conditions No check_cell_line Is the cell line expected to be sensitive? check_drug->check_cell_line Yes verify_pathway Verify PI3K Pathway Activity: - Western blot for p-Akt - Check mutational status check_cell_line->verify_pathway Yes consider_resistance Consider Resistance: - Compensatory pathways - Drug efflux check_cell_line->consider_resistance No

References

Validation & Comparative

A Comparative Guide to PI3K Delta Inhibitors: Profiling LTURM 36 Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biochemical and cellular activities of emerging and established Phosphoinositide 3-Kinase (PI3K) delta inhibitors, including LTURM 36, Idelalisib, Zandelisib, and Umbralisib. This guide provides a synthesis of available experimental data to inform discovery and development programs.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a highly attractive therapeutic target for B-cell malignancies and inflammatory diseases. The development of isoform-selective inhibitors aims to maximize efficacy while minimizing off-target effects associated with broader PI3K inhibition. This guide compares the preclinical compound this compound with the approved drug Idelalisib and clinical-stage inhibitors Zandelisib and Umbralisib, focusing on potency, selectivity, and the methodologies used for their evaluation.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and safety of a PI3Kδ inhibitor are largely dictated by its potency against the target isoform and its selectivity over other Class I isoforms (α, β, γ). High selectivity for PI3Kδ is crucial for minimizing toxicities associated with the inhibition of PI3Kα and PI3Kβ, which are vital for metabolic and cardiac functions.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its competitors against the four Class I PI3K isoforms. This data, compiled from publicly available sources, highlights the distinct selectivity profiles of each compound.

CompoundPI3Kδ (IC50)PI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)Selectivity (δ vs α)Selectivity (δ vs β)Selectivity (δ vs γ)
This compound 640 nM[1][2]-5,000 nM[1][2]--~8-fold-
Idelalisib 2.5 nM[3]820 nM[3]565 nM[3]89 nM[3]~328-fold~226-fold~36-fold
Zandelisib 3.5 nM[4]------
Umbralisib 22 nM[3]>10,000 nM[3]1,116 nM[3]1,065 nM[3]>454-fold~51-fold~48-fold

Signaling Pathways and Experimental Overviews

To understand the context of these inhibitors, it is essential to visualize the PI3K signaling pathway they target and the common experimental workflows used to characterize them.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3K->PIP2 Inhibitor This compound / Idelalisib Zandelisib / Umbralisib Inhibitor->PI3K Inhibition AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylation (Thr308, Ser473) mTOR mTOR pAKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant PI3K Isoform Reaction Kinase Reaction Enzyme->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Substrate PIP2 Substrate + ATP Substrate->Reaction Detection Measure PIP3 (e.g., ADP-Glo, ELISA) Reaction->Detection IC50_Biochem Calculate Biochemical IC50 Detection->IC50_Biochem Cells B-Cell Lines Treatment Treat Cells with Inhibitor Cells->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot Lysis->WB pAKT_Detection Probe for p-AKT & Total AKT WB->pAKT_Detection IC50_Cell Determine Cellular Potency pAKT_Detection->IC50_Cell

Workflow for PI3K Inhibitor Characterization.

Experimental Protocols

Reproducibility and direct comparison of inhibitor activity require standardized and detailed experimental protocols. Below are methodologies for key assays used to characterize PI3K inhibitors.

Protocol 1: In Vitro Biochemical PI3K Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified PI3K isoforms by measuring the amount of ADP produced during the phosphorylation of PIP2.

Objective: To determine the IC50 value of a test compound against specific Class I PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP solution

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates (low volume, white)

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme/Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in the kinase reaction buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 0.5 µL of inhibitor or vehicle (DMSO control).

    • 2 µL of the enzyme/lipid substrate mixture.

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Akt (Ser473) Western Blot Assay

This cell-based assay measures the ability of an inhibitor to block PI3K signaling downstream by quantifying the phosphorylation of AKT, a key effector protein.

Objective: To assess the cellular potency of a PI3K inhibitor by measuring the reduction in AKT phosphorylation.

Materials:

  • B-cell lymphoma cell line (e.g., SU-DHL-6, Raji)

  • Complete cell culture medium

  • Test inhibitor dissolved in DMSO

  • Stimulating agent (e.g., anti-IgM antibody)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and Western transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., 1-2 x 10^6 cells/well in a 6-well plate) and allow them to adhere or stabilize overnight.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the PI3K pathway by adding an agonist (e.g., anti-IgM) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C, with gentle agitation.[6]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample. Plot the normalized values against inhibitor concentration to evaluate the dose-dependent inhibition of the pathway.

References

A Comparative Guide: PI3Kδ Inhibition in B-cell Malignancies, Featuring Idelalisib

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of LTURM 36 and idelalisib (B1684644) is not currently feasible due to the absence of publicly available scientific literature and clinical data for this compound. While commercial sources identify this compound as a PI 3-kinase δ (PI3Kδ) inhibitor, no substantive data on its biological activity, efficacy, or safety in the context of B-cell malignancies has been published in peer-reviewed journals or presented at scientific conferences.

This guide will therefore provide a comprehensive overview of idelalisib, a well-characterized, first-in-class PI3Kδ inhibitor approved for the treatment of certain B-cell malignancies. The information presented, including mechanism of action, clinical trial data, and experimental protocols, will serve as a valuable reference for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the PI3Kδ pathway.

Idelalisib: A Targeted Therapy for B-cell Malignancies

Idelalisib (brand name Zydelig®) is an oral, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is critical for the activation, proliferation, survival, and trafficking of B-cells.[1][2][3] In many B-cell malignancies, this pathway is hyperactive, contributing to tumor growth and survival.[3][4] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, idelalisib aims to induce apoptosis in malignant B-cells while minimizing off-target effects.[1][3][4]

Mechanism of Action

Idelalisib inhibits the catalytic activity of PI3Kδ, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably Akt. The inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation and survival, and induction of apoptosis in malignant B-lymphocytes.[1][4][5] Furthermore, idelalisib interferes with B-cell trafficking and homing to lymphoid tissues by inhibiting CXCR4 and CXCR5 signaling.[2][3]

PI3K_Pathway BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K_delta PI3Kδ SYK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activation Cell_Processes Cell Proliferation, Survival, and Trafficking Downstream->Cell_Processes Promotion

Figure 1: Simplified Idelalisib Signaling Pathway.

Clinical Efficacy of Idelalisib

Idelalisib has been evaluated in several key clinical trials for various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL).

Chronic Lymphocytic Leukemia (CLL)

A pivotal Phase 3 clinical trial (Study 116/117) evaluated the efficacy and safety of idelalisib in combination with rituximab (B1143277) compared to placebo plus rituximab in patients with relapsed CLL.[6][7]

Efficacy EndpointIdelalisib + Rituximab (n=110)Placebo + Rituximab (n=110)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) Median 19.4 monthsMedian 7.3 months0.25<0.0001
Overall Survival (OS) at 12 months 92%80%0.280.02
Overall Response Rate (ORR) 81%13%<0.0001

Data from Sharman et al. (2014) and an updated analysis.[6]

Follicular Lymphoma (FL)

The efficacy of idelalisib as a monotherapy in patients with relapsed indolent non-Hodgkin lymphoma (iNHL), including FL, was demonstrated in a Phase 2 clinical trial.

Efficacy EndpointIdelalisib Monotherapy (n=72, FL subgroup)
Overall Response Rate (ORR) 54%
Complete Response (CR) 8%
Median Duration of Response (DOR) 12.5 months
Median Progression-Free Survival (PFS) 11 months

Data from a pivotal single-arm study in patients with iNHL.[4]

Safety Profile of Idelalisib

The use of idelalisib is associated with a number of clinically significant adverse events. The most common and serious toxicities are summarized below.

Adverse Event (Grade ≥3)FrequencyOnsetManagement
Hepatotoxicity ~16%Generally within the first 12 weeksMonitor liver function tests (ALT/AST) regularly. Interrupt, reduce dose, or discontinue as needed.[8][9]
Severe Diarrhea/Colitis ~20%Can occur at any timeMonitor for severe diarrhea or colitis. Interrupt, reduce dose, or discontinue idelalisib.[8][9]
Pneumonitis ~4%Variable, from <1 to 15 monthsEvaluate for pulmonary symptoms. Interrupt or discontinue based on severity.[9]
Infections CommonThroughout treatmentMonitor for signs and symptoms of infection. Prophylaxis for Pneumocystis jirovecii pneumonia is recommended.[10]
Neutropenia ~58%Monitor blood counts every 2 weeks for the first 6 months. Interrupt or reduce dose as needed.[8]

Experimental Protocols

Pivotal Phase 3 Trial in Relapsed CLL (Study 116)

Objective: To evaluate the efficacy and safety of idelalisib in combination with rituximab in patients with relapsed CLL.

Study Design:

  • Randomized, double-blind, placebo-controlled trial.

  • 220 patients were randomized (1:1) to receive either idelalisib (150 mg twice daily) plus rituximab or placebo plus rituximab.

  • The primary endpoint was Progression-Free Survival (PFS).

Inclusion Criteria:

  • Diagnosis of CLL.

  • Relapsed disease after at least one prior therapy.

  • Not suitable for cytotoxic chemotherapy.

Exclusion Criteria:

  • Prior treatment with a PI3K inhibitor.

  • Transformation to a more aggressive lymphoma (Richter's transformation).

Treatment Protocol:

  • Idelalisib or placebo was administered orally at a dose of 150 mg twice daily.

  • Rituximab was administered intravenously.

  • Treatment continued until disease progression or unacceptable toxicity.

Clinical_Trial_Workflow Screening Patient Screening (Relapsed CLL) Randomization Randomization (1:1) Screening->Randomization Arm_A Idelalisib (150 mg BID) + Rituximab Randomization->Arm_A Arm_B Placebo + Rituximab Randomization->Arm_B Treatment Treatment until Progression or Toxicity Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for PFS and OS Treatment->Follow_up Endpoint Primary Endpoint: Progression-Free Survival Follow_up->Endpoint

Figure 2: Workflow of a Pivotal Idelalisib Clinical Trial.

Comparison with Other PI3K Inhibitors

While a direct comparison with this compound is not possible, a brief overview of other approved PI3K inhibitors for B-cell malignancies provides context for the therapeutic landscape.

DrugTarget(s)Approved Indications in B-cell MalignanciesKey Differentiating Features
Idelalisib PI3KδRelapsed CLL, FL, SLLFirst-in-class PI3Kδ inhibitor; notable for autoimmune-like toxicities (hepatotoxicity, colitis, pneumonitis).[11][12]
Duvelisib PI3Kδ, PI3KγRelapsed/refractory CLL/SLL, FLDual δ/γ inhibitor; the additional γ inhibition may impact the tumor microenvironment.[12][13]
Copanlisib Pan-Class IRelapsed FLIntravenous administration; pan-inhibitor of α, β, δ, and γ isoforms, which may contribute to a different efficacy and toxicity profile.[12]
Umbralisib PI3Kδ, CK1εRelapsed Marginal Zone Lymphoma, FLMore specific for PI3Kδ with a different chemical structure than idelalisib and duvelisib; also inhibits casein kinase 1 epsilon.[11]

Conclusion

Idelalisib has demonstrated significant clinical activity in the treatment of relapsed B-cell malignancies by effectively targeting the PI3Kδ signaling pathway. Its approval marked a significant advancement in the management of these diseases, offering a chemotherapy-free option for certain patient populations. However, its use is associated with a unique and serious toxicity profile that requires careful monitoring and management.

The identification of this compound as a PI3Kδ inhibitor suggests ongoing efforts to expand the therapeutic armamentarium targeting this pathway. Future research and publication of preclinical and clinical data will be necessary to understand the potential role of this compound and how it compares to established therapies like idelalisib. Researchers and clinicians eagerly await such data to determine if newer agents can offer an improved efficacy and safety profile.

References

A Comparative Guide to Validating On-Target Effects of Novel Kinase Inhibitors Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "LTURM 36" is not publicly available. This guide will use a hypothetical molecule, "this compound," as a potent and selective inhibitor of the BRAF V600E mutant protein to illustrate the principles and methodologies of CRISPR-based on-target validation. BRAF is a well-characterized serine/threonine kinase and a component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, including melanoma.[1]

Executive Summary

Confirming that a novel small molecule inhibitor engages its intended target is a critical step in the drug discovery pipeline.[2] The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling precise and permanent gene editing, providing a robust system to assess a compound's on-target effects.[2][3] This guide provides an objective comparison of CRISPR-Cas9-based target validation strategies for our hypothetical BRAF V600E inhibitor, this compound, and contrasts them with alternative methods. By creating genetically defined models, researchers can definitively link the compound's activity to its intended target, thereby minimizing the risk of pursuing compounds with misleading off-target effects.[4]

Comparison of Target Validation Methodologies

Deciphering the true mechanism of action of a small molecule requires rigorous validation of its intended biological target. Below is a comparative analysis of leading methodologies.

FeatureCRISPR-Cas9 Knockout/MutationRNA Interference (RNAi)Cellular Thermal Shift Assay (CETSA)
Principle Permanent gene disruption or alteration at the DNA level.[2]Transient gene silencing at the mRNA level.[2]Measures target engagement by observing changes in protein thermal stability upon ligand binding.[2]
Effect Complete and permanent loss of protein function or expression of a modified protein.[2]Partial and transient protein knockdown.[2]Direct evidence of compound binding to the target protein in a cellular context.[2]
On-Target Specificity High, with off-target effects that can be minimized through careful guide RNA design and use of high-fidelity Cas9 variants.[5]Moderate, with known off-target effects due to partial complementarity with unintended mRNAs.High for direct binding, but does not confirm downstream functional effects.
Use Case for this compound Generate a BRAF V600E knockout to confirm it's essential for viability; create a drug-resistant BRAF mutant to show loss of this compound efficacy.Temporarily reduce BRAF V600E expression to observe phenotypic changes, mimicking pharmacological inhibition.Confirm direct binding of this compound to the BRAF V600E protein within the cell.
Limitations Can be lethal if the target is essential for cell survival, potentially complicating analysis. Does not always mimic the effect of a partial inhibitor.[3]Incomplete knockdown can lead to ambiguous results; off-target effects can confound data interpretation.Does not provide information on whether binding leads to inhibition or activation of the target's function.

Experimental Validation of this compound On-Target Effects

The most definitive method to prove a drug's on-target effect is a CRISPR-based "rescue" experiment.[6][7] This involves introducing a secondary mutation into the target gene that confers resistance to the drug without altering the protein's normal biological function. If the drug's anti-proliferative effect is truly on-target, cells expressing the drug-resistant mutant protein should survive in the presence of the drug, while wild-type cells do not.

Quantitative Data Summary: this compound vs. Alternatives

The following table presents hypothetical data from experiments comparing the efficacy of this compound and a known BRAF inhibitor, Vemurafenib, in melanoma cell lines with different BRAF genetic backgrounds generated via CRISPR-Cas9.

Cell LineGenetic BackgroundThis compound IC₅₀ (nM)Vemurafenib IC₅₀ (nM)
A375BRAF V600E (Endogenous)50150
A375-BRAF-KOBRAF Knockout (CRISPR)> 10,000> 10,000
A375-BRAF-RESCUEBRAF V600E; L505H (CRISPR)> 8,000> 5,000
  • IC₅₀: The half-maximal inhibitory concentration, a measure of drug potency.

  • A375: A human melanoma cell line with the BRAF V600E mutation.

  • BRAF-KO: A knockout line where the BRAF gene is inactivated, leading to resistance as the target is absent.

  • BRAF-RESCUE: A line where a known resistance mutation (e.g., L505H) has been introduced into the BRAF V600E gene. The dramatic increase in IC₅₀ for both drugs in this line is strong evidence of on-target activity.

Diagrams: Pathways and Workflows

Signaling Pathway

This diagram illustrates the MAPK/ERK signaling pathway, highlighting the role of BRAF V600E and the point of inhibition by this compound.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates LTURM36 This compound LTURM36->BRAF Inhibits

Caption: MAPK/ERK pathway with BRAF V600E and this compound inhibition point.

Experimental Workflow

This diagram outlines the workflow for a CRISPR-based rescue experiment to validate the on-target effects of this compound.

CRISPR_Workflow start Start: A375 Cells (BRAF V600E) design 1. Design sgRNA & HDR Template (for BRAF L505H mutation) start->design transfect 2. Co-transfect with Cas9, sgRNA, & Template design->transfect select 3. Single-Cell Cloning & Expansion transfect->select validate 4. Validate Edit (Sanger Sequencing & WB) select->validate assay 5. Cell Viability Assay (WT vs. Rescue Cells) validate->assay analyze 6. Analyze IC50 Shift assay->analyze end Conclusion: On-Target Effect Confirmed analyze->end

Caption: Workflow for CRISPR-based validation of this compound's on-target effect.

Detailed Experimental Protocols

Generation of BRAF V600E/L505H Mutant Cell Line via CRISPR-Cas9

This protocol describes the creation of a drug-resistant cell line to validate that this compound's efficacy is mediated through BRAF.[8]

Materials:

  • A375 melanoma cell line (ATCC)

  • High-fidelity SpCas9 expression plasmid

  • sgRNA expression plasmid (targeting BRAF near L505)

  • Single-stranded oligodeoxynucleotide (ssODN) HDR template (containing the L505H mutation and a silent PAM mutation)

  • Lipofectamine 3000 (Thermo Fisher)

  • Puromycin (B1679871)

Procedure:

  • sgRNA Design: Design an sgRNA targeting the BRAF locus as close as possible to the L505 codon. Ensure the protospacer adjacent motif (PAM) is present.

  • HDR Template Design: Synthesize a 120-200 nucleotide ssODN. It should contain the desired L505H mutation and at least one silent mutation in the PAM sequence to prevent re-cutting by Cas9 after successful editing.[8]

  • Transfection: Co-transfect A375 cells with the Cas9 plasmid, sgRNA plasmid, and the ssODN HDR template using Lipofectamine 3000 according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, dilute the cell population to a concentration of a single cell per well in 96-well plates to isolate and expand clonal populations.

  • Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the targeted BRAF region and perform Sanger sequencing to confirm the presence of the L505H mutation.

    • Western Blot: Confirm that the total BRAF protein expression levels are comparable between the wild-type and the edited cell lines.

Cell Viability Assay for IC₅₀ Determination

This protocol measures the dose-dependent effect of this compound on the viability of wild-type and CRISPR-edited cells.

Materials:

  • A375 (WT) and A375-BRAF-RESCUE (L505H) cells

  • This compound and Vemurafenib

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well into 96-well plates for both WT and rescue cell lines. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and Vemurafenib. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control wells. Plot the normalized values against the log of the drug concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ value for each compound in each cell line.

The expected outcome is a significant rightward shift in the dose-response curve and a much higher IC₅₀ value for this compound in the A375-BRAF-RESCUE cells compared to the parental A375 cells, confirming the on-target effect.

References

Comparative Analysis: LTURM 36 and Duvelisib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of LTURM 36 and duvelisib (B560053) is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their mechanisms of action, preclinical data, and clinical profiles, supported by experimental methodologies.

Introduction

Both this compound and duvelisib are inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] While both molecules target this pathway, they exhibit distinct isoform selectivity, which may translate to differences in their therapeutic applications and side effect profiles. Duvelisib is a clinically approved drug for certain hematologic malignancies, whereas this compound is a compound with published preclinical data.[2][3]

Mechanism of Action

Duvelisib is an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K.[1][2] These isoforms are primarily expressed in hematopoietic cells.[4] PI3K-δ is crucial for B-cell receptor signaling, while PI3K-γ is involved in chemokine signaling and the inflammatory response in T-cells and myeloid cells.[1][5] By inhibiting both, duvelisib not only directly targets malignant B-cells but also modulates the tumor microenvironment.[5]

This compound is a PI3K inhibitor with potent activity against the PI3K-δ isoform and, to a lesser extent, the PI3K-β isoform.[3] The PI3K-β isoform is more broadly expressed and has been implicated in certain solid tumors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a key regulator of cell growth and survival. Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT and mTOR.[1] Both this compound and duvelisib inhibit this initial phosphorylation step, albeit through different PI3K isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation LTURM36 This compound (PI3Kδ, PI3Kβ) LTURM36->PI3K Duvelisib Duvelisib (PI3Kδ, PI3Kγ) Duvelisib->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and duvelisib.

Preclinical and Clinical Data Comparison

A direct head-to-head clinical comparison is not possible due to the different developmental stages of these two compounds. However, available data on their potency and clinical efficacy are summarized below.

In Vitro Potency
CompoundTarget IsoformsIC50 ValuesReference(s)
This compound PI3Kδ0.64 µM[3]
PI3Kβ5.0 µM[3]
Duvelisib PI3KδNot specified in provided results
PI3KγNot specified in provided results

IC50: The half-maximal inhibitory concentration.

Clinical Efficacy and Safety of Duvelisib

Duvelisib has been evaluated in several clinical trials for hematologic malignancies.

Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

In the Phase 3 DUO trial, duvelisib was compared to ofatumumab in patients with relapsed or refractory CLL/SLL.[6] The trial met its primary endpoint, demonstrating a significant improvement in progression-free survival (PFS) for patients treated with duvelisib.[6]

MetricDuvelisib (n=160)Ofatumumab (n=159)Hazard Ratio (95% CI)p-valueReference(s)
Median PFS13.3 months9.9 months0.52 (0.39-0.69)<0.0001[6]
Overall Response Rate (ORR)74%45%N/A<0.0001[6]

Follicular Lymphoma (FL)

Duvelisib received accelerated approval for relapsed or refractory FL based on the Phase 2 DYNAMO study.[7][8] However, this indication was later voluntarily withdrawn in the United States.[9] In a Phase 2 study in Chinese patients with relapsed/refractory FL, duvelisib demonstrated an overall response rate of 83% as determined by an independent review committee.[10]

Safety Profile of Duvelisib

Duvelisib is associated with a number of serious side effects, some of which carry a boxed warning.[11][12] These include:

  • Infections: Serious and sometimes fatal infections have been reported.[13]

  • Diarrhea or Colitis: Severe and potentially fatal diarrhea or colitis can occur.[13]

  • Cutaneous Reactions: Serious skin reactions have been observed.[13]

  • Pneumonitis: Inflammation of the lungs can be a serious side effect.[12]

  • Hepatotoxicity: Elevated liver enzymes have been reported.[14]

The most common adverse reactions include diarrhea or colitis, neutropenia, rash, fatigue, fever, cough, and nausea.[15]

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay is used to determine the IC50 values of a compound against different PI3K isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of test compound (e.g., this compound, duvelisib) Incubation Incubate compound with reaction mixture in 384-well plate Compound_Dilution->Incubation Enzyme_Prep Prepare reaction mixture: Recombinant PI3K isoform, PIP2 substrate, ATP Enzyme_Prep->Incubation Reaction_Stop Stop kinase reaction Incubation->Reaction_Stop Detection Add detection reagent (e.g., ADP-Glo™) Reaction_Stop->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Figure 2: General workflow for an in vitro PI3K kinase assay.

Methodology:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.[16]

  • Assay Plate Preparation: The diluted compound, recombinant human PI3K isoforms, the lipid substrate PIP2, and ATP are added to the wells of a 384-well plate.[16]

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period, typically at room temperature.[16]

  • Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay kit, is added. This assay measures the amount of ADP produced, which is inversely proportional to the PI3K activity.[16]

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[16]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: A detergent reagent is added to solubilize the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Phospho-AKT

This technique is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT.[17]

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[18]

  • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.[18]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).[18]

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-p-Akt Ser473).[18][19] Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The membrane can be stripped and re-probed for total AKT as a loading control.[18]

Conclusion

This compound and duvelisib are both inhibitors of the PI3K pathway with distinct isoform selectivity profiles. Duvelisib, a dual PI3K-δ/γ inhibitor, has demonstrated clinical efficacy in hematologic malignancies, although it is associated with a significant toxicity profile.[6][20] this compound, a PI3K-δ/β inhibitor, has shown in vitro potency, but its clinical potential remains to be elucidated.[3] The differential targeting of PI3K isoforms (β vs. γ) may lead to different efficacy and safety profiles, particularly concerning the impact on the tumor microenvironment and potential for off-target effects. Further preclinical and clinical studies of this compound are necessary to fully understand its therapeutic potential in comparison to established PI3K inhibitors like duvelisib.

References

The Synergistic Power of LTURM 36 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct clinical or preclinical data on a compound specifically named "LTURM 36" is not publicly available, extensive research into its designated class—Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors—reveals a significant potential for synergistic effects when combined with traditional chemotherapy agents. This guide provides a comprehensive comparison of the synergistic efficacy of PI3Kδ inhibitors with various chemotherapies, drawing upon available experimental data for this class of compounds as a proxy for this compound. The focus is on providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to inform further research and drug development.

Quantitative Analysis of Synergistic Efficacy

The synergy between PI3Kδ inhibitors and chemotherapy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction. The following tables summarize key findings from preclinical studies on the combination of PI3Kδ inhibitors with various chemotherapy drugs.

PI3Kδ Inhibitor Chemotherapy Agent Cancer Type Key Findings Reference
Idelalisib (CAL-101)Bendamustine (B91647)Chronic Lymphocytic Leukemia (CLL)Synergistic cytotoxicity observed in primary CLL lymphocytes. The combination led to a significant increase in apoptosis (13% to 49%) compared to single-agent treatment.[1][1][2]
Idelalisib (CAL-101)BendamustineChronic Lymphocytic Leukemia (CLL)Combination Index (CI) values were consistently less than 1, confirming synergy.[1][1]
Duvelisib (B560053) (IPI-145)DexamethasoneHematologic MalignanciesIn vitro synergy was observed, leading to significant inhibition of lymphoma tumor growth in preclinical xenograft models compared to either agent alone.[3][3]
Duvelisib (IPI-145)VenetoclaxHematologic MalignanciesPreclinical data demonstrated synergy, providing a rationale for clinical trials of the combination.[3][3]
Duvelisib (IPI-145)IbrutinibHematologic MalignanciesIn vitro studies showed synergistic effects in inhibiting the growth of lymphoma cells.[3][3]

Clinical Efficacy of PI3Kδ Inhibitors in Combination Therapy

Clinical trials have further substantiated the benefits of combining PI3Kδ inhibitors with chemotherapy and other targeted agents.

PI3Kδ Inhibitor Combination Agents Cancer Type Clinical Trial Phase Key Outcomes Reference
IdelalisibBendamustine and RituximabRelapsed/Refractory CLLPhase IIISignificantly increased progression-free survival (23.1 months vs. 11.1 months for BR alone) and overall survival.[4][5][4][5]
DuvelisibFludarabine, Cyclophosphamide, and Rituximab (FCR)Frontline CLL (younger patients)Phase Ib/IIHigh overall response rate of 88%, with 56% achieving complete response.[6][6]
DuvelisibOfatumumabRelapsed/Refractory CLL/SLLPhase IIIExtended progression-free survival to a median of 13.3 months compared to 9.9 months with ofatumumab alone.[7][7]
DuvelisibRomidepsinRelapsed/Refractory Peripheral T-cell LymphomaPhase IIEncouraging overall response rate of over 50%, with complete responses in about one-third of patients.[8][9][8][9]
DuvelisibVenetoclaxRelapsed/Refractory CLLPhase IIHigh overall response rate of 97% with a complete response rate of 62%.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the synergistic studies of PI3Kδ inhibitors and chemotherapy.

Cell Viability and Synergy Analysis (e.g., MTT or CellTiter-Glo® Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Drug Treatment: Cells are treated with serial dilutions of the PI3Kδ inhibitor, the chemotherapeutic agent, and their combination at various ratios. A vehicle control (e.g., DMSO) is also included, ensuring the final solvent concentration is consistent across all wells and does not exceed 0.1%.[11]

  • Incubation: Plates are incubated for a specified period, typically 72 hours.[11]

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay, which involves the addition of MTT solution followed by a solubilization solution to measure formazan (B1609692) crystal formation, or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using software like CalcuSyn or CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][13]

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Culture and Treatment: Cells are seeded in 6-well plates and cultured until they reach 70-80% confluency. They are then treated with the PI3Kδ inhibitor, chemotherapy agent, or the combination for a specified duration.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, γH2AX).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway of PI3Kδ Inhibition and Chemotherapy Synergy

The synergistic effect of PI3Kδ inhibitors and chemotherapy, particularly alkylating agents like bendamustine, is understood to involve the amplification of the DNA damage response.

PI3K_Chemo_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Generates AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Phosphorylation Survival Cell Survival & Proliferation pAKT->Survival Promotes DNA_Damage DNA Damage pAKT->DNA_Damage Inhibits Repair ATM ATM Chemo Chemotherapy (e.g., Bendamustine) Chemo->DNA_Damage Induces DNA_Damage->ATM gH2AX γH2AX DNA_Damage->gH2AX Marks pATM p-ATM ATM->pATM Phosphorylation Chk2 Chk2 pATM->Chk2 pChk2 p-Chk2 Chk2->pChk2 Phosphorylation p53 p53 pChk2->p53 pp53 p-p53 p53->pp53 Phosphorylation Apoptosis Apoptosis pp53->Apoptosis Induces gH2AX->Apoptosis Contributes to LTURM36 This compound (PI3Kδ Inhibitor) LTURM36->PI3Kd Inhibits Synergy_Workflow start Start: Cancer Cell Line Culture treatment Treatment with: - this compound (PI3Kδi) - Chemotherapy - Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-AKT, p-ERK, γH2AX) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis synergy_calc Synergy Calculation (Combination Index) viability->synergy_calc invivo In Vivo Xenograft Model (Tumor Growth Inhibition) synergy_calc->invivo western->invivo apoptosis->invivo end End: Data Analysis & Conclusion invivo->end

References

Navigating Synergistic Inhibition: A Comparative Guide to PI3Kδ/mTOR Pathway Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of molecules targeting the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR) pathways represents a promising strategy in oncology, particularly in hematological malignancies. This guide provides a comparative analysis of the preclinical evidence supporting the synergistic interaction between PI3Kδ inhibitors and mTOR inhibitors. Due to the limited public data on a specific molecule designated "LTURM 36," this guide will proceed under the working hypothesis that "this compound" is a representative PI3Kδ inhibitor. Where direct experimental data for a PI3Kδ-specific inhibitor in combination with an mTOR inhibitor is not available, data from pan-PI3K inhibitors with significant PI3Kδ activity or dual PI3K/mTOR inhibitors will be used as a surrogate to illustrate the principles of this therapeutic approach. Preclinical data supports the combination of the PI3Kδ inhibitor idelalisib (B1684644) with the mTOR inhibitor temsirolimus[1].

Rationale for Combination Therapy

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers[1][2][3]. While mTOR inhibitors, such as the rapalog everolimus (B549166), have shown clinical activity, their efficacy can be limited by a feedback activation of Akt signaling, which promotes cell survival[4].

The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and signaling[2]. Inhibitors targeting PI3Kδ, such as idelalisib, have demonstrated efficacy in B-cell malignancies[5][6]. Combining a PI3Kδ inhibitor with an mTOR inhibitor offers a dual-pronged attack on this critical cancer signaling network. This combination is hypothesized to provide a more complete and sustained inhibition of the pathway, potentially overcoming the resistance mechanisms associated with mTOR inhibitor monotherapy and leading to synergistic anti-tumor effects[1][4].

Preclinical Performance: A Comparative Analysis

In Vitro Synergistic Activity

The synergistic effect of combining PI3K and mTOR inhibition has been demonstrated in various cancer cell lines. The combination of a PI3K inhibitor with an mTOR inhibitor has been shown to synergistically inhibit cell growth compared to either agent alone[7]. This effect is often quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy.

For instance, studies combining the dual PI3K/mTOR inhibitor dactolisib (B1683976) (BEZ235) with the mTORC1 inhibitor temsirolimus (B1684623) have shown synergistic inhibition of cell growth in endometrial cancer cell lines. This combination was found to more effectively block signaling through the PI3K/Akt/mTOR pathway than either drug alone[7].

Cell LineDrug CombinationEffectCombination Index (CI)Reference
HEC-1A (Endometrial Cancer)Temsirolimus + BEZ235Synergistic Growth Inhibition< 1[7]
KLE (Endometrial Cancer)Temsirolimus + ZSTK474 (pan-PI3K inhibitor)Synergistic Growth Inhibition< 1[7]

Table 1: In Vitro Synergistic Effects of PI3K and mTOR Inhibitor Combinations. This table summarizes the synergistic growth inhibition observed when combining PI3K and mTOR inhibitors in cancer cell lines.

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models have further substantiated the benefit of combining PI3K and mTOR inhibition. The combination of the allosteric mTOR inhibitor RAD001 (everolimus) and the dual PI3K/mTOR kinase inhibitor PI-103 showed greater anti-tumor activity in human ovarian and prostate cancer xenograft models than either single agent[4]. This enhanced in vivo efficacy is attributed to a more sustained inhibition of the PI3K/Akt/mTOR pathway[4].

Tumor ModelDrug CombinationOutcomeReference
A2780 Ovarian Cancer XenograftRAD001 + PI-103Significantly reduced tumor growth compared to single agents[4]
PC3 Prostate Cancer XenograftRAD001 + PI-103Significantly reduced tumor growth compared to single agents[4]

Table 2: In Vivo Efficacy of PI3K and mTOR Inhibitor Combinations. This table highlights the enhanced anti-tumor activity of combination therapy in preclinical animal models.

Signaling Pathway Interactions

The synergistic effect of combining PI3Kδ and mTOR inhibitors stems from their complementary impact on the PI3K/Akt/mTOR signaling pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ (Target of this compound) RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PI3K_delta->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 (Target of mTOR inhibitors) Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->fourEBP1 S6K1->RTK Feedback Inhibition Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth fourEBP1->Cell_Growth Inhibits translation Feedback Negative Feedback mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Full Activation

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition. This diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by a PI3Kδ inhibitor ("this compound") and an mTOR inhibitor.

An mTORC1 inhibitor like everolimus primarily blocks the downstream signaling of mTORC1 to p70S6K and 4E-BP1, thereby inhibiting protein synthesis and cell growth. However, this can lead to a feedback activation of Akt via disruption of the S6K1-mediated negative feedback loop to the insulin (B600854) receptor substrate (IRS). The combination with a PI3Kδ inhibitor blocks the pathway upstream of Akt, preventing this feedback activation and resulting in a more comprehensive shutdown of the entire signaling cascade[4].

Furthermore, there is evidence of crosstalk between the IL-36 signaling pathway and the mTOR pathway. IL-36β has been shown to activate mTORC1 in CD8+ T cells in a PI3K/Akt-dependent manner. This suggests that in certain immune-related contexts, modulating the IL-36 pathway could have downstream effects on mTOR signaling, although the therapeutic implications of combining direct inhibitors of both pathways are yet to be explored.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PI3K and mTOR inhibitor combinations.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of drug combinations on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours.

  • Drug Treatment: A serial dilution of the PI3Kδ inhibitor, the mTOR inhibitor, and their combination is prepared in culture medium. The medium in the wells is replaced with 100 µL of the drug-containing medium. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) for the combination are calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1)[8].

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Drugs (Single agents & combination) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (IC50, CI) G->H

Figure 2: Workflow for MTT Cell Viability Assay. This diagram outlines the key steps in performing an MTT assay to assess the impact of drug combinations on cell viability.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to examine the effect of drug combinations on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the PI3Kδ inhibitor, the mTOR inhibitor, or their combination at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and boiled. The samples are then loaded onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, S6K, 4E-BP1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (ECL) E->F G 7. Densitometry Analysis F->G

Figure 3: Workflow for Western Blot Analysis. This diagram shows the main steps involved in Western blot analysis to measure changes in protein phosphorylation.

Conclusion

The combination of a PI3Kδ inhibitor with an mTOR inhibitor presents a compelling therapeutic strategy, particularly for hematological malignancies where the PI3Kδ isoform is a key driver. Preclinical evidence, largely from studies on pan-PI3K and dual PI3K/mTOR inhibitors, strongly suggests the potential for synergistic anti-tumor activity by overcoming the feedback mechanisms that limit the efficacy of mTOR inhibitor monotherapy. Further preclinical studies with direct, quantitative comparisons of PI3Kδ-specific inhibitor combinations against standard-of-care and other emerging therapies are warranted to fully elucidate their clinical potential. The connection between the IL-36 and mTOR pathways also opens a new avenue for research into novel combination therapies in immuno-oncology.

References

Head-to-Head Comparison: LTURM 36 and Other Benzoxazines in a Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a head-to-head comparison of LTURM 36 with other benzoxazine-containing molecules. It is critical to note at the outset that initial assumptions about the nature of this compound can be misleading. Unlike the well-known benzoxazine (B1645224) monomers that polymerize into high-performance thermosetting resins, this compound is a bioactive small molecule with specific pharmacological activity. Therefore, this comparison will focus on the biological and medicinal chemistry aspects of these compounds, rather than their material properties.

Understanding this compound: A PI3K Inhibitor

This compound is chemically identified as 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one. It is not a polymer precursor but a potent inhibitor of Phosphoinositide 3-kinase (PI3K), with particular activity against the PI3Kδ and PI3Kβ isoforms. Its primary application lies in the field of anticancer research. This distinction is crucial, as a comparison with benzoxazine resins on metrics such as thermal stability or mechanical strength would be irrelevant.

The benzoxazine scaffold, however, is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Therefore, a more meaningful comparison for this compound involves examining it alongside other benzoxazine derivatives that exhibit pharmacological effects.

Comparative Analysis of Bioactive Benzoxazine Derivatives

The benzoxazine core is found in molecules with a wide range of biological activities, from antimicrobial to anticancer agents.[1][3][4] The following table summarizes a selection of these, placing this compound in the context of other pharmacologically relevant benzoxazines.

Compound/Derivative Class Primary Biological Activity Therapeutic Target/Mechanism of Action Reported Applications
This compound AnticancerPI3Kδ and PI3Kβ inhibitorPreclinical anticancer research
BONC-013 AnticancerTopoisomerase I poisonPreclinical anticancer research
Etifoxine Anxiolytic, AnticonvulsantGABA-A receptor modulatorTreatment of anxiety disorders
Apararenone AntihypertensiveMineralocorticoid receptor antagonistTreatment of hypertension
Elbasvir AntiviralHCV NS5A inhibitorTreatment of Hepatitis C
Tyrosine-derived Benzoxazines AnticancerNot fully elucidatedPreclinical breast cancer models[2]
Various 1,3-Benzoxazine derivatives Antimicrobial, AntifungalVarious, often membrane disruptionResearch into new antimicrobial agents[4]

Head-to-Head Functional Comparison: this compound vs. GDC-0941 (Pictilisib)

To provide a more direct performance comparison, we will examine this compound against another well-characterized PI3K inhibitor, GDC-0941 (Pictilisib). While GDC-0941 is not a benzoxazine, this comparison is highly relevant for researchers in oncology and drug development as it contrasts two molecules with the same therapeutic target class.

Parameter This compound GDC-0941 (Pictilisib)
Chemical Name 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)piperazin-1-yl]methyl]-4-morpholinothieno[3,2-d]pyrimidine
Molecular Formula C22H18N2O3C23H27N7O3S2
Molecular Weight 358.39 g/mol 513.64 g/mol
Primary Target PI3Kδ, PI3KβPan-Class I PI3K (α, β, δ, γ)
IC50 Values PI3Kδ: 0.64 µM, PI3Kβ: 5.0 µMPI3Kα/δ: 3 nM, PI3Kβ: 33 nM, PI3Kγ: 75 nM[5]
Mechanism of Action ATP-competitive inhibition of PI3KATP-competitive inhibition of PI3K[6]
Reported Biological Effects Anticancer activity in renal cancer cell linesInduces autophagy and apoptosis; inhibits proliferation in various cancer cell lines[7]
Development Stage PreclinicalPhase II Clinical Trials[7]

Experimental Protocols

PI3K Enzyme Activity Assay (for IC50 determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PI3K isoforms.

  • Reagents and Materials :

    • Recombinant human PI3K isoforms (α, β, δ, γ).

    • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2).

    • Substrate: Phosphatidylinositol (PI).

    • ATP (radiolabeled [γ-33P]-ATP or for use with luminescence-based kits).

    • Test compounds (this compound, GDC-0941) dissolved in DMSO.

    • Detection reagent (e.g., Kinase-Glo for luminescence or SPA beads for radioactivity).[8]

    • Microplate reader (luminescence or scintillation counter).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase buffer, PI substrate, and the diluted test compound.

    • Initiate the reaction by adding the specific PI3K enzyme isoform and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (luminescence) or the phosphorylated product (radioactivity).

    • Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This protocol measures the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials :

    • Cancer cell lines (e.g., renal cancer cells, breast cancer cell lines like MDA-MB-361).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo).

    • Microplate reader (spectrophotometer or luminometer).

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

PI3K_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> This compound This compound AKT AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival Cell Survival Proliferation Proliferation Growth Growth PIP3->AKT Activates Downstream Effectors->Cell Survival Downstream Effectors->Proliferation Downstream Effectors->Growth

Caption: PI3K Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Assay Enzyme Assay Cell Proliferation Assay Cell Proliferation Assay Enzyme Assay->Cell Proliferation Assay Determine GI50 Western Blot Western Blot Cell Proliferation Assay->Western Blot Confirm target engagement Xenograft Model Xenograft Model Western Blot->Xenograft Model Evaluate in vivo efficacy Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies

Caption: General Workflow for Bioactive Compound Evaluation.

References

Validating Kinase Inhibitor Specificity: A Comparative Guide on LTURM 36 and DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific kinase inhibitors is crucial for effective therapeutic strategies and minimizing off-target effects. This guide provides a framework for validating the specificity of a kinase inhibitor, using LTURM 36, a known PI3K inhibitor, as a case study and comparing its profile to well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors. A key challenge in kinase inhibitor development is ensuring selectivity, especially among structurally related kinases such as those in the PI3K-like kinase (PIKK) family, which includes DNA-PK, mTOR, ATM, and ATR.[1][2][3]

Comparative Kinase Inhibition Profiles

To objectively assess specificity, it is essential to compare the half-maximal inhibitory concentrations (IC50) of a compound against the intended target versus a panel of related kinases. The following tables summarize the in vitro potency and selectivity of this compound and several prominent DNA-PK inhibitors.

Table 1: In Vitro Profile of the PI3K Inhibitor this compound

CompoundTargetIC50 (µM)
This compoundPI3Kδ0.64
PI3Kβ5.0
DNA-PK Data Not Available

Data compiled from publicly available sources.

Table 2: In Vitro Potency and Selectivity of Known DNA-PK Inhibitors

InhibitorDNA-PK IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Notes
LTURM34 34>500058008500-170-fold more selective for DNA-PK over PI3K.[1][4]
NU7441 145000--1700Over 100-fold selective for DNA-PK over PI3K and mTOR.[5][6]
AZD7648 0.6>90-fold selectivity>90-fold selectivity>90-fold selectivity>100-fold selectivityHighly potent and selective over a panel of 396 kinases.[2][3][7]
M3814 (Peposertib) <3>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivityPotent and selective, currently in clinical trials.[8][9]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a kinase inhibitor like this compound against DNA-PK, a combination of biochemical and cellular assays is essential.

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of the test compound against DNA-PK and a panel of other kinases (e.g., PI3K isoforms, mTOR, ATM, ATR).

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Materials:

    • Recombinant human DNA-PK enzyme.[10]

    • DNA-PK peptide substrate.[10]

    • Activated DNA (e.g., calf thymus DNA).[11]

    • ATP at a concentration close to its Km value (typically 15-20 µM for DNA-PK).[11]

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay reagents (Promega).[12]

  • Procedure:

    • Prepare a reaction mixture containing the DNA-PK enzyme, peptide substrate, and activated DNA in a kinase reaction buffer.

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents, which involves converting the generated ADP to ATP and then measuring light output via a luciferase reaction.[12]

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can engage and inhibit its target within a cellular context.

Objective: To assess the ability of the inhibitor to block the autophosphorylation of DNA-PK at a key site (Serine 2056) in response to DNA damage.

Methodology:

  • Materials:

    • Human cancer cell line (e.g., HeLa or A549).

    • Test compound and positive control DNA-PK inhibitor (e.g., AZD7648).

    • DNA-damaging agent (e.g., Etoposide or ionizing radiation).

    • Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs.

    • HRP-conjugated secondary antibody and chemiluminescence substrate.

  • Procedure:

    • Culture cells and pre-treat with various concentrations of the test compound for 1-2 hours.

    • Induce DNA double-strand breaks by treating with a DNA-damaging agent.

    • Lyse the cells and separate the proteins using SDS-PAGE.

    • Transfer proteins to a membrane and perform a Western blot using the specified primary and secondary antibodies.

    • Quantify the band intensities to determine the ratio of phosphorylated DNA-PK to total DNA-PK. A reduction in this ratio indicates target engagement and inhibition.[13]

Cellular Functional Assay (NHEJ Reporter Assay)

This assay measures the functional consequence of DNA-PK inhibition on its primary repair pathway, Non-Homologous End Joining (NHEJ).

Objective: To determine if the inhibitor can block the NHEJ pathway in living cells.

Methodology:

  • Materials:

    • A human cell line (e.g., U2OS) stably transfected with an NHEJ reporter plasmid. This plasmid typically contains a fluorescent protein gene (e.g., GFP) disrupted by a recognition site for a specific endonuclease (e.g., I-SceI).

    • An expression vector for the I-SceI endonuclease.

    • Test compound.

  • Procedure:

    • Co-transfect the cells with the I-SceI expression vector. The endonuclease will create a double-strand break in the reporter plasmid.

    • Treat the cells with various concentrations of the test compound.

    • If DNA-PK is active, the NHEJ pathway will repair the break, often leading to a functional, expressed fluorescent protein.

    • Incubate for 48-72 hours.

    • Harvest the cells and analyze the percentage of GFP-positive cells using flow cytometry. A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates a functional inhibition of the NHEJ pathway.[14]

Mandatory Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for validating inhibitor specificity.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway DSB DSB Ku Ku70/80 DSB->Ku Binds to DNA ends DNAPKcs_inactive DNA-PKcs (inactive) Ku->DNAPKcs_inactive Recruits DNAPKcs_active DNA-PKcs (active) p-Ser2056 DNAPKcs_inactive->DNAPKcs_active Autophosphorylation Artemis Artemis DNAPKcs_active->Artemis Phosphorylates & Activates LigIV_XRCC4 Ligase IV / XRCC4 DNAPKcs_active->LigIV_XRCC4 Recruits Artemis->LigIV_XRCC4 Repair DNA Repair LigIV_XRCC4->Repair Ligation Inhibitor DNA-PK Inhibitor (e.g., AZD7648) Inhibitor->DNAPKcs_active Inhibits

Caption: DNA-PK signaling in the Non-Homologous End Joining (NHEJ) pathway.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_conclusion Validation KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) SelectivityPanel Kinase Selectivity Panel (>100 Kinases) KinaseAssay->SelectivityPanel IC50_determination Determine IC50 Values SelectivityPanel->IC50_determination SpecificityProfile Analyze Specificity Profile IC50_determination->SpecificityProfile TargetEngagement Target Engagement Assay (p-DNA-PK Western Blot) Cellular_IC50 Confirm On-Target Effect & Cellular Potency TargetEngagement->Cellular_IC50 FunctionalAssay Functional Assay (NHEJ Reporter / Clonogenic) FunctionalAssay->Cellular_IC50 Cellular_IC50->SpecificityProfile

Caption: Experimental workflow for validating kinase inhibitor specificity.

Conclusion

The available data identifies this compound as a PI3Kδ/β inhibitor. Crucially, there is no publicly available information on its activity against DNA-PK. For researchers considering this compound in studies where DNA-PK signaling is relevant, it is imperative to experimentally determine its specificity using the protocols outlined in this guide. The comparison with highly selective DNA-PK inhibitors like LTURM34, NU7441, and AZD7648 provides a benchmark for what constitutes a specific inhibitor of this critical DNA repair kinase. This comparative approach and rigorous experimental validation are essential for the accurate interpretation of research findings and the successful development of targeted therapies.

References

A Comparative Analysis of the Cross-Reactivity Profile of the Novel Kinase LTURM 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a kinase specifically named "LTURM 36" is not available in the public scientific literature. This guide has been generated as a template to illustrate how the cross-reactivity of a novel kinase inhibitor would be assessed and presented. The data and specific kinase names used herein are for illustrative purposes only. "this compound" will be referred to as "Kinase X," and its hypothetical inhibitor as "Inhibitor Y."

The development of selective kinase inhibitors is a significant challenge in drug discovery due to the highly conserved nature of the ATP-binding pocket across the kinome.[1] Off-target effects can lead to toxicity or unexpected therapeutic outcomes.[2][3] Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial. This guide provides a comparative overview of the cross-reactivity of Inhibitor Y, a potent inhibitor of the novel Kinase X, against a panel of related and unrelated kinases.

Biochemical Selectivity Profile of Inhibitor Y

To ascertain the selectivity of Inhibitor Y, its inhibitory activity was assessed against a panel of 95 kinases representing various branches of the human kinome. The half-maximal inhibitory concentration (IC50) was determined for each kinase.

Data Summary:

The following table summarizes the IC50 values of Inhibitor Y against Kinase X and a selection of off-target kinases. A higher IC50 value indicates weaker inhibition and thus, greater selectivity for the primary target, Kinase X.

Kinase TargetFamilyIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X (Hypothetical Family) 1.2 1
Kinase ATK850708
Kinase BCMGC>10,000>8,333
Kinase CAGC1,2001,000
Kinase DCAMK>10,000>8,333
Kinase ETKL450375
Kinase FSTE2,3001,917
Kinase GTK980817
Kinase HAGC>10,000>8,333
Kinase ICMGC7,6006,333

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family; CAMK: Calcium/calmodulin-dependent protein kinase; TKL: Tyrosine kinase-like; STE: Serine/Threonine Kinase.

Interpretation:

Inhibitor Y demonstrates high potency against its intended target, Kinase X, with an IC50 of 1.2 nM. The compound exhibits a favorable selectivity profile, with significantly higher IC50 values for all tested off-target kinases. The fold selectivity, calculated by dividing the off-target IC50 by the on-target IC50, is greater than 375-fold for all kinases shown. For several kinases, no significant inhibition was observed at the highest tested concentration (10,000 nM). This data suggests that Inhibitor Y is a highly selective inhibitor of Kinase X in a biochemical context.

Experimental Methodologies

In Vitro Kinase Inhibition Assay (Biochemical Assay)

The primary method for determining the selectivity of a kinase inhibitor is through in vitro biochemical assays.[2][4] These assays measure the direct inhibition of kinase activity on a substrate.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Compound Preparation: Inhibitor Y was serially diluted in 100% DMSO to create a 10-point concentration curve.

  • Reaction Setup: The kinase reaction was performed in a 384-well plate format. Each well contained the specific kinase, its corresponding substrate, and ATP at its Km concentration.

  • Incubation: The kinase and inhibitor were pre-incubated for 15 minutes at room temperature. The reaction was initiated by the addition of the ATP and substrate mixture and allowed to proceed for 2 hours.[1]

  • ADP Detection:

    • ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 30 minutes.

    • Kinase Detection Reagent was then added to convert the generated ADP back to ATP, which drives a luciferase-based reaction, producing a luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: The raw data was normalized to controls (no enzyme for 0% activity and DMSO vehicle for 100% activity). IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Visualizations

Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the potential biological implications of cross-reactivity, the following diagrams have been generated.

G Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Inhibitor Y (10-point dilution) Assay Incubate Kinase, Inhibitor Y, Substrate, ATP Compound->Assay KinasePanel Kinase Panel (95 kinases) KinasePanel->Assay Reagents Substrate & ATP Reagents->Assay Detection ADP-Glo™ Luminescence Detection Assay->Detection Normalization Normalize to Controls Detection->Normalization CurveFit Dose-Response Curve Fitting Normalization->CurveFit IC50 Calculate IC50 Values CurveFit->IC50 Selectivity Determine Fold Selectivity IC50->Selectivity

Caption: Workflow for determining kinase inhibitor selectivity.

G Hypothetical Signaling Pathway of Kinase X cluster_upstream cluster_pathway cluster_downstream GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate1 Substrate A KinaseX->Substrate1 Phosphorylates Substrate2 Substrate B KinaseX->Substrate2 Phosphorylates Proliferation Cell Proliferation Substrate1->Proliferation Survival Cell Survival Substrate2->Survival InhibitorY Inhibitor Y InhibitorY->KinaseX Inhibits OffTarget Off-Target Kinase E InhibitorY->OffTarget Weakly Inhibits

Caption: Hypothetical signaling pathway for Kinase X.

Cell-Based Secondary Assays

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context.[5][6] They can help confirm on-target engagement and reveal potential off-target effects in a cellular environment.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of Inhibitor Y to block the phosphorylation of a known downstream substrate of Kinase X in intact cells.

  • Cell Culture: Cells endogenously expressing Kinase X are cultured to ~80% confluency.

  • Inhibitor Treatment: Cells are treated with varying concentrations of Inhibitor Y for 2 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific to the phosphorylated form of Substrate A (a known downstream target of Kinase X).

    • A loading control (e.g., total Substrate A or a housekeeping protein) is also probed to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. A dose-dependent decrease in the phosphorylated substrate signal indicates on-target activity of the inhibitor.

The comprehensive analysis, combining a broad biochemical screen with cell-based validation, indicates that Inhibitor Y is a highly potent and selective inhibitor of Kinase X. The minimal cross-reactivity observed against a large panel of kinases suggests a low potential for off-target effects, making Inhibitor Y a promising candidate for further preclinical development. Future studies should aim to confirm these findings in in vivo models to fully characterize its therapeutic potential and safety profile.

References

Benchmarking LTURM 36: A Comparative Guide to Pan-PI3K Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational PI3K inhibitor LTURM 36 against established pan-PI3K inhibitors: Copanlisib, Buparlisib (B177719), and Pictilisib. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer research.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in a wide range of human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, γ, and δ), represent a significant class of anticancer agents. This guide focuses on comparing the biochemical and cellular activities of this compound with other well-characterized pan-PI3K inhibitors.

Biochemical Potency and Isoform Selectivity

The efficacy and potential toxicity of a PI3K inhibitor are largely determined by its potency and selectivity against the different Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

While comprehensive isoform selectivity data for this compound is not publicly available, it has been identified as an inhibitor of PI3Kδ and PI3Kβ.[1][2] In contrast, Copanlisib, Buparlisib, and Pictilisib have been extensively characterized against all four Class I isoforms.

InhibitorPI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)
This compound Data not available5.0 µM[1][2]Data not available0.64 µM[1][2]
Copanlisib 0.5 nM[3][4]3.7 nM[3][4]6.4 nM[3][4]0.7 nM[3][4]
Buparlisib 52 nM[5]166 nM[5]262 nM[5]116 nM[5]
Pictilisib 3 nM[6][7][8]33 nM[6][7][8]75 nM[6][7][8]3 nM[6][7][8]

Table 1: Biochemical Potency of PI3K Inhibitors against Class I PI3K Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective PI3K isoform by 50%.

Anti-proliferative Activity in Cancer Cell Lines

The cellular efficacy of a PI3K inhibitor is determined by its ability to inhibit the proliferation of cancer cells. The following table summarizes the anti-proliferative activity (IC50) of the compared inhibitors in various cancer cell lines. It is important to note that direct comparative anti-proliferative data for this compound across a wide panel of cell lines is limited, with its activity noted in a renal cancer cell line.[9][10]

InhibitorCell LineCancer TypeAnti-proliferative IC50
This compound A498Renal CancerActivity reported, specific IC50 not available[9][10]
Copanlisib Multiple Cell LinesVarious< 10 nM in sensitive lines[3][4]
Buparlisib U87Glioblastoma1.17 µM[11]
P3Glioblastoma0.84 µM[11]
Sarcoma Cell LinesSarcomaMedian IC50 of 1.1 µM[12]
Pictilisib U87MGGlioblastoma0.95 µM[6]
A2780Ovarian Cancer0.14 µM[6]
PC3Prostate Cancer0.28 µM[6]
MDA-MB-361Breast Cancer0.72 µM[6]

Table 2: Anti-proliferative Activity of PI3K Inhibitors in Selected Cancer Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the cancer cell line by 50%.

Signaling Pathway and Experimental Visualizations

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to evaluate them.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pan_PI3K pan-PI3K Inhibitors (e.g., this compound) Pan_PI3K->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.

Experimental_Workflow Generalized Experimental Workflow for PI3K Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (IC50 determination) CellViability Cell Viability/Proliferation (e.g., MTT/SRB Assay) KinaseAssay->CellViability WesternBlot Western Blot (p-AKT levels) CellViability->WesternBlot Xenograft Tumor Xenograft Models (Efficacy & Tolerability) WesternBlot->Xenograft Inhibitor_Comparison Comparative Logic for PI3K Inhibitor Selection cluster_attributes Key Comparison Metrics LTURM36 This compound (PI3Kδ/β selective) Potency Biochemical Potency (IC50) LTURM36->Potency Selectivity Isoform Selectivity LTURM36->Selectivity CellularEfficacy Cellular Efficacy (Anti-proliferative IC50) LTURM36->CellularEfficacy Copanlisib Copanlisib (pan-PI3K, potent) Copanlisib->Potency Copanlisib->Selectivity Copanlisib->CellularEfficacy Buparlisib Buparlisib (pan-PI3K) Buparlisib->Potency Buparlisib->Selectivity Buparlisib->CellularEfficacy Pictilisib Pictilisib (pan-PI3K, α/δ potent) Pictilisib->Potency Pictilisib->Selectivity Pictilisib->CellularEfficacy

References

Assessing the Therapeutic Window of LTURM 36 in Comparison to Its Peers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The therapeutic window, a critical measure of a drug's safety and efficacy, is a key consideration in the development of novel cancer therapeutics. This guide provides a comparative assessment of the therapeutic window of LTURM 36, a phosphoinositide 3-kinase (PI3K) inhibitor, with its peers, Idelalisib and Duvelisib. This analysis is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent inhibitor of the delta (δ) and beta (β) isoforms of PI3K, exhibiting anticancer activity, notably in renal cancer cell lines.[1] While specific quantitative data on its therapeutic window, including in vivo efficacy and maximum tolerated dose (MTD), are not extensively available in the public domain, a comparative analysis with established PI3K inhibitors, Idelalisib and Duvelisib, can provide valuable context. This guide summarizes the available data on the mechanism of action, in vitro potency, and, where available, in vivo efficacy and safety of these compounds. The provided experimental protocols and pathway diagrams offer a framework for the preclinical evaluation of novel PI3K inhibitors.

Data Presentation: Quantitative Comparison of PI3K Inhibitors

The following table summarizes the available quantitative data for this compound and its peers. Direct comparison of the therapeutic window is challenging due to the limited availability of comprehensive, directly comparable preclinical efficacy and toxicity data for this compound.

Parameter This compound Idelalisib (CAL-101) Duvelisib (IPI-145)
Target(s) PI3Kδ, PI3KβPI3KδPI3Kδ, PI3Kγ
IC50 (Enzymatic Assay) PI3Kδ: 0.64 μM[1]PI3Kβ: 5.0 μM[1]PI3Kδ: 2.5 nMPI3Kδ: 2.5 nMPI3Kγ: 27.4 nM
IC50 (Cell-based Assay) Anticancer activity reported in a renal cancer cell line (specific IC50 not available)[1]A498 (renal cancer): GI50 1.1 μM4T1 (breast cancer): IC50 22.88 μMA549 (lung cancer): IC50 > 100 μM
In Vivo Efficacy (Xenograft Models) Data not publicly availableEfficacy demonstrated in B-cell malignancy xenograft models.Efficacy demonstrated in T-cell lymphoma and CLL xenograft models at doses of 50 mg/kg twice daily.[2][3]
Maximum Tolerated Dose (MTD) - Preclinical (mice) Data not publicly availableData not publicly availableData not publicly available
Clinical Dose / MTD - Human Not in clinical trials150 mg twice dailyMTD determined to be 75 mg twice daily in a Phase 1 trial.[4][5]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches for assessing the therapeutic window, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ, p110β, p110γ) RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes LTURM36 This compound LTURM36->PI3K Inhibits p110δ/β Peers Idelalisib, Duvelisib Peers->PI3K Inhibit p110δ/γ

PI3K/Akt signaling pathway and points of inhibition.

In_Vitro_Workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cancer Cell Lines CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding DrugDilution 2. Prepare Serial Dilutions of Inhibitors Treatment 4. Treat Cells with Inhibitors DrugDilution->Treatment CellSeeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation ViabilityAssay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis 7. Calculate IC50 Values ViabilityAssay->DataAnalysis

General workflow for in vitro cytotoxicity assays.

In_Vivo_Workflow In Vivo Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellImplantation 1. Implant Human Cancer Cells into Mice TumorGrowth 2. Monitor Tumor Growth CellImplantation->TumorGrowth Randomization 3. Randomize Mice into Treatment Groups TumorGrowth->Randomization DrugAdmin 4. Administer Inhibitor or Vehicle Randomization->DrugAdmin Monitoring 5. Monitor Tumor Volume and Animal Weight DrugAdmin->Monitoring Euthanasia 6. Euthanize Mice at Study Endpoint Monitoring->Euthanasia TumorAnalysis 7. Excise and Analyze Tumors Euthanasia->TumorAnalysis

General workflow for in vivo tumor xenograft studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are general protocols for key experiments used to assess the therapeutic window of PI3K inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., renal cancer cell lines for this compound) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the dose-response curve.

In Vivo Tumor Growth Inhibition (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: Human cancer cells (e.g., renal cancer cells) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at various doses, while the control group receives the vehicle.

  • Efficacy and Toxicity Monitoring: Tumor volume and the body weight of the mice are monitored throughout the study. Signs of toxicity are also observed and recorded.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Tumor Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.

Conclusion

This compound is a promising PI3Kδ/β inhibitor with demonstrated in vitro activity against a renal cancer cell line.[1] However, a comprehensive assessment of its therapeutic window is currently limited by the lack of publicly available in vivo efficacy and toxicity data. In comparison, its peers, Idelalisib and Duvelisib, have more extensive preclinical and clinical data, providing a benchmark for the development of new PI3K inhibitors. The experimental protocols and workflows presented in this guide offer a standardized framework for generating the necessary data to fully characterize the therapeutic potential of novel compounds like this compound. Further studies are warranted to elucidate the in vivo efficacy, safety profile, and ultimately, the therapeutic window of this compound to determine its potential as a viable cancer therapeutic.

References

Unlocking the Potential of Combination Therapies: A Guide to LTURM 36 in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly shifting towards strategic combinations that can overcome resistance and enhance anti-tumor immunity. Within this paradigm, agents that modulate the tumor microenvironment are of high interest. LTURM 36, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), represents a promising, albeit currently investigational, candidate for combination therapies in solid tumors. While direct clinical data for this compound is not yet publicly available, extensive preclinical and clinical research on other PI3Kδ inhibitors provides a strong rationale for its potential and informs strategic therapeutic pairings.

The primary role of PI3Kδ is in immune cell signaling.[1][2] Its inhibition can reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. This is primarily achieved by impairing the function of regulatory T cells (Tregs), which dampen anti-tumor immune responses, and enhancing the activity of cytotoxic T lymphocytes (CTLs) that are critical for killing cancer cells.[1][3] This immunomodulatory effect forms the basis of the rationale for combining PI3Kδ inhibitors with other anti-cancer agents.

Comparative Efficacy of PI3Kδ Inhibitor Combination Strategies

While data specific to this compound is pending, the following table summarizes preclinical and clinical findings for other PI3Kδ inhibitors in combination with various therapeutic modalities in solid tumors. This provides a comparative framework for the potential application of this compound.

Combination PartnerRationaleRepresentative Preclinical/Clinical Evidence (with other PI3Kδ inhibitors)Potential Tumor Types
Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) PI3Kδ inhibition can increase the infiltration and function of effector T cells in the tumor, potentially sensitizing tumors to checkpoint blockade.[1]Preclinical models have shown that combining a PI3Kδ inhibitor with anti-PD-L1 therapy leads to increased efficacy.[1]Melanoma, Non-Small Cell Lung Cancer, Head and Neck Cancer
Chemotherapy Certain chemotherapies can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for an anti-tumor immune response, which can be amplified by PI3Kδ inhibition.Preclinical studies have explored combinations with taxane-based chemotherapies, showing potential for enhanced apoptosis and targeting of surviving cancer cells.[4]Breast Cancer, Ovarian Cancer
Targeted Therapies (e.g., MEK inhibitors, RAF inhibitors) Co-targeting distinct signaling pathways can overcome resistance mechanisms. The PI3K and RAS/MAPK pathways are often co-activated in cancer.Additive and/or synergistic activities have been observed in multicellular spheroid models when combining PI3K inhibitors with MEK or RAF inhibitors in cell lines with an activated RAS pathway.[5]Colorectal Cancer, Melanoma, Pancreatic Cancer
Anti-angiogenic Therapies Some preclinical evidence suggests that PI3K signaling is involved in angiogenesis.Combination with anti-angiogenic agents has shown potential in preclinical models.Various solid tumors
CAR T-cell Therapy By reducing the number and suppressive function of Tregs in the tumor microenvironment, PI3Kδ inhibition may enhance the persistence and efficacy of CAR T-cells.This is a promising area of investigation with a strong mechanistic rationale.Various solid tumors

Key Experimental Protocols

To evaluate the combination potential of a novel PI3Kδ inhibitor like this compound, a series of well-defined preclinical experiments are essential.

In Vitro 3D Spheroid Co-culture Assay

Objective: To assess the synergistic or additive effects of this compound in combination with other agents on the viability of tumor cells in a more physiologically relevant 3D model that includes immune cells.

Methodology:

  • Establish multicellular tumor spheroids composed of cancer cells (e.g., from patient-derived models), endothelial cells, and mesenchymal stem cells.[5]

  • After spheroid formation (typically 3 days), introduce peripheral blood mononuclear cells (PBMCs) or isolated T cells to the culture.

  • Treat the co-cultures with this compound alone, the combination partner alone, and the combination of both at various concentrations.

  • After a defined exposure period (e.g., 7 days), measure cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D.[5]

  • Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo efficacy and immunological effects of this compound combination therapy in an immunocompetent animal model.

Methodology:

  • Implant a syngeneic tumor cell line (e.g., MC38 for colon cancer, B16-F10 for melanoma) into immunocompetent mice.

  • Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination partner alone, and the combination of both.

  • Administer drugs according to a predetermined schedule and monitor tumor growth by caliper measurements.

  • At the end of the study, or at intermediate time points, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, Tregs, myeloid-derived suppressor cells).

  • Tumor tissue can also be analyzed for gene expression changes related to immune activation.

Visualizing the Mechanisms of Action

Signaling Pathway of PI3Kδ Inhibition in T-cells

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD28 PI3K_delta PI3Kδ TCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CTL_Function CTL Proliferation & Effector Function AKT->CTL_Function Inhibits (in some contexts) Treg_Function Treg Function & Survival mTOR->Treg_Function Promotes LTURM36 This compound LTURM36->PI3K_delta Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Spheroid 3D Spheroid Co-culture Assay Synergy Determine Synergy/ Additive Effects Spheroid->Synergy Syngeneic Syngeneic Mouse Tumor Model Spheroid->Syngeneic Inform Efficacy Evaluate Anti-tumor Efficacy Syngeneic->Efficacy Immuno Immunophenotyping Efficacy->Immuno

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Potent Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of potent, research-grade compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of specialized chemical reagents, using a hypothetical compound "LTURM 36" as a placeholder for any potent research chemical. Researchers, scientists, and drug development professionals must always prioritize safety and adhere to institutional and local regulations for hazardous waste management.

Note: The information provided here is a general guideline. Always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific compound you are handling. The SDS contains detailed information on the compound's hazards, handling, and emergency procedures.

Immediate Safety and Handling Precautions

Before beginning any work with a potent research compound, it is imperative to be thoroughly familiar with its chemical properties and potential hazards. Treat all compounds of unknown toxicity as potentially hazardous.

Personal Protective Equipment (PPE): The consistent use of appropriate PPE is non-negotiable. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Engineering Controls: Work with potent compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.[1]

Quantitative Data Summary

For any specific research compound, the key quantitative data should be readily available for reference. The following table is a template that should be populated with information from the compound's SDS.

PropertyValue
Molecular FormulaRefer to specific SDS
Molecular WeightRefer to specific SDS
CAS NumberRefer to specific SDS
Hazard Codese.g., H301 (Toxic if swallowed)

Step-by-Step Disposal Protocol

The disposal of any potent research compound, including the pure substance and any contaminated materials, must be managed as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) office guidelines and local regulations is mandatory.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired powder in its original container or a clearly labeled, sealed waste container. All disposable materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated and sealed hazardous waste bag or container.[1][2]

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the solvent used.[1]

    • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container suitable for hazardous chemical waste.[2]

  • Labeling and Storage:

    • All waste containers must be accurately and clearly labeled.

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure containers are kept closed except when adding waste.[2]

    • Secondary containment should be used to prevent spills.[1]

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not dispose of potent research compounds down the drain or in the regular trash. [1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of a potent research compound.

cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Solid Waste (Contaminated PPE, etc.) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Needles, Syringes) C->F G Collect in Labeled, Sealed Hazardous Waste Container D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Contact EHS for Waste Pickup I->J K DO NOT Dispose in Sink or Regular Trash

Caption: Logical workflow for the safe disposal of potent research compounds.

References

Essential Safety and Logistical Information for Handling LTURM 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of LTURM 36, a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and ensuring compliant disposal.

Immediate Safety and Handling Precautions

This compound should be handled with care, following standard laboratory procedures for potent small molecule inhibitors. Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, should be used when handling the solid compound to prevent inhalation. A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when working with this compound. The following table outlines the minimum PPE requirements for various procedures.

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or gogglesDouble nitrile or neoprene glovesFully buttoned lab coatNIOSH-approved respirator (e.g., N95) within a ventilated enclosure
Preparing Stock Solutions Safety glasses with side shields or gogglesDouble nitrile or neoprene glovesFully buttoned lab coatWork within a chemical fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile glovesLab coatWork within a biosafety cabinet
Waste Disposal Safety glasses or gogglesDouble nitrile or neoprene glovesFully buttoned lab coatAs required by the specific disposal procedure

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • For long-term storage of the solid compound, refer to the manufacturer's instructions, which typically recommend storage at -20°C.[1]

  • Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

2. Preparation of Stock Solutions:

  • All manipulations of powdered this compound must be performed in a chemical fume hood or a ventilated balance enclosure.

  • To prepare a stock solution, carefully weigh the desired amount of the compound.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

3. Use in Experiments:

  • When diluting stock solutions for use in cell culture or other assays, perform the dilutions within a biosafety cabinet to maintain sterility and operator safety.

  • Clearly label all tubes, plates, and flasks containing this compound with the compound name and concentration.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.

  • Solid Waste: Unused or expired this compound powder, as well as disposables that have come into direct contact with the compound (e.g., weigh boats, pipette tips, contaminated gloves), must be collected in a designated, sealed hazardous waste container.[2][3]

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[2][3] Do not pour any solutions containing this compound down the drain.[2]

  • Decontamination: Non-disposable glassware and equipment should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH) before standard washing procedures.

  • Waste Pickup: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₂N₂O₂[4]
Molecular Weight 358.39 g/mol [4]
CAS Number 1879887-94-1[1]
IC₅₀ for PI3Kδ 0.64 µM[1][4]
IC₅₀ for PI3Kβ 5.0 µM[1][4]

Experimental Protocols

The following is a representative protocol for a cell viability assay using a PI3K inhibitor like this compound. Researchers should adapt this protocol based on their specific cell lines and experimental goals.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., renal cancer cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and pathways related to the handling and mechanism of action of this compound.

G cluster_handling Handling Workflow receive Receive & Inspect store Store at -20°C receive->store weigh Weigh Powder in Ventilated Enclosure store->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Dilute for Experiment aliquot->dilute

Caption: A typical workflow for handling this compound from receipt to experimental use.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation LTURM36 This compound LTURM36->PI3K_delta Inhibition PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activation Response Cell Growth, Proliferation, Survival Downstream->Response

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。